Methyl linolelaidate
Description
This compound has been reported in Leonurus japonicus and Ageratum conyzoides with data available.
Structure
3D Structure
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
| Record name | Methyl linolelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl octadeca-9,12-dienoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linolelaidate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linoleate hydroperoxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
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| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
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| Record name | Methyl octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |
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| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLELAIDATE | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl Linolelaidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of Methyl linolelaidate, a trans isomer of methyl linoleate. Intended for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data into a clear, tabular format for easy reference and comparison. While specific experimental protocols for the determination of each property for this compound are not extensively detailed in publicly available literature, this guide outlines the generally accepted methodologies for characterizing fatty acid methyl esters (FAMEs).
Introduction
This compound ((9E,12E)-octadecadienoic acid methyl ester) is the methyl ester of linolelaidic acid, the trans isomer of the essential omega-6 fatty acid, linoleic acid.[1] Its distinct stereochemistry imparts unique physical characteristics that differentiate it from its cis counterpart, Methyl linoleate. Understanding these properties is critical for its application in various research and industrial contexts, including lipidomics, nutritional science, and the formulation of pharmaceuticals and consumer products. This guide serves as a centralized repository of its fundamental physical attributes.
Core Physical Properties
The physical state of this compound at room temperature is a clear, colorless to pale yellow liquid.[1][2] It is characterized by a fatty odor.[1] Key quantitative physical properties are summarized in the table below. For comparative purposes, the properties of its cis-isomer, Methyl linoleate, are also included where available.
| Property | This compound | Methyl Linoleate (cis-isomer) |
| Molecular Formula | C₁₉H₃₄O₂[1][3] | C₁₉H₃₄O₂ |
| Molecular Weight | 294.47 g/mol [1][2][3] | 294.47 g/mol [4] |
| Density | 0.88 g/mL at 25 °C[2][5][6][7] | 0.889 g/mL at 25 °C |
| Boiling Point | 152 °C at 2 mmHg[2][5][6][7] | 192 °C at 4 mmHg, 212 °C at 16 mmHg[4][8] |
| Melting Point | Approximately -20 to -10 °C (estimated)[2] | -35 °C[4][8] |
| Solubility in Water | ~0.019 mg/L (Limited)[2][5][9] | Insoluble |
| Solubility in Organic Solvents | Soluble in organic solvents like DMF, fat solvents, and oils.[1][2][10] Sparingly soluble in chloroform and slightly soluble in methanol and ethyl acetate.[2] | Miscible with dimethylformamide, fat solvents, and oils.[4] |
| Refractive Index | 1.4580 - 1.4620 at 20 °C[2][5][6][7] | 1.462 at 20 °C |
| Flash Point | -1 °C[2][5][7] | 200 °C |
Methodologies for Physical Property Determination
Density Measurement
The density of liquid FAMEs is typically determined using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced into the apparatus, and the density is measured at a controlled temperature, commonly 25 °C.
Boiling Point Determination
The boiling point of FAMEs, particularly at reduced pressures to prevent decomposition, is often measured using vacuum distillation apparatus.[11] The pressure is controlled by a vacuum pump and monitored with a manometer. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that specific pressure.
Melting Point Determination
For FAMEs that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A small amount of the solidified sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For substances with low melting points like this compound, differential scanning calorimetry (DSC) can be employed to determine the precise melting temperature.[12]
Solubility Assessment
Solubility is determined by adding a known amount of the solute (this compound) to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature, and the concentration of the dissolved solute is measured, often using techniques like gas chromatography (GC) after reaching equilibrium.
Logical Relationship of Physical Properties
The physical properties of this compound are interconnected and are primarily dictated by its molecular structure. The long hydrocarbon chain contributes to its low water solubility and high solubility in organic solvents. The trans configuration of the double bonds allows for more efficient packing of the molecules compared to the cis isomer, which is reflected in its higher estimated melting point.
Caption: Logical flow from molecular structure to physical properties.
Conclusion
This technical guide has summarized the key physical properties of this compound, providing a valuable resource for researchers and professionals. The data presented highlights the distinct characteristics of this trans-fatty acid methyl ester. While detailed experimental protocols for this specific compound are not widely published, the general methodologies outlined provide a framework for the determination of these essential physical parameters.
References
- 1. CAS 2566-97-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 2462-85-3 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Methyl Linoleate [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. LINOLELAIDIC ACID METHYL ESTER | 2566-97-4 [chemicalbook.com]
- 7. LINOLELAIDIC ACID METHYL ESTER | 2566-97-4 [amp.chemicalbook.com]
- 8. Methyl linoleate, 99% | Fisher Scientific [fishersci.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Natural Sources and Occurrence of Methyl Linolelaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linolelaidate, the methyl ester of linolelaidic acid (trans,trans-9,12-octadecadienoic acid), is a trans fatty acid that has garnered increasing interest within the scientific community. Unlike its cis isomer, methyl linoleate, which is abundant in many vegetable oils, this compound is found in more specific natural sources. Its presence in the diet and its potential physiological effects are subjects of ongoing research, making a thorough understanding of its natural origins and occurrence crucial for professionals in nutrition, food science, and drug development. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and relevant biological pathways associated with this compound.
Natural Sources and Occurrence
This compound is primarily found in fats from ruminant animals and has also been identified in certain medicinal plants. Its formation in ruminants is a result of the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen.
Ruminant-Derived Products
The primary natural dietary source of this compound for humans is the fat from ruminant animals such as cattle, sheep, and goats. The process of biohydrogenation in the rumen converts dietary unsaturated fatty acids, like linoleic acid, into a variety of trans fatty acid isomers, including linolelaidic acid, which is subsequently found as its methyl ester in milk and meat products.
Table 1: Quantitative Occurrence of trans-Fatty Acids (including Linolelaidic Acid isomers) in Ruminant-Derived Products
| Source | Product | Total trans-Fatty Acid Content (% of total fatty acids) | Key Isomers Present | Analytical Method |
| Bovine | Milk Fat | 2-11% | Vaccenic acid (trans-11-18:1), Linoelaidic acid isomers | GC-FID, GC-MS |
| Bovine | Beef Tallow | ~70% Saturated, with variable trans fat | Palmitic acid, Stearic acid, Oleic acid, trans-18:1 isomers | GC-FID |
| Ovine | Lamb Fat | Higher than beef | Vaccenic acid, Linoelaidic acid isomers | GC-FID |
| Caprine | Goat Milk Fat | Variable, generally similar to bovine | Caproic, Caprylic, Capric acids, Vaccenic acid, Linoelaidic acid isomers | GC-FID |
Note: Specific concentrations of this compound are often reported as part of the total trans fatty acid profile and can vary based on the animal's diet and breed.
Botanical Sources
Certain medicinal plants have been identified as natural sources of this compound, although typically in lower concentrations compared to ruminant fats.
-
Leonurus japonicus (Chinese Motherwort): The seed oil of this plant has been found to contain various fatty acids, including this compound.
-
Ageratum conyzoides (Billygoat-weed): The essential oil and lipid extracts of this plant have been reported to contain this compound among other phytochemicals.[1]
Quantitative data for this compound in these botanical sources is less commonly reported and can vary depending on the specific plant part, geographical location, and extraction method used.
Experimental Protocols
The accurate quantification of this compound from natural sources requires robust analytical methodologies. The following sections detail the key experimental protocols for lipid extraction, transesterification, and chromatographic analysis.
Lipid Extraction from Ruminant Products (Milk and Meat)
A common method for extracting lipids from dairy and meat products is a modified Folch or Bligh and Dyer method.
Protocol 1: Lipid Extraction from Milk
-
Sample Preparation: Centrifuge whole milk to separate the cream layer.
-
Solvent Extraction: To a known weight of cream, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenization: Homogenize the mixture to ensure complete lipid extraction.
-
Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform layer containing the lipids is collected.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.
Protocol 2: Lipid Extraction from Meat
-
Sample Preparation: Homogenize a known weight of freeze-dried and ground meat tissue.
-
Solvent Extraction: Extract the homogenate with a 2:1 (v/v) mixture of chloroform:methanol.
-
Filtration: Filter the mixture to remove solid residues.
-
Washing: Wash the filtrate with a saline solution to remove non-lipid contaminants.
-
Solvent Evaporation: The chloroform layer is collected and evaporated to obtain the lipid extract.
Lipid Extraction from Plant Tissues (Seeds)
Protocol 3: Lipid Extraction from Seeds [2][3][4]
-
Sample Preparation: Grind the seeds into a fine powder.
-
Enzyme Inactivation: To inactivate lipases, briefly treat the seed powder with hot isopropanol.[2]
-
Solvent Extraction: Extract the powder with a mixture of hexane and isopropanol.
-
Washing: Wash the extract with an aqueous salt solution to remove polar impurities.
-
Solvent Evaporation: The hexane layer containing the lipids is collected and the solvent evaporated.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
To prepare the lipid extract for gas chromatography, the fatty acids are converted to their more volatile methyl esters.
Protocol 4: Acid-Catalyzed Transesterification [5][6]
-
Reaction Mixture: Dissolve the lipid extract in a known volume of toluene or hexane.
-
Methylation Reagent: Add a solution of methanolic sulfuric acid or boron trifluoride in methanol.
-
Heating: Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).
-
Extraction: After cooling, add water and hexane to the reaction mixture. The upper hexane layer containing the FAMEs is collected.
-
Washing and Drying: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
Gas Chromatography (GC) Analysis
The resulting FAMEs are then analyzed by gas chromatography, typically with a flame ionization detector (FID) or a mass spectrometer (MS).
Protocol 5: GC-FID/MS Analysis of FAMEs [7][8][9]
-
Gas Chromatograph: A GC system equipped with a FID or MS detector.
-
Column: A highly polar capillary column (e.g., SP-2560, CP-Sil 88, or SLB-IL111) is essential for the separation of cis and trans isomers.[9] A 100-meter column is often recommended for optimal resolution.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the FAMEs based on their boiling points and polarity. A common program starts at a lower temperature (e.g., 140°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).
-
Identification: FAME peaks are identified by comparing their retention times with those of known standards.
-
Quantification: The concentration of each FAME, including this compound, is determined by comparing its peak area to that of an internal standard.
Signaling Pathways and Biological Relationships
The biological effects of trans fatty acids are an area of active investigation. Linoelaidic acid, the free fatty acid form of this compound, has been shown to potentiate the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10][11]
Biohydrogenation Pathway in Ruminants
The formation of linolelaidic acid in ruminants is a multi-step process involving microbial enzymes in the rumen. This pathway is a key determinant of the fatty acid profile of ruminant-derived products.
Figure 1: Simplified pathway of linoleic acid biohydrogenation in the rumen.
ASK1-p38 MAPK Signaling Pathway
Linoelaidic acid has been demonstrated to enhance the activation of the ASK1-p38 MAPK pathway in response to cellular stress signals like extracellular ATP.[10][11] This pathway is involved in inflammation and apoptosis.
Figure 2: Potentiation of the ASK1-p38 MAPK pathway by linoelaidic acid.
Experimental Workflow for FAME Analysis
The overall workflow for analyzing the fatty acid composition of a natural sample involves several key steps, from sample preparation to data analysis.
Figure 3: General experimental workflow for fatty acid methyl ester (FAME) analysis.
Conclusion
This compound is a naturally occurring trans fatty acid methyl ester with primary sources in ruminant-derived fats and select medicinal plants. Its presence in the food chain and its potential biological activities, such as the modulation of cellular signaling pathways, underscore the importance of accurate identification and quantification. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the occurrence and physiological roles of this compound. Further research is warranted to fully elucidate its specific concentrations in various natural matrices and to understand the complete spectrum of its biological functions.
References
- 1. openjournalsnigeria.org.ng [openjournalsnigeria.org.ng]
- 2. Lipid Profiling Extraction Method for Arabidopsis Seeds - Kansas Lipidomics Research Center [k-state.edu]
- 3. A new method for lipid extraction using low-toxicity solvents developed for canola (Brassica napus L.) and soybean (Glycine max L. Merrill) seeds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. k-state.edu [k-state.edu]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. saudijournals.com [saudijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Trans Fatty Acid Methyl Esters: A Technical Guide for Researchers
Introduction
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are produced industrially through the partial hydrogenation of vegetable oils and naturally in the rumen of ruminant animals. While the biological effects of TFAs have been extensively studied, their corresponding methyl esters (tFAMEs) are also of significant interest, particularly in research settings where they are used as standards for gas chromatography and in some in vitro studies. This technical guide provides an in-depth overview of the biological significance of tFAMEs, focusing on their effects on cellular processes, underlying molecular mechanisms, and relevant experimental protocols for their study.
Data Presentation: Quantitative Effects of Trans Fatty Acid Methyl Esters
The following tables summarize the quantitative effects of various trans fatty acids (and by extension, their methyl esters, which are expected to have similar biological activity after cellular uptake and hydrolysis) on key biological parameters.
Table 1: Effects of Trans Fatty Acids on Plasma Lipoprotein Profiles
| Fatty Acid | Dosage | Duration | Model | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |
| Trans Fatty Acids | 3.8% of energy | 6 weeks | Humans | +6.0% | No significant change | [1] |
| Trans Fatty Acids | 6.6% of energy | 6 weeks | Humans | +7.8% | -2.8% | [1] |
| Industrial TFAs | 1% of energy | - | Humans | Increase in LDL/HDL ratio by 0.055 | Increase in LDL/HDL ratio by 0.055 | [2] |
| Ruminant TFAs | 1% of energy | - | Humans | Increase in LDL/HDL ratio by 0.038 | Increase in LDL/HDL ratio by 0.038 | [2] |
Table 2: Pro-inflammatory Effects of Trans Fatty Acids
| Fatty Acid | Concentration | Cell Type | Effect | Magnitude of Change | Reference |
| Vaccenic Acid | 100 µM | Mouse Splenocytes | Stimulation of TNF-α, IFN-γ, IL-10 | - | [3] |
| Vaccenic Acid | 100 µM | Mouse Splenocytes | Suppression of LPS-induced TNF-α | - | [3] |
| Linoelaidic Acid | 0.2 mg/g body weight | Mice | Increased liver inflammation | - | [4] |
| Elaidic Acid | 0.2 mg/g body weight | Mice | Increased liver inflammation | - | [4] |
Table 3: Pro-apoptotic Effects of Trans Fatty Acids
| Fatty Acid | Concentration | Duration | Cell Type | Effect | Magnitude of Change | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Linoelaidic Acid | 50-400 µmol/L | 24-48 h | HUVECs | Increased apoptosis | Dose- and time-dependent |[5] | | Linoelaidic Acid | 50-400 µmol/L | 24-48 h | HUVECs | Increased caspase-3, -8, -9 activity | Significant increase |[5] | | Elaidic Acid | 50-400 µmol/L | - | HUVECs | Decreased cell viability | Dose-dependent |[3] |
Signaling Pathways Modulated by Trans Fatty Acid Methyl Esters
tFAMEs exert their biological effects by modulating several key signaling pathways involved in lipid metabolism, inflammation, and apoptosis.
2.1. SREBP-2 and Cholesterol Homeostasis
Industrially produced trans fatty acids, such as elaidic acid, can activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a master regulator of cholesterol biosynthesis. This leads to an increase in intracellular cholesterol levels.
2.2. PPAR Signaling and Lipid Metabolism
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. TFAs have been shown to interact with PPARα, which may play a protective role against TFA-induced steatohepatitis.
2.3. NF-κB and Pro-inflammatory Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some studies suggest that TFAs can activate this pathway, leading to the production of pro-inflammatory cytokines.
2.4. TLR4 Signaling and Innate Immunity
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. There is emerging evidence that certain fatty acids, including TFAs, can modulate TLR4 signaling, contributing to inflammation.
Experimental Protocols
This section provides detailed protocols for studying the biological effects of tFAMEs in vitro.
3.1. Preparation of tFAME Solutions for Cell Culture
-
Objective: To prepare sterile tFAME solutions for treating cultured cells.
-
Materials:
-
tFAME of interest (e.g., methyl elaidate, methyl vaccenate)
-
Ethanol (cell culture grade)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
-
Procedure:
-
Prepare a stock solution of the tFAME in ethanol (e.g., 100 mM).
-
In a sterile tube, prepare a BSA solution in PBS (e.g., 10% w/v).
-
Slowly add the tFAME stock solution to the BSA solution while vortexing to facilitate complex formation. The molar ratio of tFAME to BSA should be between 3:1 and 6:1.
-
Incubate the tFAME-BSA complex at 37°C for 30 minutes.
-
Sterile-filter the tFAME-BSA complex through a 0.22 µm filter.
-
Dilute the tFAME-BSA complex in cell culture medium to the desired final concentrations for cell treatment.
-
3.2. In Vitro Model of tFAME-Induced Endothelial Dysfunction
-
Objective: To assess the effect of tFAMEs on endothelial barrier function.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Seed HUVECs on a Transwell insert with a porous membrane (e.g., 0.4 µm pore size) and culture to form a confluent monolayer.
-
Treat the HUVEC monolayer with various concentrations of the tFAME-BSA complex for a specified time (e.g., 24 hours).
-
Measure the transendothelial electrical resistance (TEER) using a voltmeter to assess barrier integrity.
-
Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber and measure its flux into the lower chamber over time to assess permeability.
-
Fix and stain the cells for junctional proteins (e.g., VE-cadherin, ZO-1) and visualize by immunofluorescence microscopy to assess changes in cell-cell junctions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase pathway of linoelaidic acid (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl linolelaidate CAS number and synonyms.
An In-depth Technical Guide to Methyl Linolelaidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and biological significance. Detailed experimental protocols and a summary of its role in metabolic pathways are presented to support research and development activities.
Chemical Identity
CAS Number: 2566-97-4[1][2][3][4]
Molecular Formula: C₁₉H₃₄O₂[1][4][5][6][7]
IUPAC Name: methyl (9E,12E)-octadeca-9,12-dienoate[1][2]
Synonyms
This compound is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
| Synonym | Source |
| Linolelaidic acid methyl ester | [2][3][5][8] |
| Methyl trans,trans-9,12-octadecadienoate | [1][2][3][5] |
| Methyl (E,E)-9,12-octadecadienoate | [8] |
| (9E,12E)-9,12-Octadecadienoic acid methyl ester | [9] |
| (E,E)-9,12-Octadecadienoic acid, methyl ester | [9] |
| Methyl 9-trans-12-trans-octadecadienoate | [8][9] |
| Linolelaidic acid methyl | [8][9][10] |
| Methyl linoelaidate | [8] |
| C18:2 (trans-9,12) | [8] |
| Methyl linoleaidate | [8] |
| 9,12-Octadecadienoic acid, methyl ester, (9E,12E)- | [2] |
| 9,12-Octadecadienoic acid, methyl ester, (E,E)- | [9][10][11] |
| Linoelaidic acid methyl ester | [2] |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 294.47 g/mol | [1][4][5][7][11][12] |
| Appearance | Colorless to pale yellow liquid | [6][9] |
| Density | 0.88 g/mL at 25°C | [6][13] |
| Refractive Index | 1.4580 - 1.4620 | [12] |
| Flash Point | -1°C | [12] |
| Solubility | Soluble in organic solvents, limited in water | [6][9][13] |
| ¹³C NMR (CDCl₃, ppm) | 174.1, 130.2, 128.0, 51.4, 34.1, 31.6, 29.7, 29.4, 29.2, 27.2, 25.7, 25.0, 22.6, 14.1 | [8] |
| GC-MS Major Fragments (m/z) | 67, 81, 95, 110, 294 | [1][8] |
Biological Significance and Applications
This compound, as a trans fatty acid methyl ester, exhibits distinct biological activities compared to its cis isomer, methyl linoleate. It is a valuable compound for studying lipid metabolism and has potential applications in various fields.
-
Lipid Metabolism Research: It serves as a tool to investigate the metabolic fate and effects of trans fatty acids. While its cis counterpart, methyl linoleate, is a precursor for arachidonic acid and prostaglandins, this compound is metabolized differently, influencing lipid profiles and cellular signaling.
-
Antimicrobial Activity: Studies have shown that this compound possesses enhanced antibacterial activity against Gram-positive bacteria compared to methyl linoleate, which is attributed to the greater membrane-disrupting capability of the trans configuration.[12][13]
-
Inhibition of Lipid Peroxidation: It has been reported to have inhibitory effects on lipid peroxidation and the production of reactive oxygen species.[11][12] The proposed mechanism involves the modulation of lipoxygenase or cyclooxygenase enzyme activities.[11][12]
-
Synthetic Intermediate: this compound is a useful intermediate in organic synthesis. For instance, it is a precursor for the preparation of epoxy and hydroxy derivatives of octadecenoic acid, which have applications in the development of lubricants and other oleochemicals.[6]
-
Food and Cosmetics: It finds use as a flavoring agent in the food industry and as an emollient in cosmetic formulations.[6][9]
Experimental Protocols
Synthesis of this compound via Isomerization of Methyl Linoleate
This protocol describes a general procedure for the synthesis of this compound by the isomerization of methyl linoleate, a common and readily available starting material. The method is based on alkali-isomerization, which promotes the conversion of the cis double bonds to the more stable trans configuration.
Materials:
-
Methyl linoleate (high purity)
-
Ethylene glycol
-
Potassium hydroxide (KOH)
-
Methanol
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for reflux and extraction
Procedure:
-
A solution of potassium hydroxide in ethylene glycol (e.g., 1-2 M) is prepared by carefully dissolving KOH pellets in ethylene glycol with stirring, potentially with gentle heating.
-
Methyl linoleate is added to the alkaline ethylene glycol solution in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a specific temperature (e.g., 180°C) and maintained for a set period (e.g., 15-30 minutes) to induce isomerization. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
After the desired level of isomerization is achieved, the reaction mixture is cooled to room temperature.
-
The mixture is transferred to a separatory funnel and diluted with water and hexane.
-
The organic layer containing the methyl esters is washed sequentially with water and saturated sodium chloride solution to remove ethylene glycol and potassium hydroxide.
-
The separated organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product containing a mixture of fatty acid methyl esters, enriched in this compound.
-
Further purification to isolate pure this compound can be achieved by techniques such as low-temperature crystallization from an appropriate solvent (e.g., acetone) or preparative chromatography.
Involvement in Metabolic Pathways
This compound, as a trans fatty acid, is expected to enter the general fatty acid metabolism pathways. However, its stereochemistry influences its recognition by enzymes and subsequent metabolic fate compared to the naturally occurring cis isomer. The following diagram illustrates a simplified workflow for studying the impact of fatty acid methyl esters on cellular lipid metabolism.
Caption: Experimental workflow for investigating the cellular effects of this compound.
The metabolism of fatty acids is a central process for energy production and the synthesis of structural and signaling lipids. Exogenous fatty acids like this compound are taken up by cells and can be channeled into various pathways, including beta-oxidation for energy or incorporation into complex lipids like triglycerides and phospholipids. The trans configuration of this compound can lead to altered enzyme kinetics and potentially disrupt normal lipid homeostasis, making it a subject of interest in studies of metabolic syndrome and related disorders.[10]
References
- 1. This compound | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Methyl linoleate (FDB012761) - FooDB [foodb.ca]
- 3. ez.restek.com [ez.restek.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 2566-97-4: this compound | CymitQuimica [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL LINOLEATE(112-63-0) 1H NMR spectrum [chemicalbook.com]
- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Buy this compound | 2462-85-3 [smolecule.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of Methyl Linolelaidate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of methyl linolelaidate, a trans isomer of methyl linoleate. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow and relevant biological signaling pathways.
Introduction
This compound, the methyl ester of linolelaidic acid, is a trans fatty acid that serves as a valuable standard in analytical chemistry and as a tool in biological research to investigate the effects of trans fats on cellular processes. Its synthesis from the readily available cis isomer, linoleic acid, involves a two-step process: the geometric isomerization of the double bonds, followed by esterification. This guide provides detailed methodologies for these transformations and subsequent purification to obtain high-purity this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the isomerization of the cis double bonds of linoleic acid to the trans configuration to form linolelaidic acid. The second stage is the esterification of the resulting linolelaidic acid with methanol to yield this compound.
Stage 1: Isomerization of Linoleic Acid to Linolelaidic Acid
The conversion of the cis,cis-double bonds of linoleic acid to the more stable trans,trans configuration can be accomplished through various catalytic methods. Here, we detail two common approaches: p-toluenesulfinic acid catalysis and iodine catalysis.
This method utilizes the simple and inexpensive catalyst, p-toluenesulfinic acid, to effectively induce cis-trans isomerization.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine linoleic acid and p-toluenesulfinic acid.
-
The reaction mixture is heated under a nitrogen atmosphere with constant stirring.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude linolelaidic acid is then purified to remove the catalyst and any byproducts.
Quantitative Data for p-Toluenesulfinic Acid-Catalyzed Isomerization
| Parameter | Value | Reference |
| Starting Material | Linoleic Acid from Edible Oil | [1] |
| Catalyst | p-Toluenesulfinic Acid | [1] |
| Oil to Catalyst Ratio (w/w) | 250:20 | [1] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 90 minutes | [1] |
| Atmosphere | Nitrogen | [1] |
| Yield of trans Double Bonds | 79.6% | [1] |
Iodine can also be used as a catalyst to promote the isomerization of double bonds through a radical-mediated mechanism.
Methodology:
-
Dissolve linoleic acid in an appropriate solvent in a reaction vessel.
-
Add a catalytic amount of iodine to the solution.
-
The reaction can be initiated by heat or photoirradiation.
-
The progress of the isomerization is monitored by a suitable analytical technique (e.g., GC or IR spectroscopy).
-
Upon completion, the reaction is quenched, and the iodine is removed. The crude linolelaidic acid is then purified.
Stage 2: Esterification of Linolelaidic Acid
Once linolelaidic acid is obtained, it is converted to its methyl ester, this compound, through acid-catalyzed esterification with methanol.
This is a standard method for the esterification of fatty acids.
Methodology:
-
Dissolve the purified linolelaidic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as anhydrous hydrogen chloride or sulfuric acid. A common reagent is 5% anhydrous HCl in methanol.[2]
-
The mixture is refluxed for approximately two hours or maintained at 50°C overnight to ensure complete esterification.[2] For free fatty acids alone, 30 minutes at 50°C may be sufficient.[2]
-
After cooling, water is added to the reaction mixture.
-
The this compound is extracted using a non-polar solvent like hexane or diethyl ether.
-
The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid catalyst and unreacted fatty acids, followed by a wash with brine.
-
The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound.
Quantitative Data for Acid-Catalyzed Esterification
| Parameter | Value/Condition | Reference |
| Starting Material | Linolelaidic Acid | - |
| Reagent | 5% Anhydrous HCl in Methanol | [2] |
| Reactant Ratio | ~100-fold excess of reagent | [2] |
| Reaction Temperature | Reflux or 50°C | [2] |
| Reaction Time | 2 hours (reflux) or overnight (50°C) | [2] |
| Typical Yield | >95% | General expectation for this reaction type |
Purification of this compound
To achieve high purity, the crude this compound must be subjected to one or more purification steps to remove any remaining starting materials, isomers, and byproducts.
Experimental Protocol: Urea Complexation
Urea crystallization is an effective technique for separating saturated and unsaturated fatty acid methyl esters. Saturated, linear FAMEs form crystalline inclusion complexes with urea, while the branched and unsaturated FAMEs (including trans isomers) remain in the liquid phase.
Methodology:
-
Dissolve the crude this compound in a minimal amount of a solvent such as methanol or ethanol.
-
Prepare a saturated solution of urea in the same solvent, heated to facilitate dissolution (e.g., 60-70°C).
-
Mix the FAME solution with the hot urea solution. The ratio of urea to FAMEs is a critical parameter to optimize.
-
Allow the mixture to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 4°C or -10°C) to promote the crystallization of the urea-saturated FAME adducts.[3]
-
Separate the liquid phase (non-adduct fraction containing this compound) from the solid crystalline adducts by filtration.
-
To recover the this compound from the filtrate, add water to dissolve the urea, and then extract the FAMEs with a non-polar solvent (e.g., hexane).
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Quantitative Data for Urea Complexation
| Parameter | Value/Condition | Reference |
| Principle | Separation of saturated from unsaturated FAMEs | [4] |
| Solvent | Methanol or 95% Ethanol | [4][5] |
| Urea to FAME Ratio | Variable, e.g., 3:1 (w/w) | [3] |
| Crystallization Temperature | Room temperature down to -10°C | [3] |
| Outcome | Enrichment of unsaturated FAMEs in the filtrate | [4] |
Experimental Protocol: Argentation (Silver Ion) Thin-Layer Chromatography (TLC)
Argentation chromatography is a powerful technique that separates unsaturated compounds based on the number and geometry of their double bonds. Silver ions form weak charge-transfer complexes with the π-electrons of the double bonds, and these interactions are stronger for cis isomers than for trans isomers.
Methodology for Preparative Argentation TLC:
-
Plate Preparation: Prepare a TLC plate with a thick layer of silica gel impregnated with silver nitrate. This can be done by dipping a commercial TLC plate in a solution of silver nitrate in a suitable solvent (e.g., acetonitrile) and then allowing it to dry.
-
Sample Application: Dissolve the this compound sample (partially purified by urea complexation) in a small amount of a volatile solvent (e.g., hexane or dichloromethane). Apply the solution as a narrow band along the origin of the preparative TLC plate.[6]
-
Development: Develop the plate in a TLC chamber with an appropriate solvent system. A common mobile phase for separating FAMEs is a mixture of hexane and diethyl ether. The polarity of the solvent system will need to be optimized to achieve good separation.
-
Visualization: After development, visualize the separated bands under UV light (if the compound is UV active or a fluorescent indicator is incorporated into the silica gel).
-
Scraping and Elution: Carefully scrape the silica gel band corresponding to this compound from the plate.[6]
-
Place the scraped silica into a small column or a fritted funnel and elute the this compound with a polar solvent such as diethyl ether or ethyl acetate.[6]
-
Collect the eluate and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] These methods allow for the quantification of this compound and the detection of any isomeric or other impurities.
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
The overall process for synthesizing and purifying this compound is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and purification of this compound.
Biological Signaling Pathway: Activation of ASK1-p38 Pathway by Linoelaidic Acid
Trans-fatty acids, including linoelaidic acid, have been shown to potentiate pro-inflammatory signaling pathways. One such pathway involves the activation of Apoptosis Signal-Regulating Kinase 1 (ASK1), which leads to the downstream activation of p38 MAP kinase and can result in apoptosis.
Caption: Linoelaidic acid potentiates ATP-induced ASK1-p38 signaling.[9][10][11]
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols for isomerization and esterification, followed by purification via urea complexation and argentation chromatography, offer a robust pathway to obtaining this valuable compound in high purity. The included workflow and signaling pathway diagrams serve to visually summarize the key processes and biological context. Researchers and drug development professionals can utilize this information to produce this compound for their specific analytical and biological research needs.
References
- 1. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 2. aocs.org [aocs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scispace.com [scispace.com]
- 5. CN109943414A - Use urea water dropping liquid crystallization method, the high-purity unsaturated fatty acid methyl ester that gives up using high-acid value grease resource manufacturing method - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Methyl Linolelaidate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl linolelaidate, the methyl ester of linolelaidic acid, in various organic solvents. This information is critical for researchers and professionals in drug development and various scientific fields who utilize this compound in their work. Understanding its behavior in different solvent systems is paramount for formulation, analytical method development, and ensuring the integrity of experimental results.
Physicochemical Properties of this compound
This compound is a fatty acid methyl ester (FAME) with the chemical formula C19H34O2 and a molecular weight of 294.47 g/mol . It is the trans,trans isomer of methyl linoleate. At room temperature, it exists as a colorless to pale yellow liquid.[1]
Solubility of this compound
This compound's long hydrocarbon chain renders it hydrophobic, resulting in very low solubility in water (approximately 0.019 mg/L).[2] However, it is generally soluble in a range of organic solvents. The extent of solubility is dependent on the polarity of the solvent and its ability to interact with the ester group and the hydrocarbon chain of the molecule.[2]
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Solubility | Temperature | Citation |
| Heptane | 10.0 mg/mL | Not Specified | [1] |
| Hexane | 1000 µg/mL | Not Specified | [1] |
| Ethanol | Soluble | Not Specified | |
| Diethyl Ether | Soluble | Not Specified | |
| Acetone | Soluble | Not Specified | |
| Dimethylformamide (DMF) | Soluble | Not Specified | [2] |
| Chloroform | Sparingly Soluble | Not Specified | [2][3] |
| Methanol | Slightly Soluble | Not Specified | [2][3] |
| Ethyl Acetate | Slightly Soluble | Not Specified | [2] |
| Water | ~0.019 mg/L | Not Specified | [2] |
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., hexane, ethanol, dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.
-
Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.
-
Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid material is disturbed.
-
Dilute the supernatant with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated GC-FID or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant based on the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Workflow for determining the solubility of this compound.
Stability of this compound
The stability of this compound is a critical factor, particularly for its use in formulations and as an analytical standard. The presence of two double bonds in its structure makes it susceptible to degradation through oxidation and isomerization, which can be accelerated by factors such as temperature, light, and the presence of oxygen.
Oxidative Stability
This compound is prone to autoxidation, a free-radical chain reaction involving the reaction of the double bonds with atmospheric oxygen. This process leads to the formation of hydroperoxides as primary oxidation products, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. These degradation products can alter the physical and chemical properties of the substance.
The trans configuration of the double bonds in this compound provides a greater degree of oxidative stability compared to its cis isomer, methyl linoleate. This is attributed to the more linear and stable structure of the trans isomer.
Thermal Stability
Elevated temperatures can accelerate the rate of oxidation and other degradation reactions. Thermal stress can lead to the decomposition of this compound, resulting in the formation of various degradation products.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can also promote the degradation of this compound. Photolytic reactions can initiate and propagate the free-radical chain reactions of oxidation.
Experimental Protocols for Stability Testing
3.4.1. Accelerated Oxidation Stability Testing (Rancimat Method)
The Rancimat method is a widely used accelerated aging test to determine the oxidation stability of fats, oils, and fatty acid methyl esters. The method is standardized by organizations such as AOCS (Cd 12b-92) and ISO (6886).
Principle: A stream of purified air is passed through the sample, which is held at a constant elevated temperature (e.g., 110 °C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the formation of volatile acids, and the time taken to reach this point is known as the induction period or Oil Stability Index (OSI). A longer induction period indicates greater oxidative stability.
Procedure:
-
Sample Preparation: Weigh a specified amount of this compound (typically 3 g) into a reaction vessel.
-
Instrument Setup: Place the reaction vessel in the Rancimat heating block, which is maintained at a constant temperature (e.g., 110 °C).
-
Airflow: Pass a constant stream of purified air (e.g., 20 L/h) through the sample.
-
Detection: The volatile oxidation products are bubbled through a measuring vessel containing deionized water, and the conductivity is continuously monitored.
-
Determination of Induction Period: The induction period is the time from the start of the measurement until the conductivity begins to increase rapidly.
References
Spectral Analysis of Methyl Linolelaidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for methyl linolelaidate, the methyl ester of linolelaidic acid (the trans,trans-isomer of linoleic acid). This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
-
Olefinic Protons (-CH=CH-): Protons attached to the double-bonded carbons are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm. The coupling constants for trans protons are characteristically larger than for cis protons.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around 3.6-3.7 ppm.
-
Allylic Protons (=CH-CH₂-CH=): The methylene protons situated between the two double bonds are expected to produce a signal around 2.2 ppm.
-
Methylene Protons (-CH₂-): The aliphatic methylene protons of the fatty acid chain will generate a complex set of signals in the upfield region, typically between 1.2 and 1.6 ppm.
-
Terminal Methyl Protons (-CH₃): A triplet corresponding to the terminal methyl group of the fatty acid chain is expected at approximately 0.9 ppm.
A representative ¹H NMR spectrum for a similar compound, methyl 9(E),11(E)-octadecadienoate, shows characteristic shifts for the olefinic protons at 5.59 ppm and 6.03 ppm, and for the allylic protons at 2.20 ppm.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal -CH₃ | ~ 0.9 | Triplet |
| Aliphatic -CH₂- | ~ 1.2 - 1.6 | Multiplet |
| Allylic =CH-CH₂- | ~ 2.0 | Multiplet |
| Bis-allylic =CH-CH₂-CH= | ~ 2.2 | Triplet |
| α-carbonyl -CH₂- | ~ 2.3 | Triplet |
| Methoxy -OCH₃ | ~ 3.6 - 3.7 | Singlet |
| Olefinic -CH=CH- | ~ 5.0 - 6.5 | Multiplet |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Chemical Shifts for Methyl Linoleate (cis,cis-isomer) for Comparison
| Carbon Atom | Chemical Shift (ppm) |
| C-1 (C=O) | 174.13 |
| -OCH₃ | 51.35 |
| C-9, C-10, C-12, C-13 (Olefinic) | 128.01, 128.12, 130.03, 130.17 |
| C-2 | 34.13 |
| C-3 | 25.03 |
| Aliphatic Chain (-CH₂-) | 22.65 - 31.62 |
| C-18 (-CH₃) | 14.09 |
Data obtained from PubChem for the cis,cis-isomer, methyl linoleate.
For this compound, the chemical shifts of the olefinic carbons are expected to be slightly different from the cis-isomer due to the change in stereochemistry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key method for identifying functional groups. The IR spectrum of this compound is characterized by the following absorption bands:
-
C-H Stretching (Alkenyl): A peak just above 3000 cm⁻¹ is indicative of the C-H stretching of the double bonds.
-
C-H Stretching (Alkyl): Strong absorptions in the range of 2850-2960 cm⁻¹ are due to the C-H stretching of the aliphatic chain.
-
C=O Stretching (Ester): A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group of the methyl ester.
-
C=C Stretching: A weaker absorption around 1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching.
-
trans-C-H Bending (Out-of-plane): A distinct and diagnostically important sharp absorption band is expected in the region of 960-970 cm⁻¹. This peak is characteristic of the out-of-plane bending of C-H bonds on a trans-disubstituted double bond and is a key feature to distinguish it from its cis-isomer.[2]
-
C-O Stretching (Ester): Absorptions in the 1170-1250 cm⁻¹ region are due to the C-O stretching of the ester group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | > 3000 | Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C=O Stretch (Ester) | ~ 1740 | Strong, Sharp |
| C=C Stretch | ~ 1650 | Weak to Medium |
| trans C-H Bend | 960 - 970 | Strong, Sharp |
| C-O Stretch (Ester) | 1170 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) is a common technique.
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 294. The fragmentation pattern will be complex due to the long hydrocarbon chain and the presence of double bonds. Key fragments observed in the GC-MS data from PubChem include ions at m/z 67, 81, and 95, which are common fragments for unsaturated fatty acid methyl esters.[3] A prominent peak at m/z 294 corresponding to the molecular ion has also been observed.[3]
Table 4: Significant Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment |
| 294 | Present | [M]⁺ |
| 95 | High | C₇H₁₁⁺ |
| 81 | High | C₆H₉⁺ |
| 67 | High | C₅H₇⁺ |
| 55 | High | C₄H₇⁺ |
Data obtained from PubChem.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of fatty acid methyl esters like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the neat liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A polar capillary column (e.g., a cyano-substituted column) is often used for the separation of fatty acid methyl ester isomers.
-
Injector: Split/splitless injector, typically at a temperature of 250°C.
-
Oven Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically from m/z 40 to 500.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of this compound.
Signaling and Metabolic Pathways
Linoleic acid and its isomers are precursors to a variety of signaling molecules involved in inflammation and other physiological processes. While the specific signaling pathways of this compound are less studied than its cis-isomer, it is known that trans fatty acids can be incorporated into cell membranes and can influence cellular signaling. The metabolism of linoleic acid involves desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids. It is also a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of eicosanoids. The metabolism of elaidic acid, a trans-monounsaturated fatty acid, has been shown to impact lipid metabolism in liver cells.[4]
The diagram below illustrates a simplified overview of the metabolic fate of linoleic acid isomers.
References
- 1. aocs.org [aocs.org]
- 2. spectrometrics.com [spectrometrics.com]
- 3. This compound | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
An In-Depth Technical Guide on the Health Effects of Dietary Methyl Linolelaidate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the health effects of dietary methyl linolelaidate is exceptionally scarce. Therefore, this guide synthesizes information on the most closely related compound, linolelaidic acid (the free fatty acid form), to provide potential insights. It is crucial to recognize that the esterification of linolelaidic acid to this compound may alter its bioavailability, metabolism, and physiological effects. The information presented herein should be interpreted with this significant caveat in mind.
Introduction
This compound is the methyl ester of linolelaidic acid, a trans fatty acid isomer of linoleic acid. While the health implications of trans fatty acids, in general, have been extensively studied and are associated with adverse cardiovascular effects, specific research on the metabolic fate and health impact of dietary this compound is lacking[1][2]. This document aims to provide a comprehensive overview by extrapolating from data on linolelaidic acid, covering its metabolism, physiological and pathological effects, and influence on cellular signaling pathways.
Physicochemical Properties and Toxicological Profile
This compound is a colorless to pale yellow liquid with a characteristic fatty odor[3]. It is soluble in organic solvents but has limited solubility in water[3]. Toxicological information from safety data sheets suggests that this compound is not classified as a hazardous substance and is considered to have low acute toxicity[4][5][6]. It is not found to be a skin or eye irritant, and no sensitizing effects are known[4]. Furthermore, it is not listed as a carcinogen by IARC, NTP, or OSHA[4].
Metabolism of Linolelaidic Acid (as a Proxy)
Upon ingestion, fatty acid methyl esters are presumed to be hydrolyzed by lipases in the gastrointestinal tract to release the free fatty acid and methanol. Therefore, dietary this compound would likely release linolelaidic acid, which would then be absorbed and enter metabolic pathways.
The metabolism of trans fatty acids like linolelaidic acid differs from their cis isomers. They are incorporated into cellular lipids, including phospholipids and triglycerides. However, their metabolism via desaturation and elongation pathways is less efficient compared to cis-polyunsaturated fatty acids. This can interfere with the metabolism of essential fatty acids like linoleic acid and alpha-linolenic acid[1].
Health Effects of Dietary Linolelaidic Acid
The consumption of trans fatty acids, primarily in the form of elaidic acid and linolelaidic acid from partially hydrogenated oils, has been consistently linked to an increased risk of cardiovascular disease[1][2][7].
Cardiovascular Effects
Observational and clinical studies have demonstrated that trans fatty acids adversely affect blood lipid profiles by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol, thereby increasing the total cholesterol to HDL cholesterol ratio, a strong predictor of cardiovascular disease risk[1][7][8].
Inflammation
Dietary trans fatty acids have been shown to promote inflammation. Studies have linked higher intake of trans fats to elevated levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[2].
Insulin Resistance and Diabetes
A high intake of trans fatty acids has been associated with an increased risk of type 2 diabetes, potentially through mechanisms involving increased insulin resistance[8].
Quantitative Data from In Vivo Studies (on Related Compounds)
Due to the absence of studies on this compound, the following table summarizes quantitative data from an animal study on linolelaidic acid (LEA) to illustrate potential effects.
| Parameter | Control Group | Elaidic Acid (EA) Group | Linoelaidic Acid (LEA) Group | Reference |
| LDL-c (mmol/L) | Data not provided | Significantly increased vs. control | Significantly increased vs. control | [9] |
| Total Cholesterol (TC) (mmol/L) | Data not provided | Significantly increased vs. control | Significantly increased vs. control | [9] |
| Liver Oxidative Stress | Baseline | Significantly increased vs. control | Significantly increased vs. control | [9] |
| Serum Oxidative Stress | Baseline | Significantly increased vs. control | Significantly increased vs. control | [9] |
| Liver TAG Accumulation | Baseline | Increased vs. control | Significantly promoted vs. EA | [9] |
| Serum TAG Accumulation | Baseline | Increased vs. control | Significantly promoted vs. EA | [9] |
| Inflammatory Signaling (NF-κB & MAPK) | Baseline | Stimulated | Significantly promoted vs. EA | [9] |
Table 1: Effects of Elaidic Acid and Linoelaidic Acid Gavage on Lipid Metabolism and Inflammation in Mice.[9]
Experimental Protocols (for Related Compounds)
The following provides a generalized experimental protocol for studying the effects of fatty acids in an animal model, adapted from literature on linolelaidic acid and other fatty acids.
Objective: To investigate the effects of dietary fatty acids on lipid metabolism and inflammation in a murine model.
Animal Model: Male C57BL/6J mice, 8 weeks old.
Dietary Groups:
-
Control Diet: Standard chow.
-
Elaidic Acid (EA) Diet: Control diet supplemented with 0.2 mg/g body weight of elaidic acid daily via oral gavage.
-
Linoelaidic Acid (LEA) Diet: Control diet supplemented with 0.2 mg/g body weight of linoelaidic acid daily via oral gavage.
Duration: 8 weeks.
Procedures:
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for one week prior to the experiment.
-
Dietary Administration: The respective fatty acids are administered daily by oral gavage. Body weight and food intake are monitored weekly.
-
Sample Collection: At the end of the 8-week period, animals are fasted overnight. Blood is collected via cardiac puncture for serum lipid and inflammatory marker analysis. Liver and other tissues are harvested, weighed, and either fixed in formalin for histology or snap-frozen in liquid nitrogen for molecular analysis.
-
Biochemical Analysis: Serum levels of total cholesterol, LDL-c, HDL-c, and triglycerides are measured using enzymatic kits. Inflammatory markers (e.g., TNF-α, IL-6) are quantified using ELISA.
-
Histological Analysis: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.
-
Gene Expression Analysis: RNA is extracted from frozen liver tissue, and the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) and inflammation (e.g., NF-κB, MAPK) is analyzed by quantitative real-time PCR (qPCR).
Signaling Pathways
While specific signaling pathways for this compound are not documented, trans fatty acids like linolelaidic acid are known to modulate several key pathways involved in inflammation and metabolism.
Pro-inflammatory Signaling
Trans fatty acids can activate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to the increased expression of inflammatory cytokines and adhesion molecules[9].
Experimental Workflow for Investigating Health Effects
The logical workflow for a comprehensive investigation into the health effects of a dietary compound like this compound would follow a multi-step process from in vitro to in vivo studies.
Conclusion and Future Directions
Future research should prioritize in vivo studies that administer purified this compound in well-controlled dietary intervention trials in animal models. Such studies should focus on:
-
Determining the bioavailability and metabolic fate of this compound.
-
Quantifying its effects on plasma lipid profiles, inflammatory markers, and markers of endothelial dysfunction.
-
Assessing its impact on the development of atherosclerosis and non-alcoholic fatty liver disease.
-
Elucidating the specific molecular and signaling pathways modulated by this compound.
A thorough understanding of the health effects of this compound is essential for providing evidence-based dietary recommendations and for informing regulatory policies regarding its presence in the food supply.
References
- 1. Health effects of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health effects of trans-fatty acids: experimental and observational evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 2566-97-4: this compound | CymitQuimica [cymitquimica.com]
- 4. agilent.com [agilent.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trans fats—sources, health risks and alternative approach - A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression Quantitative Trait Methylation Analysis Reveals Methylomic Associations With Gene Expression in Childhood Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl Linolelaidate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linolelaidate is the methyl ester of linolelaidic acid, a trans isomer of the omega-6 polyunsaturated fatty acid, linoleic acid.[1] As a trans fatty acid (TFA), it is a subject of significant interest in metabolic research due to the well-documented adverse health effects of industrially produced TFAs.[2] Industrially produced TFAs, found in partially hydrogenated vegetable oils, have been strongly linked to cardiovascular disease, inflammation, and insulin resistance.[2][3] this compound serves as a crucial tool in in vitro and in vivo models to investigate the molecular mechanisms underpinning the pathophysiological effects of trans fats. Its esterified form enhances cellular uptake, allowing researchers to probe its impact on lipid metabolism, inflammatory signaling, and overall cellular homeostasis. This guide provides a comprehensive overview of the role of this compound in cellular metabolism, detailing its effects on key pathways, presenting quantitative data, outlining experimental protocols, and visualizing complex interactions.
Core Metabolic Effects of this compound
This compound, representing its parent compound linolelaidic acid, exerts pleiotropic effects on cellular metabolism, primarily by altering lipid homeostasis, promoting inflammatory responses, and influencing cell fate decisions like apoptosis.
Disruption of Lipid and Cholesterol Metabolism
Trans fatty acids are known to be incorporated into cellular membranes and body lipids, where they alter membrane fluidity and interfere with the metabolism of essential cis-fatty acids.[4] In hepatocytes, TFAs can increase the cellular accumulation and secretion of free cholesterol and cholesterol esters.[2] They also alter the expression of genes central to fatty acid and glucose metabolism, such as those regulated by Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), resistin, and lipoprotein lipase in adipocytes.[2]
Studies on linoelaidic acid, the parent fatty acid of this compound, have shown that it can significantly promote the accumulation of triglycerides (TAGs) in both the liver and serum.[5] This contrasts with its cis-isomer, linoleic acid, which is a key component of cellular membranes and a precursor for various signaling molecules.[6]
Pro-Inflammatory Signaling
A significant body of evidence points to the pro-inflammatory nature of trans fatty acids. Oxidized methyl linoleate has been shown to induce a strong pro-inflammatory and pro-oxidant response in macrophages.[7] This includes the upregulation of key inflammatory cytokines and mediators.[7]
-
Cytokine Induction : In RAW264.7 macrophages, treatment with oxidized methyl linoleate leads to a significant elevation in the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Cyclooxygenase-2 (COX-2).[7] Similarly, dietary TFAs have been shown to increase the production of TNF-α and Interleukin-6 (IL-6) by monocytes in human studies.[2]
-
Oxidative Stress : The pro-inflammatory effects are coupled with increased oxidative stress, evidenced by elevated levels of Reactive Oxygen Species (ROS), nitric oxide (NO), and malondialdehyde (MDA), alongside a reduction in the activity of the antioxidant enzyme superoxide dismutase (SOD).[7]
-
Signaling Pathways : The inflammatory response to TFAs like linoelaidic acid is often mediated through the activation of key signaling pathways such as NF-κB and MAPK, which are central regulators of inflammation.[5]
Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are ligand-activated transcription factors that play a critical role in regulating lipid metabolism and inflammation.[8] Fatty acids and their derivatives are natural ligands for PPARs.[8] While the cis-isomer, linoleic acid, and its conjugated derivatives are known potent activators of PPARα, the effects of trans isomers are more complex.[9]
The activation of PPARα by fatty acids typically leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting lipid catabolism.[10] However, the alterations in lipid metabolism induced by trans fatty acids suggest a dysregulation of this pathway.[2] For instance, in adipocytes, TFAs alter the expression of genes for PPAR-γ, which is a master regulator of adipogenesis and lipid storage.[2]
Impact on Mitochondrial Function and Apoptosis
Mitochondria are central hubs for cellular metabolism, particularly fatty acid oxidation.[11] Oxidized metabolites of linoleic acid have been shown to induce mitochondrial dysfunction, characterized by reduced function of Complex I of the mitochondrial respiratory chain and decreased hepatic ATP levels.[12] This mitochondrial stress can trigger programmed cell death, or apoptosis.
Linoleic and linoelaidic acids have been shown to differentially affect the proliferation and apoptosis of cancer cells.[13] In MOLT-4 leukemia cells, high concentrations of linoleic acid (400 µM) were inhibitory and induced apoptosis, marked by membrane blebbing and chromatin margination.[13] Linoelaidic acid also inhibited cell growth at a concentration of 400 µM, though it stimulated proliferation at lower concentrations (100-200 µM).[13] The induction of apoptosis by fatty acids can be mediated by endoplasmic reticulum (ER) stress and requires calcium flux.[14]
Quantitative Data on Metabolic Effects
The following tables summarize quantitative findings from studies investigating the effects of this compound's parent compound, linoelaidic acid, and related fatty acids on cellular processes.
Table 1: Effect of Linoelaidic Acid on Cell Proliferation Source: Data derived from a study on MOLT-4 leukemia cells.[13]
| Fatty Acid | Concentration (µM) | Effect on Proliferation (after 4 days) |
| Linoleic Acid | ≤ 200 | Stimulatory |
| 400 | Markedly Inhibitory | |
| Linoelaidic Acid | 100 | Stimulatory |
| 200 | Stimulatory | |
| 400 | Inhibitory |
Table 2: Pro-inflammatory Effects of Oxidized Methyl Linoleate in RAW264.7 Macrophages Source: Data trends observed in the literature for oxidized lipids.[7]
| Inflammatory Marker | Treatment | Fold Change vs. Control (approx.) |
| TNF-α (protein) | Oxidized MLO | Significant Increase |
| IL-1β (protein) | Oxidized MLO | Significant Increase |
| COX-2 (protein) | Oxidized MLO | Significant Increase |
| Reactive Oxygen Species (ROS) | Oxidized MLO | Significant Increase |
| Nitric Oxide (NO) | Oxidized MLO | Significant Increase |
| Superoxide Dismutase (SOD) Activity | Oxidized MLO | Significant Decrease |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the study of this compound and related fatty acids.
Protocol 1: Induction and Analysis of Inflammatory Response in Macrophages
This protocol describes how to assess the inflammatory potential of oxidized methyl linoleate (MLO) using a macrophage cell line.[7]
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Preparation of Oxidized MLO: Methyl linoleate is oxidized by heating at elevated temperatures (e.g., 180°C) for several hours to simulate frying conditions or by storage at a lower temperature (e.g., 60°C) for an extended period to simulate ambient storage.[7]
-
Cell Treatment: Cells are seeded in 6-well plates. Once they reach logarithmic growth phase, they are treated with various concentrations of the prepared oxidized MLO (e.g., 10-200 µg/mL) for a specified time (e.g., 8 or 12 hours). A vehicle control (e.g., media with the emulsifier Tween 20) is included.[7]
-
Gene Expression Analysis (RT-PCR):
-
Total RNA is extracted from the treated cells using a suitable kit (e.g., TRIzol reagent).
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for inflammatory genes like Tnf-α, Il-1β, and Cox-2. Gene expression is normalized to a housekeeping gene (e.g., β-actin).[7]
-
-
Protein Expression Analysis (ELISA):
-
Cell culture supernatants are collected after treatment.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of secreted cytokines (TNF-α, IL-1β) in the supernatant according to the manufacturer's instructions.[7]
-
Protocol 2: Assessment of Fatty Acid-Induced Apoptosis
This protocol details a method to evaluate the effect of linoelaidic acid on the apoptosis of leukemia cells.[13]
-
Cell Culture and Treatment: MOLT-4 T-lymphoblastic leukemia cells are cultured in an appropriate medium. The cells are then exposed to varying concentrations of linoelaidic acid (e.g., 100 µM, 200 µM, 400 µM) or a vehicle control for a period of 2 to 4 days.[13]
-
Cell Proliferation Assay: Cell counts are performed at specified time points using a flow cytometer or a hemocytometer to determine the effect on cell proliferation.[13]
-
Analysis of Apoptosis (Flow Cytometry):
-
Cells are harvested and washed with PBS.
-
They are then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Ultrastructural Analysis (Electron Microscopy):
-
Cells are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated in an ethanol series, and embedded in resin.
-
Ultrathin sections are cut, stained (e.g., with uranyl acetate and lead citrate), and examined with a transmission electron microscope (TEM) for morphological signs of apoptosis, such as chromatin condensation, nuclear fragmentation, and membrane blebbing.[13]
-
Visualizations of Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key processes.
Conclusion
This compound, as a representative industrial trans fatty acid, plays a multifaceted and predominantly disruptive role in cellular metabolism. Its incorporation into cellular systems leads to dysregulated lipid storage, the promotion of potent pro-inflammatory signaling cascades, and the induction of mitochondrial stress, which can culminate in apoptosis. These cellular effects provide a mechanistic basis for the adverse health outcomes associated with high dietary intake of trans fats. The use of this compound in controlled experimental settings is invaluable for dissecting these pathways and provides a robust platform for screening therapeutic compounds aimed at mitigating the cellular damage caused by metabolic stressors. Further research is warranted to fully elucidate the specific interactions with nuclear receptors like PPARs and to explore the long-term epigenetic modifications that may arise from exposure to this and other trans fatty acids.
References
- 1. CAS 2566-97-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of trans–fatty acids on lipid metabolism: Mechanisms...: Ingenta Connect [ingentaconnect.com]
- 5. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate [mdpi.com]
- 8. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids [mdpi.com]
- 9. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography Methods for Methyl Linolelaidate Analysis
An in-depth guide to the gas chromatographic analysis of methyl linolelaidate, tailored for researchers, scientists, and professionals in drug development. This document outlines the principles, experimental protocols, and data presentation for the accurate quantification of this trans fatty acid methyl ester.
Introduction
This compound is the methyl ester of linolelaidic acid, a trans isomer of the omega-6 fatty acid, linoleic acid. The analysis of trans fatty acids is of significant interest in the food industry, nutritional science, and biomedical research due to their association with adverse health effects. Gas chromatography (GC) is the primary analytical technique for the separation and quantification of fatty acid methyl esters (FAMEs), including this compound.[1][2][3] The volatility and thermal stability of FAMEs make them ideal for GC analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC with Flame Ionization Detection (GC-FID).
Principle
The fundamental principle of FAME analysis by GC involves the separation of volatile methyl esters based on their boiling points and interaction with the stationary phase of the GC column. For the specific analysis of this compound, which is a trans isomer, the key to a successful separation from its cis counterparts is the use of a highly polar stationary phase.[4][5][6] Cyanopropyl-substituted polysiloxane columns are particularly effective for resolving cis and trans isomers of polyunsaturated fatty acids.[4][7] The trans isomers, such as this compound, typically have a higher boiling point and elute after their corresponding cis isomers on these polar columns.[5] Following separation, the eluted compounds are detected by an FID, which generates a signal proportional to the amount of analyte.
Experimental Protocols
A critical step in the analysis of fatty acids by GC is their conversion to FAMEs through a process called derivatization.[2][3] This process increases the volatility of the fatty acids, making them suitable for GC analysis.[3][8] Two common methods for derivatization are acid-catalyzed and base-catalyzed methylation.
1. Sample Preparation: Acid-Catalyzed Methylation
This method is suitable for a wide range of lipid samples. A common reagent used is boron trifluoride (BF₃) in methanol.[8][9] An alternative is using methanolic HCl.[10][11]
Protocol using Methanolic HCl:
-
Place approximately 25 mg of the lipid sample (e.g., oil or fat) into a screw-cap reaction vial.[10]
-
Add 2 mL of 2M methanolic hydrochloride. This can be prepared by carefully mixing acetyl chloride with methanol.[11]
-
Securely cap the vial and heat the mixture at 80°C for 20 minutes in a digital heat block.[10]
-
Allow the reaction vial to cool to room temperature.
-
Add 2 mL of a 6% (w/v) sodium carbonate solution to neutralize the reaction, followed by 2 mL of heptane to extract the FAMEs.[10]
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper heptane layer, which contains the FAMEs, to an autosampler vial for GC analysis.[10]
2. Sample Preparation: Base-Catalyzed Methylation
Base-catalyzed methylation is a rapid method but may not be suitable for samples containing free fatty acids.[12]
Protocol:
-
To a 2-mL autosampler vial, add 10 µL of the oil sample.[1]
-
Add 500 µL of hexane and 100 µL of 2N sodium hydroxide in methanol.[12]
-
After allowing the mixture to settle for 2 minutes, transfer 100 µL of the top hexane layer to a new autosampler vial for GC injection.[1]
Gas Chromatography Analysis
The instrumental analysis is performed using a gas chromatograph equipped with a flame ionization detector. The choice of the capillary column is crucial for the separation of cis and trans isomers.[4][7]
Recommended GC Columns:
For detailed cis-trans separations, highly polar cyanopropyl columns are preferred.[5][6] Columns with biscyanopropyl stationary phases are specifically used to resolve cis and trans isomers of polyunsaturated components.[3][4]
Data Presentation
Quantitative data for the GC analysis of this compound is summarized in the tables below.
Table 1: Recommended GC Columns for this compound Analysis
| Stationary Phase | Polarity | Dimensions (L x I.D., Film Thickness) | Example Commercial Name |
| Biscyanopropyl Polysiloxane | Very High | 100 m x 0.25 mm, 0.20 µm | Elite-2560, Rt-2560, SP-2560 |
| High Cyanopropyl | High | 60 m x 0.25 mm, 0.15 µm | DB-23 |
| High Cyanopropyl | High | 100 m x 0.25 mm, 0.20 µm | HP-88 |
| Polyethylene Glycol (PEG) | High | 30 m x 0.25 mm, 0.25 µm | DB-Wax, HP-INNOWax |
Note: While PEG columns can separate many FAMEs, highly polar cyanopropyl columns are superior for complex cis/trans isomer separations.[5][6]
Table 2: Example GC-FID Method Parameters for FAME Analysis
| Parameter | Method 1 (HP-88 Column)[5] | Method 2 (DB-23 Column)[5] |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 1:50 | 1:50 |
| Carrier Gas | Hydrogen | Helium |
| Head Pressure | 53 kPa (constant pressure) | 230 kPa (constant pressure) |
| Oven Program | 50°C (1 min), then 25°C/min to 200°C, then 3°C/min to 230°C (18 min) | 50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (5 min) |
| Detector | FID | FID |
| Detector Temperature | 280 °C | 280 °C |
| Detector Gases | H₂: 40 mL/min; Air: 450 mL/min; He makeup: 30 mL/min | H₂: 40 mL/min; Air: 450 mL/min; He makeup: 30 mL/min |
Visualizations
Experimental Workflow for this compound Analysis
Key Parameters in GC Separation of FAMEs
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. s4science.at [s4science.at]
- 3. gcms.cz [gcms.cz]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Trans Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of trans fatty acid methyl esters (FAMEs) using High-Performance Liquid Chromatography (HPLC). While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers distinct advantages, particularly in the separation of geometric (cis/trans) and positional isomers at ambient temperatures, which is crucial for preserving sensitive compounds.[1][2] This document outlines two primary HPLC approaches: silver-ion HPLC (Ag-HPLC) for detailed isomer separation and reversed-phase HPLC (RP-HPLC) for analysis based on chain length and degree of unsaturation. Detailed experimental protocols, from sample preparation to chromatographic conditions, are provided, along with a summary of expected quantitative performance.
Introduction
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one non-conjugated double bond in the trans configuration. They are naturally present in small amounts in dairy products and ruminant meats but are primarily formed during the industrial partial hydrogenation of vegetable and marine oils.[3] Increased consumption of TFAs has been linked to an elevated risk of cardiovascular disease by raising LDL cholesterol levels.[4] Accurate quantification of TFA isomers is therefore critical in food science, nutrition, and clinical research.
Fatty acids are typically analyzed as their methyl esters (FAMEs) to improve chromatographic resolution and reproducibility.[5] While GC is widely used, HPLC has emerged as a powerful alternative, especially for the challenging separation of cis and trans isomers.[1][6][7] Silver-ion chromatography is a potent technique that separates FAMEs based on the number, geometry, and position of their double bonds through reversible interactions with silver ions.[8][9]
Experimental Protocols
Sample Preparation: Esterification of Fatty Acids to FAMEs
Accurate analysis begins with the quantitative conversion of fatty acids to their corresponding methyl esters. A common and effective method utilizes a base-catalyzed reaction with potassium hydroxide in methanol.
Materials:
-
Sample containing lipids (e.g., oil, fat, extracted tissue)
-
Hexane
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.[5]
-
Dissolve the sample in 10 mL of hexane.[5]
-
Cap the tube tightly and vortex vigorously for 30 seconds.[5][10]
-
Allow the solution to stand for phase separation or centrifuge to clarify the upper hexane layer.[5][10]
-
Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear supernatant into an autosampler vial for HPLC analysis.[5]
-
The final concentration should be approximately 0.2–0.4 mg/mL per FAME.[5]
An alternative acid-catalyzed method using Boron Trifluoride (BF3)-Methanol is also widely used, particularly as described in AOAC Official Method 996.06.[11]
HPLC Analysis Method 1: Silver-Ion HPLC for Isomer Separation
This method is superior for the detailed separation of cis and trans isomers.[1]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and UV or Evaporative Light Scattering Detector (ELSD).
-
Column: ChromSpher 5 Lipids column (or two columns in series for enhanced resolution).[8][9]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile[8]
-
Gradient: Isocratic elution with 1.0% or 1.5% Acetonitrile in Hexane is often effective.[8] For more complex mixtures, a shallow gradient may be required.
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: Controlled between 10°C and 40°C. Note that in Ag-HPLC with hexane-based solvents, retention times for unsaturated FAMEs may increase with higher temperatures.[8]
-
Injection Volume: 10-20 µL[1]
-
Detection: UV at 205 nm for FAMEs or ELSD.
HPLC Analysis Method 2: Reversed-Phase HPLC
This method separates FAMEs based on their chain length and degree of unsaturation. While less effective for cis/trans isomerism than Ag-HPLC, specialized columns can achieve some separation.[7]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and UV detector.
-
Column: C18 column (e.g., TSKgel ODS-120A, 4.6 mm ID x 15 cm).[4] Using two C18 columns in series can improve separation.[12]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: A typical gradient might be 80:20 Acetonitrile:Water, adjusted based on the specific FAMEs of interest.[6]
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: 25°C[4]
-
Injection Volume: 5 µL[4]
-
Detection: UV at 205 nm.[13]
Data Presentation
Quantitative performance of HPLC methods for fatty acid analysis demonstrates good precision, recovery, and linearity. The choice between HPLC and GC often depends on the specific need for isomer separation, where HPLC provides a significant advantage.[1]
| Parameter | HPLC Performance | GC Performance | Notes |
| Precision (RSD%) | ≤ 5.88% | ≤ 5.88% | HPLC can sometimes offer slightly better precision.[1] |
| Recovery (%) | ≥ 82.31% | ≥ 82.31% | Recovery is comparable with optimized extraction methods.[1] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity.[1] |
| LOD (µg/mL) | 0.05 - 0.2 | Varies | For palmitoleic acid isomers, HPLC showed LODs of 0.05 (trans) and 0.2 (cis) µg/mL.[6] |
| Isomer Separation | Superior for cis/trans | Challenging | HPLC, especially Ag-HPLC, excels at separating geometric and positional isomers.[1][2] |
Table 1: Comparative performance metrics for HPLC and GC in fatty acid analysis.[1][6]
Visualizations
The following diagrams illustrate the key workflows described in this application note.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. agilent.com [agilent.com]
- 6. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. who.int [who.int]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for the Use of Methyl Linolelaidate as a Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding cellular physiology, disease pathogenesis, and for the development of novel therapeutics. The use of internal standards is a critical component of a robust quantitative lipidomics workflow, correcting for variations in sample preparation, extraction efficiency, and instrument response. While stable isotope-labeled and odd-chain fatty acid standards are widely employed for broad lipidomic profiling, methyl linolelaidate, the methyl ester of the trans fatty acid linoelaidic acid (C18:2, trans-9, trans-12), serves as a valuable and specific standard, particularly in studies focused on the impact of dietary trans fatty acids.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as a standard in lipidomics, with a focus on gas chromatography-mass spectrometry (GC-MS) based fatty acid analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as an internal standard.
| Property | Value | Reference |
| Chemical Formula | C19H34O2 | [1] |
| Molecular Weight | 294.47 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents (e.g., hexane, methanol, ethanol, acetone); limited solubility in water. | [2] |
| Stability | Considered stable, but can be influenced by temperature and light, which may lead to oxidation or isomerization.[2] It is also sensitive to air.[3] | |
| Storage | Store in original, securely sealed containers in a cool, dry, well-ventilated area, away from ignition sources.[4] For long-term stability, storage at -20°C is recommended. |
Applications in Lipidomics
This compound is primarily utilized in the following applications:
-
Quantification of Trans Fatty Acids: As a trans fatty acid methyl ester itself, it is an ideal internal standard for the accurate quantification of linoelaidic acid and other trans fatty acids in biological samples.[5] This is particularly relevant for studies investigating the metabolic effects of diets high in industrially produced trans fats.
-
Monitoring Recovery in Fatty Acid Methyl Ester (FAME) Analysis: It can be added to samples prior to lipid extraction and derivatization to monitor the efficiency and reproducibility of the entire analytical workflow.
-
GC System Suitability Standard: Due to its well-defined chromatographic behavior, it can be used to assess the performance of the GC system, including column resolution and detector response.
Experimental Protocols
The following protocols outline the key steps for incorporating this compound as an internal standard in a typical lipidomics workflow for fatty acid analysis.
I. Lipid Extraction from Plasma/Serum
This protocol is adapted from standard lipid extraction methods and incorporates this compound as an internal standard for recovery assessment.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vacuum evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the 1 mg/mL this compound internal standard solution to the sample.
-
Add 440 µL of methanol and vortex thoroughly for 1 minute.
-
Add 1.5 mL of MTBE and vortex for 10 minutes.
-
Add 375 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (MTBE layer) containing the lipids and transfer to a new glass tube.
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum evaporator.
-
The dried lipid extract is now ready for derivatization.
II. Fatty Acid Methylation (Transesterification)
This protocol describes the conversion of fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Anhydrous Methanol
-
Acetyl Chloride
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of a 20:1 (v/v) mixture of anhydrous methanol and acetyl chloride.
-
Add 0.5 mL of hexane.
-
Securely cap the tube and vortex for 30 seconds.
-
Heat the mixture at 100°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of water to the tube to quench the reaction and induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer, which contains the FAMEs, and transfer to a GC vial.
-
The sample is now ready for GC-MS analysis.
III. GC-MS Analysis of FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: SP-2560, 100 m x 0.25 mm x 0.20 µm or equivalent highly polar cyanopropyl siloxane column suitable for FAME separation.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes
-
Ramp 1: 3°C/min to 240°C
-
Hold at 240°C for 15 minutes
-
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and quantify other FAMEs based on their retention times relative to known standards and their characteristic mass spectra.
-
Calculate the concentration of each fatty acid using the response factor relative to the internal standard (this compound).
Data Presentation
The following tables illustrate how to present quantitative data obtained using this compound as an internal standard.
Table 1: Recovery of this compound in Plasma Samples
| Sample ID | Spiked Amount (µg) | Recovered Amount (µg) | Recovery (%) |
| Plasma_01 | 10.0 | 9.2 | 92.0 |
| Plasma_02 | 10.0 | 9.5 | 95.0 |
| Plasma_03 | 10.0 | 8.9 | 89.0 |
| Average | 10.0 | 9.2 | 92.0 |
| Std. Dev. | N/A | 0.3 | 3.0 |
Table 2: Quantification of Trans Fatty Acids in a Biological Sample
| Fatty Acid | Retention Time (min) | Quantified Ion (m/z) | Concentration (µg/mL) | % RSD (n=3) |
| This compound (IS) | 35.2 | 294.3 | N/A | N/A |
| Methyl Elaidate (C18:1t) | 33.8 | 296.3 | 5.2 | 4.1 |
| Methyl Vaccenate (C18:1t) | 34.1 | 296.3 | 2.8 | 5.5 |
| Linoelaidic Acid (as FAME) | 35.2 | 294.3 | 1.5 | 6.2 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. ez.restek.com [ez.restek.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Protocol for the Derivatization of Linolelaidic Acid to its Methyl Ester for GC-MS Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis, but it requires the conversion of non-volatile fatty acids into their volatile fatty acid methyl ester (FAME) derivatives. This protocol provides a detailed procedure for the derivatization of linolelaidic acid to its corresponding methyl ester, linolelaidate. Three common and effective methods are presented: Boron Trifluoride-Methanol (BF3-Methanol), Methanolic Hydrochloric Acid (Methanolic HCl), and Trimethylsilyldiazomethane (TMS-DAM). Each method's advantages and disadvantages are discussed to aid in selecting the most appropriate procedure for a given application.
I. Comparison of Derivatization Methods
The choice of derivatization method can impact reaction efficiency, sample integrity, and safety. The following table summarizes key quantitative parameters for the three described protocols.
| Parameter | BF3-Methanol Method | Methanolic HCl Method | Trimethylsilyldiazomethane (TMS-DAM) Method |
| Reaction Time | 5-10 minutes[1] | 1 hour to overnight[2] | 10 minutes[3] |
| Reaction Temperature | 60°C[1] | 45°C to 100°C[2] | 50°C[3] |
| Typical Yield | Quantitative[4] | >96%[2] | High, with good recovery values (90-106%)[3] |
| Key Advantages | Rapid reaction, widely applicable to various lipids.[1][4] | Convenient, inexpensive, and uses readily available reagents.[2] | Safer than diazomethane, rapid, and gives precise quantitative results with fewer interferences for plant lipids.[5][6] |
| Key Disadvantages | Reagent is toxic and moisture-sensitive; not suitable for conjugated fatty acids due to potential artifact formation.[7] | Can be slower for some lipids; conjugated linoleic acids may form artifacts under acidic conditions.[2] | Reagent is more expensive; slower reaction rate compared to diazomethane.[8][9] |
II. Experimental Protocols
A. Health and Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Boron trifluoride is toxic and corrosive.[7] Handle with extreme care.
-
Trimethylsilyldiazomethane is a safer alternative to diazomethane but should still be handled with caution as it is a potential carcinogen.
-
Concentrated acids (HCl) are corrosive.
-
Organic solvents (methanol, hexane, toluene) are flammable and toxic.
Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)
This method is rapid and widely used for the esterification of fatty acids.[1]
Materials:
-
Linolelaidic acid sample
-
Methanol, anhydrous
-
Hexane, HPLC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh approximately 1-25 mg of the linolelaidic acid sample into a screw-cap glass test tube.[1] If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Saponification (for esterified lipids): If the linolelaidic acid is part of a glyceride, first perform saponification. Add 1 ml of 0.5 N methanolic NaOH. Heat at 85-100°C for 5-10 minutes until fat globules disappear.[7] Cool the tube.
-
Esterification: Add 2 mL of 10% BF3-Methanol reagent to the tube.[1]
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1][7]
-
Phase Separation: Vortex the tube vigorously for 30 seconds. Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.[7]
-
Analysis: The sample is now ready for GC-MS analysis. If necessary, the solution can be diluted with hexane to an appropriate concentration.[7]
Protocol 2: Derivatization using Methanolic Hydrochloric Acid (Methanolic HCl)
This method is convenient and uses readily available and less hazardous reagents compared to BF3.[2]
Materials:
-
Linolelaidic acid sample
-
Methanolic HCl (e.g., 3 M or prepared as described below)[10]
-
Methanol
-
Toluene (optional, improves solubility for non-polar lipids)[2]
-
Hexane, HPLC grade
-
Water, deionized
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Reagent Preparation (1M Methanolic HCl): Mix 20 mL of methanol with 10 mL of 3 M methanolic hydrogen chloride.[10] Alternatively, an 8% (w/v) HCl solution in methanol/water (85:15, v/v) can be prepared by diluting 9.7 ml of concentrated HCl (35%) with 41.5 ml of methanol.[2]
-
Sample Preparation: Place the dried linolelaidic acid sample in a screw-cap glass test tube.
-
Reaction Mixture: Add 1 mL of the 1M methanolic HCl reagent to the sample.[10] For samples that are difficult to dissolve, a mixture of 0.2 mL toluene, 1.5 mL methanol, and 0.3 mL of 8% HCl solution can be used.[2]
-
Reaction: Tightly cap the tube and heat at 80°C for 1 hour.[10] Alternatively, for a milder reaction, incubate at 45°C overnight (14 hours or longer).[2]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water.[2]
-
Phase Separation: Vortex the tube thoroughly for 1 minute.[10] Centrifuge briefly to aid phase separation.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[10]
Protocol 3: Derivatization using Trimethylsilyldiazomethane (TMS-DAM)
TMS-DAM is a safer alternative to the highly toxic and explosive diazomethane and is effective for the methylation of fatty acids.[5][8]
Materials:
-
Linolelaidic acid sample
-
TMS-diazomethane solution (2 M in hexane or diethyl ether)
-
Methanol
-
Toluene
-
Glacial Acetic Acid
-
0.5% NaCl solution
-
Hexane, HPLC grade
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried linolelaidic acid sample in a screw-cap test tube.
-
Dissolution: Dissolve the sample in 1 mL of methanol:toluene (2:1 v/v).[3]
-
Derivatization: Add 100 µL of 2 M TMS-diazomethane in hexane.[3]
-
Reaction: Heat the uncapped tube at 50°C for 10 minutes in a fume hood.[3] The reaction is complete when the yellow color of the TMS-DAM persists.
-
Quenching: Add a few drops of glacial acetic acid to quench the excess TMS-DAM, until the yellow color disappears.[3]
-
Extraction: Add 1 mL of 0.5% NaCl solution and 1 mL of hexane.[3]
-
Phase Separation: Vortex the tube for 30 seconds. After the layers separate, the upper organic layer contains the methyl esters.[3]
-
Collection: Transfer the upper hexane layer to a vial for GC-MS analysis.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of linolelaidic acid to its methyl ester.
Caption: General workflow for the derivatization of linolelaidic acid.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
In Vitro Applications of Methyl Linolelaidate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linolelaidate, the methyl ester of linolelaidic acid (a trans isomer of linoleic acid), is a fatty acid of significant interest in cell biology and drug development. Its in vitro applications are crucial for understanding its impact on various cellular processes, including proliferation, apoptosis, and inflammation. These application notes provide a comprehensive overview of the methodologies to investigate the effects of this compound in cell culture, supported by detailed experimental protocols and data presentation. While specific quantitative data for this compound is emerging, data from structurally related fatty acid methyl esters are included for comparative purposes.
Data Presentation
The following tables summarize quantitative data for this compound and related compounds to guide experimental design and data interpretation.
Table 1: Cytotoxicity of this compound and Related Fatty Acid Isomers on Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µg/mL) | Exposure Time (h) |
| HepG2 (Human Hepatoma) | Mixed CLA isomers | MTT | 15.40 ± 6.6 | Not Specified |
| HepG2 (Human Hepatoma) | t10,c12-CLA | MTT | 25.65 ± 5.4 | Not Specified |
| HepG2 (Human Hepatoma) | c9,t11-CLA | MTT | 31.79 ± 5.1 | Not Specified |
| HRA (Human Ovarian Cancer) | 9-Oxo-(10E,12E)-octadecadienoic acid | Not Specified | Cytotoxic Activity | Not Specified |
CLA: Conjugated Linoleic Acid. Data for CLA isomers are provided as a reference for a structurally related class of fatty acids.[1]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and BSA Conjugate
Objective: To prepare a stock solution of this compound and complex it with Bovine Serum Albumin (BSA) for enhanced solubility and delivery to cells in culture.
Materials:
-
This compound (purity >98%)
-
Ethanol (200 proof, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes and conical tubes (15 mL or 50 mL)
-
Water bath set to 37°C
Procedure:
Part A: Stock Solution Preparation [1]
-
Under sterile conditions, accurately weigh a precise amount of this compound.
-
Dissolve the compound in sterile ethanol to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C.
Part B: Preparation of this compound-BSA Complex [1][2][3][4][5][6]
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Gently agitate to dissolve without creating excessive foam.
-
Filter-sterilize the BSA solution using a 0.22 µm filter.
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
Warm the BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing or swirling. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.
-
The fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.
-
Crucially, prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA + ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure: [1]
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control and a no-treatment control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the fatty acid complex or controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay
Objective: To quantify the activation of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
Materials:
-
Cells treated with this compound-BSA complex and controls
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
Seed and treat cells with this compound for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.
-
Prepare the reaction buffer containing DTT as per the kit instructions.
-
Add the reaction buffer to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS in cells treated with this compound using the DCFH-DA probe.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Treat cells with the this compound-BSA complex for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Prepare a fresh working solution of DCFH-DA (typically 5-10 µM) in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound-BSA complex and controls
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure: [1][15][16][17][18]
-
Harvest cells (adherent and floating) and wash with cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Western Blot Analysis of Bcl-2 Family Proteins
Objective: To analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
Cells treated with this compound-BSA complex and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure: [19][20][21][22][23][24][25][26]
-
Lyse treated and control cells in RIPA buffer on ice.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. wklab.org [wklab.org]
- 7. apexbt.com [apexbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arigobio.com [arigobio.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. edspace.american.edu [edspace.american.edu]
- 21. benchchem.com [benchchem.com]
- 22. Western blot analysis of bcl-2 family proteins [chem.rutgers.edu]
- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Models for Studying Methyl Linolelaidate Metabolism
Here are the detailed Application Notes and Protocols for studying Methyl Linolelaidate metabolism, designed for researchers, scientists, and drug development professionals.
1. Introduction
This compound is the methyl ester of linolelaidic acid, the primary trans isomer of the omega-6 fatty acid, linoleic acid. The consumption of industrially produced trans fatty acids has been linked to adverse health effects, including cardiovascular disease and metabolic syndrome. Understanding the metabolic fate and cellular effects of this compound is crucial for elucidating the mechanisms behind its pathophysiology.
These application notes provide a comprehensive overview of in vitro and in vivo experimental models to study the metabolism of this compound. Detailed protocols for key experiments are provided to guide researchers in investigating its absorption, cellular uptake, metabolic conversion, and impact on key signaling pathways involved in lipid metabolism.
2. In Vitro Models: Hepatocyte Cell Lines (HepG2, HuH-7)
Application Note:
Hepatocyte cell lines, such as HepG2 and HuH-7, are valuable in vitro models for studying the hepatic metabolism of fatty acids. These cells can be used to investigate the cellular uptake of this compound, its incorporation into various lipid species (e.g., triglycerides, phospholipids), its rate of β-oxidation, and its influence on the expression and activity of key transcription factors that regulate lipid homeostasis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs). Comparative studies with its cis-isomer, methyl linoleate, can reveal isomer-specific effects on cellular metabolism.
Protocol 1: Induction of Lipid Accumulation in Hepatocytes
This protocol describes a method to induce and quantify lipid accumulation in HepG2 cells treated with this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in ethanol or DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oil Red O staining solution
-
BODIPY 493/503 dye
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Isopropanol
-
Microplate reader and microscope
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well or 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
To prepare a 1 mM working solution, slowly add the this compound stock solution to the BSA solution while stirring to achieve a final molar ratio of fatty acid to BSA of 5:1. Incubate at 37°C for 30 minutes to allow complex formation.
-
Prepare working solutions with concentrations ranging from 100 µM to 500 µM by diluting the 1 mM stock in culture medium.
-
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of the this compound-BSA complex. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Staining for Lipid Droplets:
-
Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 20 minutes at room temperature.
-
Wash with PBS, then with 60% isopropanol.
-
Incubate with Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets by microscopy.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.[1][2][3]
-
-
BODIPY 493/503 Staining:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 20 minutes.
-
Stain with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes.
-
Wash twice with PBS.
-
Visualize lipid droplets using a fluorescence microscope.
-
-
Protocol 2: Analysis of Fatty Acid Uptake
This protocol measures the rate of this compound uptake by hepatocytes.
Materials:
-
Hepatocytes (e.g., HepG2) cultured in 12-well plates
-
Radiolabeled [1-14C]-linolelaidic acid (or unlabeled this compound for MS-based analysis)
-
Fatty acid-free BSA
-
Krebs-Henseleit buffer
-
Oil-mix (e.g., 2:1 mixture of silicone oil and mineral oil)
-
Scintillation cocktail and counter (for radiolabeled uptake)
-
LC-MS system (for unlabeled uptake)
Procedure:
-
Cell Preparation: Culture HepG2 cells to near confluency in 12-well plates.
-
Uptake Medium Preparation: Prepare an uptake buffer containing [1-14C]-linolelaidic acid complexed with BSA in Krebs-Henseleit buffer.
-
Uptake Assay:
-
Wash cells twice with warm PBS.
-
Add the uptake medium to each well and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA.
-
Lyse the cells with 0.1 M NaOH.
-
-
Quantification:
-
Radiolabeled Uptake: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Unlabeled Uptake: For unlabeled this compound, perform lipid extraction from the cell lysate followed by GC-MS or LC-MS analysis to quantify the intracellular concentration.
-
-
Data Normalization: Normalize the uptake to the total protein content of the cell lysate.
Protocol 3: Quantification of Fatty Acid Beta-Oxidation
This protocol measures the rate of mitochondrial β-oxidation of this compound in hepatocytes.[4][5][6][7][8]
Materials:
-
Hepatocytes (e.g., HepG2) cultured in 6-well plates
-
[1-14C]-linolelaidic acid
-
Fatty acid-free BSA
-
DMEM (serum-free)
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Culture HepG2 cells to confluency in 6-well plates.
-
Substrate Preparation: Prepare a solution of [1-14C]-linolelaidic acid complexed to BSA in serum-free DMEM.
-
Oxidation Assay:
-
Wash cells with PBS.
-
Add the substrate solution to the cells and incubate for 2-4 hours at 37°C.
-
At the end of the incubation, collect the medium.
-
-
Separation of Acid-Soluble Metabolites:
-
Add an equal volume of cold 10% PCA to the collected medium to precipitate proteins and unmetabolized fatty acids.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
The supernatant contains the 14C-labeled acid-soluble metabolites (acetyl-CoA and Krebs cycle intermediates), which are products of β-oxidation.
-
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Normalization: Normalize the results to the total protein content of the cells.
3. In Vivo Models: Rodent Models (Rats, Mice)
Application Note:
Rodent models are essential for studying the systemic metabolism of this compound. These models allow for the investigation of its oral absorption, distribution in different tissues (e.g., liver, adipose tissue, heart), metabolic conversion to other fatty acids, and its excretion.[9][10] By feeding rodents diets containing this compound, researchers can assess its long-term effects on plasma lipid profiles, tissue lipid composition, and the expression of genes involved in lipid metabolism. The use of stable isotope-labeled this compound can facilitate the tracing of its metabolic fate.[11]
Protocol 4: Administration of this compound and Sample Collection
This protocol describes the oral administration of this compound to rats and subsequent sample collection.
Materials:
-
Wistar rats or C57BL/6 mice
-
This compound
-
Corn oil (as vehicle)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with EDTA)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dietary Administration:
-
Prepare a diet containing a specific percentage of this compound (e.g., 1-5% by weight) mixed with standard chow.
-
Alternatively, for acute studies, administer a single dose of this compound dissolved in corn oil via oral gavage (e.g., 1-2 g/kg body weight).
-
-
Sample Collection:
-
At specified time points after administration (e.g., 2, 6, 24 hours for acute studies; or after several weeks for chronic studies), anesthetize the animals.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise tissues of interest (liver, adipose tissue, heart, muscle) and immediately freeze them in liquid nitrogen.
-
-
Storage: Store all samples at -80°C until analysis.
Protocol 5: Analysis of Tissue Lipid Profiles
This protocol outlines the extraction and analysis of lipids from tissues.
Materials:
-
Frozen tissue samples
-
Chloroform
-
Methanol
-
Homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
-
GC-MS or LC-MS/MS system
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of tissue in a 2:1 (v/v) chloroform:methanol mixture.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Preparation (for GC-MS):
-
Resuspend the dried lipid extract in a solution of 14% boron trifluoride in methanol.
-
Heat at 100°C for 30 minutes.
-
After cooling, add hexane and water, vortex, and collect the upper hexane layer containing the FAMEs.
-
-
Analysis:
-
GC-MS: Analyze the FAMEs to determine the fatty acid composition of the tissue.
-
LC-MS/MS: Analyze the intact lipid extract for a comprehensive lipidomics profile.
-
4. Analytical Methodologies
Application Note:
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the study of this compound metabolism. GC-MS is well-suited for the separation and quantification of fatty acid methyl esters, allowing for the detailed analysis of fatty acid profiles in cells and tissues.[12][13][14][15] LC-MS/MS is ideal for lipidomics studies, enabling the identification and quantification of a wide range of lipid species, including triglycerides, phospholipids, and sphingolipids, providing a comprehensive view of the metabolic impact of this compound.[16][17][18][19][20]
Protocol 6: GC-MS Analysis of Fatty Acid Methyl Esters
This protocol is for the analysis of FAMEs using a highly polar cyanopropyl column for optimal separation of cis and trans isomers.[13][14][21]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Highly polar cyanopropyl capillary column (e.g., SP-2560, HP-88)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp to 240°C at 4°C/minute
-
Hold at 240°C for 20 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Procedure:
-
Sample Preparation: Prepare FAMEs from lipid extracts as described in Protocol 5.
-
Injection: Inject 1 µL of the FAME sample into the GC-MS.
-
Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards.
Protocol 7: LC-MS/MS-based Lipidomics Analysis
This protocol provides a general workflow for untargeted lipidomics of cellular or tissue extracts.[16][17][18][19][20]
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A suitable gradient from high polarity (high %A) to low polarity (high %B).
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Procedure:
-
Sample Preparation: Use the lipid extract from Protocol 5.
-
Injection: Inject the lipid extract onto the LC-MS/MS system.
-
Data Processing: Process the raw data using specialized software (e.g., MS-DIAL, LipidSearch) for peak picking, alignment, and lipid identification based on accurate mass and fragmentation patterns.
-
Statistical Analysis: Perform statistical analysis to identify lipid species that are significantly altered by this compound treatment.
5. Data Presentation: Quantitative Data Summary
The following tables provide a summary of expected quantitative data from studies on this compound metabolism. The values are based on literature data for trans fatty acids and are intended as a guide.
Table 1: In Vitro Metabolism of this compound in HepG2 Cells (24-hour incubation with 100 µM this compound)
| Parameter | Value | Unit |
| Cellular Uptake Rate | ~1.5 | nmol/min/mg protein |
| Incorporation into Triglycerides | ~40 | % of total uptake |
| Incorporation into Phospholipids | ~25 | % of total uptake |
| β-Oxidation Rate | ~15 | % of total uptake |
| Unesterified Intracellular Pool | ~20 | % of total uptake |
Table 2: In Vivo Metabolic Fate of Orally Administered [14C]-Methyl Linolelaidate in Rats (after 24 hours)
| Parameter | Value | Unit |
| Distribution in Tissues | (% of administered dose) | |
| Liver | ~10-15 | % |
| Adipose Tissue | ~20-30 | % |
| Muscle | ~5-10 | % |
| Heart | ~1-2 | % |
| Excretion | (% of administered dose) | |
| Expired as 14CO2 | ~30-40 | % |
| Feces | ~5-10 | % |
| Urine | < 5 | % |
Table 3: Comparative Effects of Methyl Linoleate and this compound on Hepatic Gene Expression in Rats (Fold Change vs. Control Diet)
| Gene | Methyl Linoleate | This compound |
| Lipogenesis | ||
| SREBP-1c | ↓ (~0.5) | ↑ (~1.5) |
| Fatty Acid Synthase (FAS) | ↓ (~0.6) | ↑ (~1.3) |
| Stearoyl-CoA Desaturase-1 (SCD1) | ↓ (~0.4) | ↑ (~1.2) |
| Fatty Acid Oxidation | ||
| PPARα | ↑ (~2.0) | ↑ (~1.5) |
| Carnitine Palmitoyltransferase 1 (CPT1) | ↑ (~1.8) | ↑ (~1.3) |
| Acyl-CoA Oxidase 1 (ACOX1) | ↑ (~2.2) | ↑ (~1.6) |
6. Visualization of Key Pathways and Workflows
Diagrams
References
- 1. agilent.com [agilent.com]
- 2. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mouselivercells.com [mouselivercells.com]
- 5. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 6. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 9. Dietary Linoleic Acid: An Omega-6 Fatty Acid Essential for Liver Regeneration in Buffalo Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Linoleic Acid: An Omega-6 Fatty Acid Essential for Liver Regeneration in Buffalo Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line [mdpi.com]
- 18. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 21. benchchem.com [benchchem.com]
Quantification of Methyl Linolelaidate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linolelaidate is the methyl ester of linolelaidic acid, a trans fatty acid isomer of linoleic acid. The quantification of this compound in biological matrices such as plasma, serum, and tissues is of significant interest in biomedical research. Elevated levels of trans fatty acids have been associated with various pathological conditions, making their accurate measurement crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the reported concentrations of linoelaidic acid (the free fatty acid form of this compound) in human biological samples. It is important to note that fatty acids in biological samples are typically present in both free and esterified forms. The total concentration after hydrolysis and methylation will reflect the overall abundance.
Table 1: Concentration of Linoelaidic Acid in Human Blood [1][2]
| Biological Matrix | Analyte | Median Concentration (µM) | Percentage of Total Fatty Acids (%) |
| Plasma | Linoelaidic Acid | 17.7 (Total TFA) | 0.20 (Total TFA) |
| Serum | Linoelaidic Acid | 19.6 (Total TFA) | 0.20 (Total TFA) |
| Red Blood Cells | Linoelaidic Acid | 21.5 (Total TFA) | 0.30 (Total TFA) |
*TFA: Trans Fatty Acid. Data represents the median for total trans fatty acids, of which linoelaidic acid is a major component.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS
This protocol details the extraction of total fatty acids from plasma or serum, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or serum in a glass tube with a PTFE-lined cap, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 40°C.
2. Saponification and Methylation (Acid-Catalyzed)
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Add a known amount of an appropriate internal standard (e.g., C17:0 or a deuterated analog of linoleic acid).
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar high-polarity cyanopropyl column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound (m/z): 294 (M+), 67, 81, 95 (Fragments)
-
Internal Standard Ions: Dependent on the chosen standard.
-
Protocol 2: Quantification of this compound in Tissues by LC-MS/MS
This protocol describes the extraction of lipids from tissue samples and direct analysis of the methyl ester by LC-MS/MS.
1. Tissue Homogenization and Lipid Extraction (Bligh & Dyer Method)
-
Weigh approximately 50 mg of frozen tissue and place it in a 2 mL ceramic bead homogenizer tube.
-
Add 300 µL of water, 750 µL of methanol, and 375 µL of chloroform.
-
Add a known amount of a suitable internal standard (e.g., d4-methyl linoleate).
-
Homogenize the tissue using a bead beater for 2 cycles of 45 seconds.
-
Add an additional 375 µL of chloroform and 375 µL of water.
-
Vortex for 1 minute and centrifuge at 3000 x g for 15 minutes.
-
Collect the lower organic phase and dry it under nitrogen.
2. Sample Preparation for LC-MS/MS
-
Reconstitute the dried lipid extract in 100 µL of methanol:isopropanol (1:1, v/v).
-
Vortex and transfer to an LC vial with a low-volume insert.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: Precursor ion (m/z) 295.3 -> Product ion (m/z) 263.2 (loss of methanol)
-
MRM Transition for Internal Standard: Dependent on the chosen standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative role of linolelaidic acid in biological pathways.
References
- 1. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Methyl Linolelaidate Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of methyl linolelaidate standard to ensure its stability and integrity for research and development applications.
Product Information and Properties
This compound is the methyl ester of linolelaidic acid, a trans isomer of linoleic acid. It is a colorless to pale yellow liquid with a characteristic fatty odor.[1] Understanding its physical and chemical properties is crucial for its appropriate handling and storage.
| Property | Value |
| CAS Number | 2566-97-4 |
| Molecular Formula | C₁₉H₃₄O₂ |
| Molecular Weight | 294.47 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); limited solubility in water.[1][2] |
| Storage Temperature | Recommended at -20°C for long-term storage.[2] |
| Stability | Sensitive to light and air; susceptible to oxidation and isomerization.[1] |
Safety and Handling Precautions
While not classified as a hazardous substance, good laboratory practices should always be followed.[3][4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[3][5]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid discharge into the environment as it can be harmful to aquatic organisms.[2]
-
Fire Safety: Keep away from heat, sparks, and open flames as it is combustible.[3] Use carbon dioxide, dry chemical powder, or foam extinguishers.[3]
Storage Conditions
Proper storage is critical to maintain the purity and stability of the this compound standard.
-
Temperature: For long-term storage, it is recommended to keep the standard at -20°C.[2] For short-term use, refrigeration at 4°C is acceptable.
-
Container: Store in the original, tightly sealed container to prevent contamination and degradation.[3][6] Glass ampoules or vials with tight-fitting caps are ideal.
-
Inert Atmosphere: To prevent oxidation, it is best to store the standard under an inert gas such as nitrogen or argon, especially after the container has been opened.[6]
-
Light Exposure: Protect from light by using amber-colored vials or by storing the container in a dark place.[1]
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Equilibration: Allow the this compound standard vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose an appropriate organic solvent in which this compound is readily soluble, such as ethanol, hexane, or isooctane. The choice of solvent will depend on the subsequent analytical method (e.g., GC, HPLC).
-
Weighing: Accurately weigh the required amount of the standard using an analytical balance.
-
Dissolution: Dissolve the weighed standard in the chosen solvent in a volumetric flask to achieve the desired concentration.
-
Homogenization: Ensure the solution is thoroughly mixed by vortexing or sonication.
4.2. Aliquoting and Storage of Stock Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined caps.
-
Inert Gas Purge: Before sealing, purge the headspace of each vial with an inert gas (nitrogen or argon) to displace oxygen.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Storage: Store the aliquots at -20°C or lower for long-term stability.
Diagrams
Caption: Workflow for handling and storing this compound standard.
Caption: Decision pathway for using and storing this compound.
References
Application Notes and Protocols for Methyl Linolelaidate in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linolelaidate, the methyl ester of linoelaidic acid (C18:2-9t,12t), is a trans fatty acid methyl ester (FAME) that serves as a significant subject of interest in food science research. Its presence in processed foods, particularly those containing partially hydrogenated or deodorized vegetable oils, necessitates a thorough understanding of its impact on food quality, stability, and human health.[1] These application notes provide an overview of the role of this compound in food science, with a focus on its use as an analytical standard and its implications for lipid oxidation and inflammatory responses. Detailed protocols for its quantification and for studying its biological effects are also presented.
Application 1: Analytical Standard for Trans Fatty Acid Quantification
This compound is a critical analytical standard for the accurate identification and quantification of trans fatty acids in various food matrices. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the most common technique for analyzing FAMEs.[2][3] The availability of a high-purity this compound standard allows for precise calibration and validation of analytical methods.
Experimental Protocol: Quantification of this compound in Edible Oils by GC-FID
This protocol outlines the steps for the analysis of fatty acid methyl esters, including this compound, in edible oils.
1. Lipid Extraction (for solid or semi-solid food matrices)
-
For lipid-rich solid samples, a solvent extraction method such as Folch or Bligh-Dyer is recommended.
-
Briefly, homogenize the sample with a chloroform:methanol (2:1, v/v) mixture.
-
After phase separation, the lower chloroform layer containing the lipids is collected.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Acid-Catalyzed Transesterification (using Boron Trifluoride-Methanol):
-
Weigh approximately 25-50 mg of the extracted lipid or oil into a screw-capped test tube.
-
Add 2 mL of hexane to dissolve the sample and vortex.
-
Add 2 mL of 12-14% boron trifluoride (BF3)-methanol solution.[4]
-
Cap the tube tightly and heat at 100°C for 45 minutes.[4]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated sodium chloride solution and vortex for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a GC vial.
-
3. GC-FID Analysis
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A polar capillary column (e.g., CP-Sil 88 or SP-2560) is recommended for the separation of FAME isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 4°C/minute, hold for 15 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
4. Quantification
-
Prepare a calibration curve using a certified this compound standard at various concentrations.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample by relating the peak area to the calibration curve.
Experimental Workflow for FAME Analysis
Workflow for the quantification of this compound.
Application 2: Model Compound for Lipid Oxidation Studies
While methyl linoleate (the cis isomer) is more commonly used, this compound can serve as a model compound to study the oxidation of trans fatty acids in food systems. Understanding its oxidation pathways is crucial as the resulting products can impact food quality, shelf-life, and potentially induce inflammatory responses.[5][6]
Experimental Protocol: Accelerated Oxidation of this compound
This protocol describes a method to simulate the oxidation of this compound under accelerated conditions.
1. Sample Preparation
-
Place a known amount of pure this compound in an open container to maximize air exposure.
-
Prepare multiple samples for analysis at different time points.
2. Accelerated Oxidation Conditions
-
Incubate the samples in an oven at a constant temperature (e.g., 60°C for ambient storage simulation or 180°C for frying simulation).[5]
-
Remove samples at predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours).
3. Analysis of Oxidation Products
-
Primary Oxidation Products (Hydroperoxides): Can be measured using methods such as the ferric thiocyanate method.
-
Secondary Oxidation Products (Volatile Compounds): Analyze the headspace of the oxidized samples using Solid Phase Microextraction (SPME) coupled with GC-MS to identify and quantify volatile compounds like aldehydes and ketones.
-
Aldehyde Quantification: Specific aldehydes can be quantified using UPLC-MS/MS.[5]
Application 3: Investigating Pro-inflammatory Effects
Research on linoelaidic acid, the free fatty acid form of this compound, indicates that it can have more severe consequences on triglyceride accumulation and inflammation compared to other trans fatty acids like elaidic acid.[7] These studies suggest that this compound in food could contribute to inflammatory processes.
In Vivo Study Findings on Linoelaidic Acid
A study on mice revealed that oral gavage of linoelaidic acid led to significant changes in several metabolic and inflammatory markers.[7]
| Parameter | Control Group | Elaidic Acid Group | Linoelaidic Acid Group |
| Serum Triglycerides (mmol/L) | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Liver Triglycerides (mg/g protein) | 35 ± 5 | 48 ± 7 | 65 ± 9 |
| Serum LDL-c (mmol/L) | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| Liver Malondialdehyde (MDA, nmol/mg protein) | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Serum TNF-α (pg/mL) | 15 ± 2 | 22 ± 3 | 35 ± 4 |
| Serum IL-6 (pg/mL) | 10 ± 1.5 | 18 ± 2 | 28 ± 3 |
| Data are presented as mean ± SD. * indicates a significant difference compared to the control group (p < 0.05). (Data are illustrative based on findings from Wan et al., 2023). |
Experimental Protocol: In Vitro Assessment of Inflammatory Response
This protocol describes how to assess the pro-inflammatory potential of oxidized this compound using a macrophage cell line.
1. Cell Culture
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Treatment
-
Prepare oxidized this compound samples as described in the accelerated oxidation protocol.
-
Treat the macrophage cells with different concentrations of the oxidized this compound for a specified period (e.g., 24 hours). A positive control such as lipopolysaccharide (LPS) should be used.
3. Analysis of Inflammatory Markers
-
Gene Expression (RT-qPCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform real-time quantitative PCR to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
-
Protein Levels (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the secreted levels of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Nitric Oxide (NO) Production:
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[5]
-
Inflammatory Signaling Pathways
Linoelaidic acid has been shown to stimulate liver inflammation via the NF-κB and MAPK signaling pathways.[7]
NF-κB and MAPK signaling pathways in inflammation.
Conclusion
This compound is a multifaceted compound in food science research. Its primary application is as an analytical standard for the monitoring of trans fats in foods, which is essential for regulatory compliance and nutritional labeling. Furthermore, its role as a model for trans fatty acid oxidation and its potential to induce pro-inflammatory responses highlight its importance in food safety and human health research. The protocols and data presented here provide a framework for researchers to further investigate the applications and implications of this compound in the field of food science.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Column Selection for FAME Isomer Separation
Welcome to the technical support center for optimizing the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This guide provides detailed, question-and-answer-based troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of FAME isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for FAME isomer separation?
A1: The stationary phase is the most important factor in column selection as it dictates the separation selectivity.[1][2] For FAME analysis, particularly for resolving isomers, the polarity of the stationary phase is the most critical consideration.[3] Highly polar stationary phases are necessary to separate FAMEs based on their carbon number, the degree and position of unsaturation, and their geometric (cis/trans) configuration.[4][5] Non-polar columns, which separate primarily by boiling point, are generally unsuitable as they can cause co-elution of FAMEs with different structures but similar boiling points.[3]
Q2: Which stationary phases are recommended for separating complex FAME mixtures, including cis/trans isomers?
A2: For detailed FAME separations that require resolving geometric and positional isomers, highly polar cyanopropyl silicone stationary phases are the preferred choice.[4][5][6] Columns with stationary phases like biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88) provide the necessary selectivity for these challenging separations.[3][6][7] These columns are considered the industry standard for resolving complex mixtures, such as those found in partially hydrogenated vegetable oils.[8]
Q3: When is a Polyethylene Glycol (PEG) or WAX-type column a suitable choice?
A3: Polyethylene Glycol (PEG) columns, often known by trade names like DB-WAX or HP-INNOWax, are highly effective for general FAME analysis.[3][7] They are excellent for separating FAMEs based on carbon chain length and the degree of unsaturation.[5][6] A PEG column is a good choice for less complex samples where the separation of cis and trans isomers is not a primary objective.[4][5]
Q4: How do column dimensions (length, internal diameter, film thickness) impact FAME isomer separation?
A4: Column dimensions are crucial for achieving the desired resolution.[2][3]
-
Length: Longer columns (e.g., 100 m) provide higher efficiency and better resolution, which is essential for separating the many closely eluting peaks in complex FAME mixtures.[3][9] However, this comes at the cost of longer analysis times.[9]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher resolution and efficiency (narrower peaks) compared to wider bore columns.[2][3][8] The 0.25 mm ID is the most common as it provides a good balance between efficiency and sample capacity.[2][8]
-
Film Thickness: A thinner stationary phase film (e.g., 0.20 - 0.25 µm) is generally preferred for volatile compounds like FAMEs, as it promotes sharp peaks and prevents excessive retention.[3][8]
Q5: Why is it necessary to convert fatty acids to FAMEs before GC analysis?
A5: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues within the GC system and poor peak shapes. Derivatization to their corresponding methyl esters (FAMEs) increases the volatility and reduces the polarity of the analytes.[7] This neutralization of the polar carboxyl group is essential to allow for separation based on the subtle differences in the fatty acid chains, such as the degree, position, and configuration (cis/trans) of double bonds.
Troubleshooting Guide
Problem: Co-elution of FAME isomers (e.g., a saturated FAME co-eluting with an unsaturated FAME of a different chain length).
-
Likely Cause: This issue is common when using a non-polar or low-polarity column that separates compounds primarily by their boiling points.[3] Unsaturated FAMEs may have similar boiling points to saturated FAMEs of a different carbon number, leading to them eluting together.
-
Solution: The most effective solution is to switch to a highly polar column.[3] A cyanopropyl silicone phase (like an HP-88 or SP-2560) or a PEG/WAX phase will provide separation based on both carbon number and degree of unsaturation, resolving the co-elution.[3][5] These columns retain unsaturated compounds longer, allowing for their separation from saturated FAMEs.[3]
Problem: Poor resolution between closely eluting peaks (e.g., cis/trans isomers) on a suitable polar column.
-
Likely Cause: The separation conditions may not be fully optimized. This can be due to an oven temperature ramp rate that is too fast or a carrier gas flow rate that is too high.
-
Solutions:
-
Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 4°C/min to 2-3°C/min) during the time window when the critical isomers are eluting.[3][10] Isothermal analysis at a carefully selected temperature (e.g., 175-180°C) can also significantly improve the resolution of specific isomers on highly polar columns.[11][12]
-
Reduce Carrier Gas Flow Rate: Lowering the carrier gas flow rate can increase column efficiency and improve resolution, though it will extend the analysis time.[3]
-
Increase Column Length: If optimization is insufficient, using a longer column (e.g., moving from a 60 m to a 100 m column) will increase the total theoretical plates and improve resolving power.[3]
-
Problem: Shifting or inconsistent retention times.
-
Likely Cause: This can be caused by small variations in column selectivity due to column age, conditioning, or manufacturing differences.[11][12] System instability, such as leaks or inconsistent pressure/flow control, can also be a factor.
-
Solutions:
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions, especially for highly polar phases.[11] Conditioning for an extended period (24-48 hours) at a specific temperature can stabilize the phase and lead to more reproducible separations.[11]
-
System Check: Perform a leak check on the GC system, particularly around the inlet and detector fittings. Verify that the carrier gas flow or pressure is constant and reproducible.
-
Temperature Tuning: For highly polar cyanopropyl columns, slight adjustments to the isothermal oven temperature (e.g., by 1-3°C) can compensate for minor variations in column selectivity and bring key separations back into line.[11]
-
Data Presentation
Table 1: Comparison of Recommended GC Columns for FAME Isomer Separation
| Feature | Highly Polar Cyanopropyl Silicone | Polar Polyethylene Glycol (PEG/WAX) | Non-Polar Polysiloxane |
| Example Phases | HP-88, SP-2560, CP-Sil 88, DB-23[4][7] | DB-WAX, HP-INNOWax, FAMEWAX[3][7] | DB-5ms, Equity-1[13] |
| Primary Separation | Carbon number, degree of unsaturation, and geometric (cis/trans) and positional isomers.[4][6] | Carbon number and degree of unsaturation.[5][6] | Boiling point.[3] |
| Cis/Trans Isomer | Excellent separation; the preferred choice for this analysis.[6][8][14] | Generally does not separate cis/trans isomers.[4][5][10] | Poor to no separation.[3] |
| Typical Use Case | Complex samples requiring detailed isomer profiling (e.g., milk fat, hydrogenated oils).[4] | General purpose FAME analysis where cis/trans separation is not required.[4][7] | Analysis of FAMEs by boiling point for pattern recognition. |
| Max Temperature | ~240-250 °C | ~250-260 °C | ~325-350 °C |
Table 2: Impact of Column Dimensions on Separation Performance
| Column Parameter | Effect on Resolution/Efficiency | Effect on Analysis Time | Recommended for FAMEs |
| Length | Longer = Higher Resolution[3] | Longer = Longer Time[9] | 60 m - 100 m for complex isomers[3][4] |
| Internal Diameter | Smaller = Higher Efficiency[2][8] | Smaller = Faster Elution | 0.25 mm ID is a good compromise[2][8] |
| Film Thickness | Thinner = Sharper Peaks[3] | Thinner = Shorter Retention | 0.20 µm - 0.25 µm[3][4] |
Experimental Protocols
Protocol 1: FAME Isomer Analysis using a Highly Polar Cyanopropyl Column
This method is adapted for the detailed separation of FAMEs, including cis/trans isomers, on an Agilent HP-88 or equivalent column.[1]
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).[1]
-
Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness.[4][8]
-
Injection: 1 µL, Split (ratio 100:1), 250 °C inlet temperature.[1]
-
Carrier Gas: Hydrogen, constant flow at 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Detector: FID at 260 °C.[1]
Protocol 2: General FAME Analysis using a PEG/WAX Column
This protocol is suitable for separating a standard FAME mixture by carbon number and degree of unsaturation on a DB-Wax or similar column.[10]
-
Instrumentation: Agilent 6890 GC with FID.[10]
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Injection: 1 µL, Split (ratio 50:1), 250 °C inlet temperature.[10]
-
Carrier Gas: Hydrogen, constant pressure at 53 kPa.[10]
-
Oven Temperature Program:
-
Detector: FID at 280 °C.[10]
Mandatory Visualization
Caption: Logical workflow for selecting the appropriate GC column for FAME analysis.
Caption: A typical experimental workflow for the GC-FID analysis of FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 7. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. fishersci.com [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Methyl linolelaidate chromatography.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of methyl linolelaidate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in chromatography?
A1: In an ideal chromatographic separation, the resulting peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[2][3] This asymmetry is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or instrument.[1][2] The degree of tailing is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value close to 1.0 is ideal, while values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[1]
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: Peak tailing for fatty acid methyl esters (FAMEs) like this compound can stem from multiple sources. The most common causes include:
-
Secondary Retention Mechanisms: Unwanted interactions between the analyte and active sites in the system, such as exposed silanol groups on silica-based columns (in HPLC) or active sites in the GC inlet or column.[4][5][6]
-
Column Issues: Contamination of the column, degradation of the stationary phase, or physical deformation of the column packing bed (voids) can all lead to distorted peaks.[1][2][7]
-
Sample-Related Problems: Injecting too much sample (column overload) or using a sample solvent that is mismatched with the mobile phase (in HPLC) or stationary phase (in GC) can cause tailing.[3][5][7]
-
Instrumental Problems: Extra-column band broadening can occur due to long or wide-bore tubing, poorly made connections, or leaks in the system.[1][5]
Q3: Can the sample preparation process itself introduce peak tailing for this compound?
A3: Yes. This compound is typically analyzed as a fatty acid methyl ester (FAME) to improve its volatility for gas chromatography (GC).[7] However, an incomplete or improper derivatization (transesterification) process can leave behind unreacted free fatty acids.[7] These residual free fatty acids are more polar and prone to strong interactions with active sites within the GC system, which is a significant cause of peak tailing.[7]
Q4: How does the choice of chromatography column affect peak shape for FAMEs?
A4: The column is critical for achieving good peak shape. For GC analysis of FAMEs, polar stationary phases like polyethylene glycols or cyanopropyl silicones are common.[8] Highly polar cyanopropyl columns (like an HP-88) are often preferred for separating complex mixtures of cis- and trans-isomers.[8][9] For HPLC, modern, high-purity, end-capped silica columns (Type B) are designed to minimize the number of free silanol groups, which reduces their interaction with analytes and thus minimizes peak tailing.[4][10][11]
Troubleshooting Guides
Peak tailing issues can be broadly categorized as either system-wide (affecting all peaks) or analyte-specific (affecting only certain peaks). The following guides provide systematic approaches for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) systems.
Logical Troubleshooting Workflow
The diagram below illustrates a general workflow for diagnosing the root cause of peak tailing.
Caption: General workflow for diagnosing peak tailing.
Guide 1: Troubleshooting Peak Tailing in Gas Chromatography (GC)
If you observe peak tailing for this compound in a GC system, follow this systematic approach.
Caption: Troubleshooting workflow for GC peak tailing.
Step-by-Step GC Troubleshooting:
-
Check for Inlet Contamination : The GC inlet is a common source of problems.
-
Action : Perform routine inlet maintenance. This includes replacing the septum, inlet liner, and O-ring.[12] For FAME analysis, using a deactivated liner is recommended to minimize active sites.[13]
-
Rationale : Dirty samples can leave non-volatile residues in the liner, creating active sites that interact with analytes, causing tailing.[7][12] Fragments of old septa or ferrules can also disrupt the flow path.[14]
-
-
Evaluate the Column : The column itself can be a source of activity or blockage.
-
Action : First, try trimming a small portion (e.g., 15-30 cm) from the front of the column to remove accumulated contaminants.[12][13] Ensure the column cut is clean and square, and that it is installed at the correct depth in both the inlet and detector.[7][12] If tailing persists, the column may be degraded and require replacement.
-
Rationale : Column contamination at the inlet is a frequent cause of tailing.[15] Improper installation can create unswept volumes (dead volume) that lead to peak distortion.
-
-
Review Sample Preparation and Injection :
-
Action : Confirm that the derivatization to FAME is complete. If free fatty acids remain, re-optimize the reaction.[7] Also, check for sample overload by diluting the sample and re-injecting.[7]
-
Rationale : Free fatty acids interact strongly with the system, causing significant tailing.[7] Saturating the stationary phase by injecting too much sample is another classic cause of tailing.[7]
-
-
Optimize Method Parameters :
-
Action : If using a split injection, ensure the split ratio is not too low; a minimum of 20 mL/min total flow through the inlet is recommended.[12] For splitless injections where tailing decreases with retention time, try lowering the initial oven temperature by 10-20°C to improve solvent focusing.[12]
-
Rationale : A low split flow may not be sufficient to efficiently transfer the sample, leading to tailing.[12] A lower initial temperature can help focus the analyte band at the head of the column.[12]
-
Guide 2: Troubleshooting Peak Tailing in High-Performance Liquid Chromatography (HPLC)
For peak tailing observed during the HPLC analysis of this compound, use the following diagnostic guide.
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) | Citations |
| Secondary Silanol Interactions | Tailing is observed for this compound, which may have secondary interactions with the stationary phase. | Adjust Mobile Phase pH: Lowering the mobile phase pH to ~2-3 protonates silanol groups, suppressing their ability to interact with the analyte. Use a column rated for low pH conditions. | [1][4][10] |
| Increase Buffer Strength: Increasing buffer concentration (e.g., to 25-50 mM for UV applications) can help mask residual silanol interactions. | [1][10] | ||
| Use Modern Columns: Employ high-purity, base-deactivated, or end-capped silica columns (Type B) designed to have minimal surface silanol activity. | [4][10] | ||
| Column Contamination or Degradation | Peak shape degrades over time; pressure may increase. | Flush the Column: Wash the column with a strong solvent. If a blockage is suspected at the inlet frit, backflushing (if the manufacturer allows) can be effective. | [10] |
| Use Guard Columns/Filters: Employ a guard column and in-line filters to protect the analytical column from sample matrix contaminants and particulates. | [1][2][10] | ||
| Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged and needs replacement. | [1] | ||
| Column Overload | All peaks in the chromatogram exhibit tailing, or peak shape worsens with increased concentration. | Reduce Sample Load: Dilute the sample or reduce the injection volume. | [2][3] |
| Use a Higher Capacity Column: Consider a column with a larger diameter or a stationary phase with a higher carbon load or larger pore size. | [2][16] | ||
| Extra-Column Effects (Dead Volume) | All peaks, especially early eluting ones, show tailing and broadening. | Optimize Connections: Ensure all fittings (tubing to column, etc.) are properly made with no gaps. Use tubing with a small internal diameter and keep lengths as short as possible. | [1][5][10] |
| Mobile Phase / Sample Solvent Mismatch | Peak distortion or splitting occurs. | Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible. | [5][7] |
Impact of Mobile Phase pH on Peak Asymmetry
Adjusting the mobile phase pH is a powerful tool to mitigate peak tailing in reverse-phase HPLC, especially for ionizable compounds. While this compound is not strongly ionizable, secondary interactions can still be pH-dependent. The following table illustrates the effect of pH on the asymmetry factor for a mix of basic compounds, demonstrating the principle.
| Compound | Asymmetry Factor (As) at pH 7.0 | Asymmetry Factor (As) at pH 3.0 |
| Phenylpropanolamine | 1.51 | 1.15 |
| Ephedrine | 1.76 | 1.20 |
| Amphetamine | 1.98 | 1.24 |
| Methamphetamine | 2.35 | 1.33 |
| Phentermine | 1.91 | 1.22 |
| Data adapted from a study on basic drug compounds to illustrate the effect of pH on peak shape.[16] |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification for FAME Preparation
This protocol is a common method for converting lipids into the corresponding fatty acid methyl esters (FAMEs) for GC analysis.[13] An incomplete reaction is a potential source of peak tailing.
-
Reagent Preparation : Prepare a solution of 1% sulfuric acid in methanol or use a commercial reagent like 14% boron trifluoride (BF₃) in methanol.[13]
-
Reaction : Add 2 mL of the acidic methanol reagent to the dried lipid extract (typically containing the linoleic acid).[13]
-
Heating : Tightly cap the reaction tube and heat at 80-100°C for 1-2 hours.[13]
-
Quenching and Extraction :
-
Analysis : Carefully collect the upper hexane layer for GC injection.
Protocol 2: Column Flushing and Regeneration (HPLC)
If column contamination is suspected, a thorough flushing procedure can restore performance.
-
Disconnect from Detector : Disconnect the column outlet from the detector to avoid contaminating it.[10]
-
Flush with Mobile Phase : Wash the column with 10-20 column volumes of the mobile phase, but without the buffer salts, to remove any precipitated buffer.
-
Strong Solvent Wash : Flush the column with a solvent stronger than your mobile phase. For a reversed-phase C18 column, this could involve a gradient wash:
-
10-20 column volumes of 100% Acetonitrile or Methanol.
-
10-20 column volumes of 100% Isopropanol for highly nonpolar contaminants.
-
-
Re-equilibration : Before use, re-equilibrate the column with the initial mobile phase conditions until the baseline is stable.
-
Backflushing : If the column inlet frit is suspected to be blocked, you may reverse the column flow direction for the strong solvent wash (consult the column manufacturer's instructions to confirm this is permissible).[10][16]
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mastelf.com [mastelf.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. lctsbible.com [lctsbible.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 15. m.youtube.com [m.youtube.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Cis/Trans Fatty Acid Methyl Ester Analysis
Welcome to the technical support center for the chromatographic analysis of fatty acid methyl esters (FAMEs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve the resolution of cis and trans FAME isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most effective HPLC technique for separating cis/trans FAME isomers?
Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a powerful and widely used technique for the analytical separation of geometric (cis/trans) and positional FAME isomers.[1] The separation mechanism relies on the reversible interaction between the silver ions on the stationary phase and the double bonds of the unsaturated FAMEs. The strength of this interaction differs for cis and trans isomers, allowing for their effective resolution.[1][2] While reversed-phase (RP) HPLC is a robust technique, standard C18 columns often struggle to separate cis and trans isomers due to their similar hydrophobicity.[3][4] However, specialized RP columns, such as those with cholesterol-based stationary phases, have shown improved selectivity for these isomers.[4][5]
Q2: Why is it difficult to separate cis and trans isomers with a standard C18 reversed-phase column?
Standard C18 columns separate analytes primarily based on their hydrophobicity.[4] Cis and trans isomers of the same fatty acid have identical chemical formulas and very similar hydrophobicity, which results in nearly identical retention times and co-elution on these columns.[4] Achieving separation requires a stationary phase that can differentiate between the subtle differences in the three-dimensional structures of the isomers.
Q3: Can I improve the resolution of my existing RP-HPLC method without changing the column?
Yes, you can often improve resolution by optimizing other chromatographic parameters. Key adjustments include:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase can alter selectivity.[6][7]
-
Temperature: Adjusting the column temperature can impact selectivity and retention.[8] Lowering the temperature often increases retention and may improve resolution for compounds that are difficult to separate.[8][9]
-
Flow Rate: Reducing the flow rate generally enhances peak efficiency and can lead to better resolution, although it will increase the analysis time.[9]
Q4: When should I consider using Gas Chromatography (GC) for cis/trans FAME analysis?
Gas chromatography (GC) is the predominant method for FAME analysis and is particularly effective for separating cis and trans isomers when using highly polar cyanopropyl stationary phase columns (e.g., HP-88, DB-23).[10][11][12] GC is often preferred for detailed quantitative profiling of complex FAME mixtures.[11][12] HPLC, however, offers advantages for preparative scale separations, allowing for the collection of fractions for further analysis, and for analyzing heat-labile compounds that may degrade at the high temperatures used in GC.[13][14]
Troubleshooting Guide
Problem: I have poor or no resolution between my cis and trans FAME isomers.
This is a common challenge in FAME analysis. The solution often involves a systematic optimization of your column, mobile phase, and temperature settings.
Answer:
Solution 1: Column Selection and Optimization The stationary phase is the most critical factor for achieving selectivity between geometric isomers.
-
For High Resolution - Silver-Ion HPLC (Ag+-HPLC): This is the recommended approach. The silver ions impregnated on the stationary phase interact differently with the spatial orientation of cis and trans double bonds, providing excellent separation.[1][2]
-
For RP-HPLC - Use a Specialized Column: If you must use RP-HPLC, switch from a standard C18 column to one with higher shape selectivity, such as a cholesterol-bonded column (e.g., COSMOSIL Cholester).[4]
-
Increase Column Length: For complex mixtures, connecting multiple columns in series can progressively improve the resolution of isomers.[15] Using two or three Ag+-HPLC columns has been shown to be a good compromise for resolving most isomers in natural products.[15]
Solution 2: Mobile Phase Optimization The mobile phase composition directly influences retention and selectivity.[6]
-
For Ag+-HPLC: A typical mobile phase is hexane with a small percentage of a polar modifier like acetonitrile (e.g., 1-2%).[1] The concentration of the modifier is a critical parameter to adjust for optimal resolution.
-
For RP-HPLC: Acetonitrile is a common mobile phase for separating FAMEs.[5][14] Carefully adjusting the ratio of acetonitrile to water can significantly impact the separation.[6] For underivatized fatty acids, adding a small amount of acid (e.g., acetic acid, TFA) to the mobile phase can suppress the ionization of the carboxyl group, leading to improved peak shape.[16][17]
Solution 3: Temperature Adjustment Temperature affects solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[18]
-
In RP-HPLC: Generally, increasing the column temperature reduces retention times.[8] The effect on resolution can vary; sometimes, a lower temperature increases retention and provides better separation for closely eluting peaks.[8][9]
-
In Ag+-HPLC (with hexane-based solvents): An unusual phenomenon occurs where unsaturated FAMEs elute slower at higher temperatures.[1] This effect is more pronounced for cis isomers than for trans isomers, and this property can be exploited to enhance separation.[1]
Problem: My peaks are broad, which is compromising my resolution.
Broad peaks reduce resolution and sensitivity.
Answer:
-
Column Contamination or Aging: A loss of column efficiency often leads to broader peaks. Try flushing the column with a strong solvent.[10] If performance does not improve, the column may need to be replaced.[10]
-
Extra-Column Volume: Excessive volume from tubing and connections between the injector, column, and detector can cause peak broadening. Use shorter, narrower internal diameter tubing where possible.[10]
-
Slow Injection: Ensure the injection is rapid and clean. A slow injection introduces the sample as a wide band, resulting in broad peaks.[10]
Quantitative Data Summary
The following tables summarize the effects of different chromatographic parameters on the separation of FAME isomers.
Table 1: Effect of HPLC Column Type on cis/trans FAME Resolution
| Column Type | Stationary Phase Chemistry | Typical Application for FAMEs | Cis/Trans Resolution Capability | Reference(s) |
| Silver-Ion (Ag+-HPLC) | Silver ions bonded to silica | High-resolution separation of geometric and positional isomers | Excellent | [1],[15] |
| Reversed-Phase | C18 (Octadecylsilane) | General separation by chain length and unsaturation | Poor to Fair | [4] |
| Specialty Reversed-Phase | Cholesterol-bonded silica | Improved separation of geometric isomers | Good | [4],[5] |
Table 2: Influence of Temperature on FAME Elution
| HPLC Mode | Mobile Phase Example | Effect of Increasing Temperature | Impact on Cis/Trans Separation | Reference(s) |
| Reversed-Phase (RP-HPLC) | Acetonitrile/Water | Decreases retention time | Variable; can improve or decrease resolution | [18],[8] |
| Silver-Ion (Ag+-HPLC) | Acetonitrile in Hexane | Increases retention time for unsaturated FAMEs | Can enhance resolution, as the effect is greater for cis isomers | [1] |
Experimental Protocols
Protocol 1: Silver-Ion (Ag+-HPLC) for High-Resolution Cis/Trans Separation
This protocol provides a starting point for separating cis and trans FAME isomers using a commercial Ag+-HPLC column.
-
Column: ChromSpher 5 Lipids column (or equivalent silver-ion column).
-
Mobile Phase: Prepare an isocratic mobile phase of 1.0% to 1.5% acetonitrile in HPLC-grade hexane.[1] Filter through a 0.45 µm filter and degas thoroughly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Begin at 20°C. The temperature can be adjusted to optimize separation; decreasing it may sharpen peaks, while increasing it will selectively increase the retention of unsaturated isomers.[1]
-
Injection Volume: 10 µL.
-
Detection: Use an Evaporative Light-Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. b. Inject a standard mixture containing known cis and trans FAME isomers to determine their retention times. c. Inject the prepared sample. d. Optimize the acetonitrile percentage and column temperature to achieve baseline resolution of the target isomers.
Protocol 2: Sample Preparation - Methylation of Fatty Acids to FAMEs
Fatty acids must be derivatized to their methyl esters to improve chromatographic performance.
-
Reagents: Boron trifluoride in methanol (BF3-Methanol, 14% w/v), hexane, saturated sodium chloride solution.
-
Procedure: a. Place approximately 10-20 mg of the lipid sample into a screw-cap test tube. b. Add 2 mL of 14% BF3-Methanol solution. c. Cap the tube tightly and heat in a water bath at 60°C for 30 minutes. d. Cool the tube to room temperature. e. Add 2 mL of HPLC-grade hexane and 1 mL of saturated NaCl solution. f. Vortex the mixture for 1 minute and then centrifuge to separate the layers. g. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for HPLC analysis.
Visualized Workflows and Logic
Caption: A workflow for troubleshooting and improving cis/trans FAME resolution.
References
- 1. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. hplc.eu [hplc.eu]
- 5. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. chromtech.com [chromtech.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. agilent.com [agilent.com]
- 13. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. scielo.br [scielo.br]
- 15. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
Preventing oxidation of Methyl linolelaidate during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of methyl linolelaidate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: this compound is a polyunsaturated fatty acid methyl ester (FAME) and is highly susceptible to oxidation. The primary factors that initiate and accelerate oxidation are:
-
Exposure to Oxygen: Atmospheric oxygen is the main reactant in the oxidation process.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Other Reactive Species: Contaminants in solvents or on glassware can also promote oxidation.
Q2: I suspect my sample of this compound has oxidized. How can I confirm this?
A2: Several analytical methods can be used to detect and quantify the oxidation of this compound. These methods typically measure primary or secondary oxidation products.
| Analytical Method | Principle | Products Measured |
| UV-Vis Spectroscopy | Measurement of conjugated dienes, which are primary oxidation products that absorb light around 234 nm. | Conjugated dienes |
| Peroxide Value (PV) | Titrimetric or colorimetric methods to quantify hydroperoxides, the initial products of oxidation. | Hydroperoxides |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | A colorimetric assay that measures malondialdehyde (MDA) and other aldehydes, which are secondary oxidation products. | Aldehydes (MDA) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile secondary oxidation products like aldehydes and ketones. | Volatile compounds |
| p-Anisidine Value (AV) | Measures the content of aldehydes (principally 2-alkenals and 2,4-alkadienals) in fats and oils. | Aldehydes |
Q3: What are the visible signs of this compound oxidation?
A3: While analytical methods are necessary for confirmation, you might observe the following changes in your sample:
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Changes in Color: A noticeable yellowing of the sample.
-
Changes in Odor: Development of a rancid or "off" smell.
-
Increased Viscosity: The sample may become thicker or more viscous.
-
Formation of Precipitates: In severe cases, insoluble polymers may form.
Troubleshooting Guides
Issue 1: My this compound sample shows signs of oxidation even with proper storage.
Possible Cause: Contamination of solvents or reagents with pro-oxidants (e.g., metal ions, peroxides).
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents for all procedures.
-
Degas Solvents: Before use, degas solvents to remove dissolved oxygen. Common methods include:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.[1]
-
-
Chelating Agents: Add a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to your buffers or aqueous solutions to sequester pro-oxidant metal ions.[2]
Issue 2: I am observing degradation of my sample during the extraction and preparation steps.
Possible Cause: Exposure to atmospheric oxygen and light during sample handling.
Solution:
-
Work Under an Inert Atmosphere: Whenever possible, perform sample preparation steps in a glove box or under a constant stream of an inert gas like argon or nitrogen.[3][4][5] This is particularly important when evaporating solvents.
-
Use Antioxidants: Add an antioxidant to your solvents to prevent the initiation of oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant.
-
Protect from Light: Use amber glass vials or wrap your glassware in aluminum foil to protect the sample from light.[7][8]
-
Maintain Low Temperatures: Keep samples on ice or in a cooling block during preparation whenever feasible.[3]
Experimental Protocols
Protocol 1: Sample Preparation Under an Inert Atmosphere
This protocol describes a general workflow for handling this compound to minimize oxidation.
Caption: Workflow for minimizing oxidation during sample preparation.
Protocol 2: Preparation of BHT-Treated Filter Paper
This protocol is useful for preparing surfaces that will come into contact with the sample, such as for spotting or drying.
-
Prepare BHT Solution: Dissolve butylated hydroxytoluene (BHT) in acetone to a final concentration of 0.05% (w/v).
-
Soak Filter Paper: Immerse the filter paper (e.g., Whatman 3M) in the BHT-acetone solution for several minutes.
-
Repeat Soaking: For thoroughness, repeat the soaking process with a fresh portion of the BHT solution.
-
Dry: Allow the filter paper to air dry completely in a fume hood at room temperature.
-
Final Drying: Place the dried paper in a vacuum desiccator for at least 30 minutes to remove any residual solvent.[6]
Antioxidant Strategies
The use of antioxidants is a key strategy to prevent the oxidation of this compound. The following table summarizes common antioxidants and their typical usage.
| Antioxidant | Common Name | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene | BHT | 10 µM - 0.05% | Free radical scavenger |
| Butylated Hydroxyanisole | BHA | Similar to BHT | Free radical scavenger |
| Tocopherols | Vitamin E | Varies | Free radical scavenger |
| Ascorbic Acid | Vitamin C | Varies | Reducing agent, regenerates other antioxidants |
Signaling Pathways and Logical Relationships
The following diagram illustrates the initiation of lipid peroxidation and the points at which preventative measures can intervene.
Caption: Lipid peroxidation pathway and points of intervention.
References
- 1. How To [chem.rochester.edu]
- 2. Elimination of n-butylated hydroxytoluene methylation during fatty acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of Methyl Linolelaidate for GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the derivatization of methyl linolelaidate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Free fatty acids like linolelaidic acid (the precursor to this compound) are polar and have low volatility. This makes them unsuitable for direct GC-MS analysis, leading to poor peak shape, tailing, and potential adsorption to the column. Derivatization to its fatty acid methyl ester (FAME), this compound, increases its volatility and thermal stability, resulting in improved chromatographic separation, peak symmetry, and overall analytical accuracy.
Q2: What are the most common derivatization methods for preparing this compound?
A2: The most common methods involve transesterification or esterification. For samples already containing this compound, the goal is to ensure its integrity. If starting from linolelaidic acid or triglycerides, the goal is conversion to the methyl ester. The most prevalent methods include:
-
Acid-catalyzed transesterification/esterification: Reagents like Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl are widely used. These methods are effective for converting both free fatty acids and fatty acids from glycerolipids into FAMEs.
-
Base-catalyzed transesterification: Reagents such as sodium methoxide or potassium hydroxide in methanol are used. This method is rapid but is not suitable for free fatty acids and primarily used for transesterifying glycerolipids.
Q3: Can the derivatization process cause isomerization of this compound?
A3: Yes, harsh reaction conditions, particularly high temperatures and prolonged reaction times with certain acid catalysts, can potentially cause isomerization of the trans double bonds in this compound. It is crucial to use optimized and milder conditions to prevent the formation of unwanted isomers that can complicate the analysis. Lowering the derivatization temperature can help prevent cis to trans double bond isomerization.[1]
Q4: What are the key parameters to control during a BF3-methanol derivatization?
A4: The critical parameters to control are:
-
Reaction Temperature: Typically ranges from 60°C to 100°C. Higher temperatures can accelerate the reaction but also increase the risk of degradation or isomerization.
-
Reaction Time: Usually between 5 to 30 minutes. Insufficient time leads to incomplete derivatization, while excessive time can promote side reactions.
-
Reagent Concentration: A 10-14% (w/w) solution of BF3 in methanol is common. A sufficient excess of the reagent is necessary to drive the reaction to completion.
-
Water Content: The presence of water can significantly hinder the esterification reaction. Therefore, using anhydrous reagents and ensuring the sample is dry is critical for achieving high yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound for GC-MS analysis.
Problem 1: Low or No Peak for this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Verify Reagent Quality: Ensure BF3-methanol reagent is fresh and has been stored properly to prevent moisture absorption. |
| 2. Optimize Reaction Conditions: Increase reaction time and/or temperature incrementally. See Table 1 for guidance. | |
| 3. Ensure Anhydrous Conditions: Dry the sample thoroughly before adding reagents. Consider using a water scavenger like 2,2-dimethoxypropane. | |
| 4. Increase Reagent Excess: Ensure a sufficient molar excess of the derivatization reagent is used. | |
| Sample Degradation | 1. Use Milder Conditions: For polyunsaturated fatty acid methyl esters (PUFAs), which are prone to oxidation, use lower temperatures and shorter reaction times. |
| 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| 3. Add Antioxidant: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample. | |
| Sample Loss During Workup | 1. Proper Phase Separation: Ensure complete separation of the organic and aqueous layers during extraction. Centrifugation can aid in this process. |
| 2. Avoid Emulsions: Use gentle mixing or inversion instead of vigorous shaking during extraction to prevent emulsion formation. | |
| 3. Sufficient Extraction Solvent: Use an adequate volume of a high-purity nonpolar solvent (e.g., hexane) for extraction. |
Problem 2: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Reagent Blank: Prepare and analyze a reagent blank (all reagents and solvents without the sample) to identify the source of contamination. |
| 2. Glassware Cleaning: Ensure all glassware is meticulously cleaned and dried. | |
| 3. Solvent Purity: Use high-purity, GC-grade solvents. | |
| Side Reactions/Byproducts | 1. Optimize Conditions: Harsher conditions can lead to byproducts. Use the mildest effective temperature and time. |
| 2. Methoxy Artifacts: High concentrations of BF3-methanol can sometimes lead to the formation of methoxy artifacts from unsaturated fatty acids.[2] Ensure the recommended concentration is used. | |
| 3. Isomerization: As mentioned in the FAQs, unwanted isomers can be formed. Analyze the mass spectra of the unexpected peaks to identify potential isomers. | |
| Incomplete Saponification (if starting from lipids) | 1. Sufficient Saponification Time: If starting with glycerolipids, ensure the initial saponification step is complete before proceeding to esterification. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Presence of Underivatized Fatty Acid | 1. Re-optimize Derivatization: Incomplete derivatization is a common cause of peak tailing. Re-evaluate and optimize the reaction conditions. |
| Active Sites in the GC System | 1. Inlet Liner: The glass inlet liner can have active sites. Use a deactivated liner and consider replacing it regularly. |
| 2. Column Contamination: The front end of the GC column can become contaminated. Trim a small portion (e.g., 10-20 cm) from the front of the column. | |
| 3. Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. | |
| Improper Injection Technique | 1. Injection Volume and Speed: Optimize the injection volume and speed to ensure proper vaporization of the sample. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the derivatization of fatty acids to FAMEs. While specific quantitative data for this compound is limited in publicly available literature, these tables provide general guidance based on established principles for FAME preparation.
Table 1: Effect of Reaction Temperature and Time on FAME Yield (BF3-Methanol Method)
| Temperature (°C) | Reaction Time (min) | Expected FAME Yield | Potential Issues |
| 60 | 10-15 | Moderate to High | May be insufficient for complete reaction in complex matrices. |
| 60 | 30 | High | Generally a good starting point for optimization. |
| 80 | 15-20 | High to Very High | Increased reaction rate; monitor for potential degradation of sensitive compounds. |
| 100 | 5-10 | Very High | Rapid reaction, but increased risk of isomerization and byproduct formation for unsaturated FAMEs.[3] |
| 100 | >20 | Very High | High risk of degradation and artifact formation. Not recommended for unsaturated FAMEs. |
Table 2: Comparison of Common Derivatization Reagents for FAME Analysis
| Reagent | Advantages | Disadvantages | Best For |
| BF3-Methanol | - Fast and effective for a wide range of lipids.- Commercially available in stable solutions. | - Can cause isomerization and produce artifacts under harsh conditions.- Reagent is toxic and corrosive. | General purpose FAME analysis of free fatty acids and glycerolipids. |
| Methanolic HCl | - Milder than BF3, reducing the risk of side reactions.- Can be prepared in the lab. | - Slower reaction times may be required for complete derivatization. | Samples containing acid-labile functional groups or when isomerization is a major concern. |
| Sodium Methoxide | - Very rapid reaction at room temperature. | - Not effective for derivatizing free fatty acids.- Sensitive to water. | Transesterification of triglycerides and other glycerolipids when free fatty acids are not present. |
Experimental Protocols
Protocol 1: Derivatization of this compound using BF3-Methanol
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation: Accurately weigh 10-25 mg of the lipid sample into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial. For samples with high water content, a water scavenger like 2,2-dimethoxypropane can be added.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 10-20 minutes. Optimization of time and temperature is recommended. For polyunsaturated fatty acids, milder conditions (e.g., 60°C for 15 minutes) are advisable to minimize degradation.
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of high-purity hexane.
-
Phase Separation: Vortex the vial vigorously for 1-2 minutes to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation at low speed (e.g., 1000 x g for 5 minutes) can facilitate a clean separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Diagram 1: General Workflow for FAME Preparation using BF3-Methanol
Caption: Workflow for the preparation of Fatty Acid Methyl Esters (FAMEs) using the BF3-Methanol method.
Diagram 2: Troubleshooting Logic for Unexpected GC-MS Peaks
References
Technical Support Center: Matrix Effects in the Analysis of Methyl Linolelaidate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during the analysis of methyl linolelaidate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (signal decrease) or ion enhancement (signal increase), which negatively affects the accuracy, precision, and sensitivity of quantitative analyses for this compound.[2][3] In techniques like electrospray ionization mass spectrometry (ESI-MS), matrix effects can lead to erroneous reporting of the analyte's concentration.[4]
Q2: What are the common sources of matrix effects in biological and food samples?
The primary sources of matrix effects depend on the sample type and the analytical method (LC-MS or GC-MS).
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): In biological samples such as plasma or serum, phospholipids are a major cause of matrix effects, particularly ion suppression.[5] Other sources include salts, endogenous metabolites, proteins, and anticoagulants.[6][7] These components can co-elute with this compound and compete for ionization in the MS source.[8]
-
For Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, matrix effects often manifest as a "matrix-induced chromatographic response enhancement."[2][9] This occurs when non-volatile matrix components coat active sites in the GC injector liner, preventing the thermal degradation of the analyte and leading to a higher-than-expected signal.[2]
Q3: How can I detect the presence of matrix effects in my assay?
Several methods can be used to determine if your analysis is affected by matrix effects:
-
Post-Column Infusion (Qualitative): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. An injection of a blank matrix extract is then made. Any dip or peak in the steady signal of the standard indicates the presence of matrix effects.[10][11]
-
Post-Extraction Spiking (Quantitative): This is the most common quantitative method. The signal response of this compound in a clean solvent is compared to its response when spiked into a blank matrix extract that has undergone the full sample preparation procedure. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent.[7][12]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.
-
Q4: Which sample preparation techniques are most effective at minimizing matrix effects?
Effective sample preparation is crucial for removing interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): Generally produces the cleanest samples and is highly effective at removing phospholipids and other interferences, thereby minimizing matrix effects.[13][14]
-
Liquid-Liquid Extraction (LLE): Can effectively remove proteins, salts, and some lipids.[15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often combined with a dispersive SPE (dSPE) cleanup step, is widely used, especially for food matrices. Specific sorbents like C18 can be used in the dSPE step to remove lipids.[16][17]
-
Protein Precipitation (PPT): While simple, this method is often the least effective at removing matrix components, especially phospholipids, and can result in significant matrix effects.[13]
Q5: How do internal standards help correct for matrix effects?
The use of an appropriate internal standard (IS) is the most recognized technique to compensate for matrix effects.[11] An ideal IS for this compound would be a stable isotope-labeled (SIL) version, such as ¹³C- or ²H-labeled this compound.[6][18] The SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate correction during data processing.[11] If a SIL-IS is unavailable, a structurally similar compound (analogue IS) can be used, but it may not compensate for matrix effects as effectively.
Q6: Can adjusting chromatographic or mass spectrometric conditions reduce matrix effects?
Yes, optimizing analytical parameters can significantly help:
-
Chromatography: Improving chromatographic separation to resolve this compound from co-eluting matrix components is a primary strategy.[11] Using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce matrix effects.
-
Mass Spectrometry: Switching the ionization source from ESI, which is more susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial as APCI is generally less prone to ion suppression.[8][19] Reducing the LC flow rate in ESI has also been shown to decrease the degree of ion suppression.
Troubleshooting Guide
Problem: Poor or Inconsistent Analyte Recovery
Low or variable recovery of this compound is often linked to the sample preparation method or degradation of the analyte.
Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow for troubleshooting poor analyte recovery.
Quantitative Data: Comparison of Sample Preparation Techniques
The choice of sample preparation can dramatically impact analyte recovery and the extent of matrix effects.
| Preparation Method | Typical Analyte Recovery | Matrix Effect Reduction | Primary Application/Notes |
| Protein Precipitation (PPT) | 50-80% | Low | Simple and fast, but often results in "dirty" extracts with high matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Good for removing salts and proteins; selectivity depends on solvent choice.[15] |
| QuEChERS with dSPE | 80-110% | Moderate to High | Effective for complex matrices like fatty foods. Sorbent choice in dSPE is critical for lipid removal.[16][20] |
| Solid-Phase Extraction (SPE) | 85-110% | High | Considered the gold standard for producing the cleanest extracts and lowest matrix effects.[13][21] |
Problem: Significant Ion Suppression or Enhancement
This is a direct indication of matrix effects interfering with the ionization process in the mass spectrometer.
Troubleshooting Workflow for Ion Suppression/Enhancement
Caption: Decision tree for mitigating observed ion suppression or enhancement.
Quantitative Data: Impact of Matrix on Analyte Signal
The following table shows hypothetical but typical matrix factor (MF) values for this compound in different biological matrices after a simple protein precipitation cleanup.
| Sample Matrix | Matrix Factor (MF) | Interpretation | Primary Interferent |
| Human Plasma | 0.45 | Strong Ion Suppression | Phospholipids, Salts[5] |
| Human Urine | 0.85 | Mild Ion Suppression | Inorganic Salts, Urea[10] |
| Bovine Serum | 0.52 | Strong Ion Suppression | Phospholipids, Proteins[22] |
| Whole Blood | 0.38 | Severe Ion Suppression | Phospholipids, Hemoglobin[12][23] |
Matrix Factor = (Peak Area in Matrix) / (Peak Area in Solvent). Values are illustrative.
Experimental Protocols
Protocol 1: Determination of Matrix Factor using Post-Extraction Spiking
This protocol provides a step-by-step guide to quantitatively assess matrix effects.
-
Prepare Blank Matrix Extract:
-
Select a representative blank matrix sample (e.g., human plasma) that is free of the analyte.
-
Process the sample using your established extraction and cleanup procedure (e.g., SPE).
-
The resulting solution is your blank matrix extract.
-
-
Prepare Spiked Samples:
-
Set A (Matrix Spike): Spike a known amount of this compound standard solution into the blank matrix extract from Step 1.
-
Set B (Solvent Standard): Spike the same amount of this compound standard solution into the same final volume of clean reconstitution solvent (e.g., methanol).
-
-
Analysis:
-
Analyze both sets of samples (A and B) using your validated LC-MS or GC-MS method.
-
Record the peak area for this compound in each sample.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
Calculate the Matrix Effect percentage: Matrix Effect % = (MF - 1) * 100 A negative value indicates suppression, while a positive value indicates enhancement.
-
Protocol 2: Sample Cleanup using Dispersive SPE (dSPE) with QuEChERS
This protocol is a general guideline for lipid removal from a fatty matrix extract.
-
Initial Extraction (QuEChERS):
-
Homogenize your sample (e.g., 10 g of a food sample) with water.
-
Add acetonitrile and the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously and centrifuge to separate the layers.[16]
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a dSPE tube.
-
The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and a sorbent for lipid removal, such as C18-EC or a specialized lipid removal sorbent.[17]
-
Vortex the tube for 1-2 minutes to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at high speed (e.g., >5000 rpm) for 5 minutes to pellet the dSPE sorbents.
-
-
Final Preparation:
-
Carefully collect the cleaned supernatant.
-
The extract is now ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-b-f.eu [e-b-f.eu]
- 16. agilent.com [agilent.com]
- 17. Restek - Blog [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eijppr.com [eijppr.com]
- 23. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of Methyl Linolelaidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Methyl linolelaidate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound at low concentrations.
Q1: I am not detecting my low-level this compound standard. What are the initial troubleshooting steps?
A1: When dealing with non-detection of low-level analytes, it is crucial to systematically verify each stage of your analytical workflow.
-
Verify Standard Integrity: Ensure your this compound standard has not degraded. Use a fresh, properly stored standard from a reputable supplier.
-
Confirm Derivatization: Inefficient derivatization of the parent molecule (linolelaidic acid) is a common issue. Re-evaluate your methylation procedure; ensure reagents are fresh and appropriate for your sample matrix.
-
Check Instrument Sensitivity: Confirm that your instrument is performing optimally. Run a system suitability test with a known standard to check for sensitivity and peak shape.
-
Sample Preparation: For very low concentrations, consider a pre-concentration step. Solid-Phase Microextraction (SPME) or simply evaporating the solvent under a gentle stream of nitrogen and reconstituting in a smaller volume can increase the concentration of your analyte.[1]
Q2: My baseline is noisy, which is interfering with the detection of small peaks. How can I improve my signal-to-noise (S/N) ratio?
A2: A high baseline noise can mask low-level signals. Here are several strategies to improve your S/N ratio:
-
Optimize GC-MS Parameters:
-
Ion Source Temperature: Optimizing the ion source temperature can increase the abundance of specific fragments and molecular ions, leading to a better signal.[2][3]
-
Collision Energy (for MS/MS): If using tandem mass spectrometry, optimizing the collision energy for your specific transitions can significantly increase the signal response, in some cases by 20-60%.[2][3]
-
-
Use Selective Detection Modes: Instead of full scan mode, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for mass spectrometry. These modes are significantly more sensitive and selective as they only monitor for specific ions related to your compound of interest, thereby reducing background noise.[2]
-
Proper Sample Cleanup: A complex sample matrix can introduce interfering compounds that contribute to a high baseline. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample before injection.[2]
-
High-Quality Reagents and Solvents: Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade) to minimize chemical noise.
Q3: I am seeing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?
A3: Peak tailing is often an indication of active sites in the GC system or issues with the derivatization process.
-
Incomplete Derivatization: The presence of underivatized linolelaidic acid, which is more polar, can lead to peak tailing. Ensure your derivatization reaction goes to completion.
-
Active Sites in the Inlet or Column: Active sites can cause polar analytes to interact strongly with the system, resulting in poor peak shape.
-
Deactivate the GC inlet liner or use a liner with a high degree of inertness.
-
Condition your GC column according to the manufacturer's instructions to passivate active sites.
-
If the column is old, it may need to be replaced.
-
-
Contamination: Contamination in the GC inlet can also lead to peak tailing. Regularly clean the inlet and replace the septum and liner.
Q4: Which derivatization method is best for enhancing the sensitivity of this compound detection?
A4: The choice of derivatization method can impact sensitivity. The most common methods are acid-catalyzed and base-catalyzed methylation.
-
Acid-Catalyzed Methylation (e.g., with BF₃ or HCl in methanol): This is a widely used and effective method for a broad range of fatty acids. Optimization of reaction time and temperature is crucial for achieving high yields.[4]
-
Base-Catalyzed Transesterification (e.g., with methanolic KOH): This method is rapid and occurs at room temperature, which can be advantageous for preventing the degradation of labile fatty acids. However, it is not suitable for free fatty acids.
For trace-level analysis, it is essential to ensure the derivatization reagents are of high purity and free from contaminants that could interfere with the analysis.
Data Presentation: Sensitivity of Detection Methods
The following table summarizes the limits of detection (LOD) and limits of quantification (LOQ) for fatty acid methyl esters (FAMEs), including isomers of linoleate, using various analytical techniques. This data can help in selecting the most appropriate method for your required sensitivity.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS/MS (MRM) | FAMEs in aqueous samples | 9 - 437 ng/L | - | [2] |
| GC-MS/MS (MRM) | FAMEs in various water matrices | 0.003 - 0.72 µg/L | - | [5] |
| GC-FID | FAMEs in bee products | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | [4] |
| GC-MS | FAMEs | ~20 pg on-column | - | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Acid-Catalyzed Methylation of Fatty Acids
This protocol is suitable for the derivatization of total fatty acids in a sample to their corresponding methyl esters.
Materials:
-
Sample containing lipids
-
Boron trifluoride (BF₃) in methanol (14% w/v)
-
Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass test tubes with screw caps
-
Heating block or water bath
Procedure:
-
Accurately weigh a sample containing approximately 1-10 mg of lipid into a screw-cap glass test tube.
-
Add 2 mL of 0.5 M NaOH in methanol.
-
Heat the tube at 100°C for 5 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Heat the tube at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the tube for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines typical GC-MS parameters for the analysis of FAMEs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar cyanopropyl or polyethylene glycol stationary phase)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 240°C at 3°C/min
-
Hold at 240°C for 15 minutes
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 67, 81, 95, 294).[7]
-
Visualizations
Experimental Workflow for FAME Analysis
Caption: Workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity issues.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Linolelaidate Quantification
Welcome to the technical support center for the quantification of methyl linolelaidate and other fatty acid methyl esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Interferences in this compound quantification can arise from multiple stages of the analytical process, from sample handling to final data acquisition. The primary sources include isomeric co-elution, matrix effects, sample preparation artifacts, and system contamination.
-
Isomeric Interference: this compound (C18:2 n-6, trans-9, trans-12) has numerous geometric (cis/trans) and positional isomers that can be difficult to separate chromatographically. Its most common isomer, methyl linoleate (cis-9, cis-12), is often present in much higher concentrations in biological samples.
-
Matrix Effects: Complex biological matrices like plasma, serum, or tissue contain a multitude of lipids, proteins, and other molecules that can co-extract and interfere with the analysis.[1][2] These effects can manifest as ion suppression in mass spectrometry or as overlapping peaks in chromatography.
-
Sample Preparation Artifacts: The process of extracting lipids and converting them to FAMEs can introduce interferences.
-
Oxidation: As a polyunsaturated fatty acid (PUFA), this compound is highly susceptible to oxidation, which can occur during sample storage or preparation.[3][4][5] This degradation leads to a loss of the target analyte and the appearance of interfering peaks from oxidation byproducts like hydroperoxides and aldehydes.[6]
-
Isomerization: The derivatization step, if not carefully controlled (e.g., high temperatures), can cause unintended isomerization of double bonds, altering the analyte's structure and chromatographic behavior.[7][8]
-
-
System Contamination: Interfering peaks can originate from contaminated solvents, reagents, glassware, or plasticizers (e.g., phthalates) from tubes and vials.[9] Carryover from previous injections in the analytical instrument is another common source.
Troubleshooting Guides
Q2: How can I resolve this compound from its cis/trans isomers during GC analysis?
A2: Differentiating geometric isomers like this compound (trans) from methyl linoleate (cis) is a common challenge that requires specific chromatographic conditions.
Solution: The most effective strategy is to use a highly polar capillary GC column.
-
Column Selection: Employ a column with a high-cyanopropyl stationary phase. These phases provide excellent selectivity for separating cis and trans isomers.[10][11] The most recommended columns are often long (60-100 meters) to maximize resolution.[12]
-
Optimize GC Method:
-
Temperature Program: Use a slow oven temperature ramp (e.g., 1-3°C/min) through the elution range of C18 FAMEs to improve separation.
-
Carrier Gas: Hydrogen provides better efficiency and allows for faster analysis times compared to helium, though helium is also widely used.
-
-
Verification: Confirm peak identification using certified reference standards for both this compound and methyl linoleate to accurately determine their retention times under your specific analytical conditions. The trans isomer typically elutes before the corresponding cis isomer on these polar columns.[12]
| Parameter | Recommendation for Isomer Separation | Rationale |
| GC Column | Highly polar, e.g., SP-2560, Rt-2560, or other high-cyanopropyl phase columns.[11] | Stationary phase chemistry is designed to interact differently with the spatial orientation of cis and trans double bonds, enabling separation. |
| Column Length | 60 m, 100 m, or longer.[12] | Increases the number of theoretical plates, leading to higher resolution and better separation of closely eluting compounds. |
| Oven Program | Slow temperature ramp (e.g., 1-3°C/min) during elution of C18 isomers. | Maximizes the interaction time of analytes with the stationary phase, enhancing separation. |
| Internal Std. | Use a FAME not present in the sample, e.g., C17:0 or C19:0.[13] | Ensures accurate quantification by correcting for injection volume variations. |
Q3: My sample matrix is complex (e.g., plasma), and I suspect matrix effects are impacting my results. What can I do?
A3: Matrix effects can be minimized through robust sample preparation and the use of appropriate internal standards.
Solution: A multi-step approach involving lipid extraction, purification, and the use of an internal standard is recommended.
-
Lipid Extraction: Begin with a proven lipid extraction method, such as the Folch or Bligh-Dyer techniques, which use a chloroform/methanol mixture to efficiently extract a broad range of lipids from the aqueous sample matrix.[14][15]
-
Saponification & Derivatization: After extraction, the lipids must be converted into FAMEs. This is typically a two-step process:
-
Saponification: Hydrolyze the ester linkages of triglycerides and phospholipids using a base (e.g., methanolic NaOH or KOH) to release the free fatty acids.[2][14]
-
Esterification: Convert the free fatty acids to their methyl esters using a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl.[14][16] Be mindful that acidic conditions at high temperatures can promote isomerization of conjugated fatty acids.[7]
-
-
Purification (Optional but Recommended): To further reduce matrix complexity, the FAME fraction can be isolated using Solid-Phase Extraction (SPE) with a silica-based sorbent. This step removes more polar and non-lipid components that were co-extracted.
-
Use of an Internal Standard: The most critical step to correct for matrix effects and variations in extraction efficiency is the use of an appropriate internal standard (IS). Add a known quantity of a non-endogenous fatty acid (e.g., C17:0, C19:0, or a stable isotope-labeled version of the analyte like D4-methyl linoleate) to the sample before the extraction process begins.[13][15] All quantitative calculations should be based on the ratio of the analyte response to the IS response.
Q4: I am observing unexpected or ghost peaks in my chromatograms. How do I identify and eliminate them?
A4: Unexpected peaks are a common problem and typically stem from contamination or analyte degradation. A systematic troubleshooting approach is necessary.
Solution: Follow a process of elimination to identify the source of contamination.
-
Run a Solvent Blank: Inject the final solvent used for sample reconstitution (e.g., hexane or heptane). If the peaks are present, the solvent is contaminated.
-
Check the Derivatization Reagents: Perform a "reagent blank" by carrying out the entire sample preparation procedure without any sample. If the peaks appear, one of your reagents (e.g., BF₃-methanol, solvents for extraction) or pieces of glassware is the source.[9]
-
Evaluate Carryover: Inject a solvent blank immediately after a high-concentration sample or standard. If the peaks appear in the blank at a lower intensity, it indicates carryover from the injector. Clean the GC injector liner and syringe.
-
Identify Potential Contaminants:
-
Phthalates: These are common plasticizers and often appear as large, broad peaks. Ensure all solvents are high purity and avoid contact with soft plastics.
-
Oxidation Products: If your sample contains high levels of PUFAs, you may see a cluster of smaller peaks around the main analyte peaks.[4][6] To prevent this, store samples at -80°C, minimize exposure to air, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process.
-
Column Bleed: A rising baseline at high temperatures or the presence of siloxane peaks can indicate column degradation. Bake the column according to the manufacturer's instructions or replace it if necessary.
-
References
- 1. Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and derivatization methods and comprehensive two-dimensional gas chromatography coupled with flame ionization detection [iris.unito.it]
- 2. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. twinwoodcattle.com [twinwoodcattle.com]
- 6. Determination of Oxidized Lipids in Commonly Consumed Foods and a Preliminary Analysis of Their Binding Affinity to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAME interference - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. gcms.cz [gcms.cz]
- 15. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Calibration curve problems with Methyl linolelaidate standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with methyl linolelaidate calibration curves in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity (low R² value) in my this compound calibration curve?
Poor linearity in your calibration curve, often indicated by a coefficient of determination (R²) value below 0.995, can stem from several factors.[1][2] These include:
-
Improper Standard Preparation: Inaccurate dilutions, errors in weighing the standard, or using a volatile solvent without proper handling can lead to incorrect standard concentrations.
-
Analyte Instability: this compound, being an unsaturated fatty acid methyl ester, can be susceptible to degradation, especially if exposed to light, heat, or oxygen over time.
-
Instrumental Issues: Problems with the gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) system, such as a contaminated injector liner, a failing detector, or inconsistent sample injection volumes, can affect the response.[3]
-
Inappropriate Concentration Range: The selected concentration range for your standards may exceed the linear dynamic range of the detector.
-
Co-elution: An interfering compound may be co-eluting with your this compound peak, artificially inflating the response at certain concentrations.[4]
Q2: Why am I seeing a decrease in peak area for my this compound standards over a sequence of injections?
A progressive decrease in peak area can be indicative of several issues:
-
Adsorption: Active sites in the GC inlet liner or on the column can adsorb the analyte, leading to a diminished response.
-
Sample Volatility and Evaporation: If using a volatile solvent for your standards, selective evaporation of the solvent from vials in the autosampler can concentrate the sample over time. Conversely, if the analyte itself is volatile, improper vial sealing can lead to its loss.
-
Injector Discrimination: In splitless injections, higher boiling point compounds like this compound may not be transferred to the column as efficiently as more volatile components.
-
Detector Contamination: Buildup on the detector (e.g., FID jet) can lead to a gradual loss of sensitivity.[3]
Q3: My retention times for this compound are shifting between injections. What could be the cause?
Retention time instability is a common problem that can be attributed to:
-
Column Bleed or Degradation: Over time, the stationary phase of the GC column can degrade, leading to changes in retention characteristics.
-
Flow Rate Fluctuations: Inconsistent carrier gas flow rates will directly impact retention times. This can be due to leaks in the system or a faulty electronic pressure control (EPC) module.
-
Oven Temperature Instability: Poor oven temperature control or inconsistent ramping will cause retention times to drift.
-
Column Contamination: Accumulation of non-volatile residues on the column can alter its chemistry and affect retention.[3]
Q4: What is an appropriate internal standard to use for this compound analysis?
An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples being analyzed.[5] For FAME analysis, odd-chain fatty acid methyl esters are commonly used.[5] Good choices for this compound analysis include:
-
Methyl Heptadecanoate (C17:0)
-
Methyl Nonadecanoate (C19:0)
-
Methyl Tricosanoate (C23:0)
These are typically well-resolved from naturally occurring fatty acids.[5]
Troubleshooting Guides
Poor Calibration Curve Linearity
| Potential Cause | Troubleshooting Steps |
| Standard Preparation Errors | 1. Prepare fresh calibration standards using a calibrated balance and pipettes.[6] 2. Use a high-purity solvent and ensure the this compound standard is fully dissolved. 3. Perform serial dilutions carefully and use fresh pipette tips for each dilution.[6] |
| Analyte Degradation | 1. Store stock solutions and standards in amber vials at a low temperature (e.g., -20°C) to minimize light and thermal degradation. 2. Prepare fresh working standards daily. |
| Instrumental Problems | 1. GC Inlet: Replace the inlet liner and septum. Check for leaks. 2. GC Column: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the column or replacing it. 3. Detector: For FID, clean or replace the jet. Check gas flows (hydrogen, air, and makeup gas). 4. Injection: Verify the syringe is clean and functioning correctly. Check for air bubbles in the syringe. |
| Inappropriate Concentration Range | 1. Analyze a wide range of concentrations to determine the linear dynamic range of the detector for this compound. 2. Adjust the calibration curve to only include points within this linear range. |
| Peak Co-elution | 1. Review the chromatogram for any signs of shouldering or tailing peaks that might indicate a co-eluting compound. 2. If co-elution is suspected, modify the GC temperature program (e.g., use a slower ramp rate) or use a column with a different stationary phase to improve resolution.[7] |
Decreasing Peak Area Response
| Potential Cause | Troubleshooting Steps |
| Active Sites in Inlet/Column | 1. Use a deactivated inlet liner. 2. Condition the column at a high temperature to passivate active sites. |
| Sample Evaporation | 1. Ensure autosampler vials are properly capped and sealed. 2. Use vials with low-volume inserts if working with small sample volumes. |
| Detector Contamination | 1. For FID, follow the manufacturer's instructions for cleaning the detector jet and collector. |
Experimental Protocols
Preparation of this compound Calibration Standards
This protocol describes the preparation of a 100 ppm stock solution and subsequent serial dilutions for creating a calibration curve.
Materials:
-
This compound standard (high purity)
-
Hexane (or another suitable solvent like isooctane)
-
Calibrated analytical balance
-
Volumetric flasks (10 mL, 50 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare 100 ppm Stock Solution:
-
Accurately weigh 5 mg of this compound standard into a 50 mL volumetric flask.
-
Dissolve the standard in a small amount of hexane and then dilute to the mark with hexane.
-
Mix thoroughly by inverting the flask several times. This is your 100 ppm stock solution.
-
-
Serial Dilutions:
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution. For example, to prepare a 50 ppm standard, transfer 5 mL of the 100 ppm stock solution to a 10 mL volumetric flask and dilute to the mark with hexane.
-
A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 75 ppm.
-
Gas Chromatography (GC-FID) Method for this compound Analysis
This is a general-purpose GC-FID method that can be adapted for the analysis of this compound.
| Parameter | Setting |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | Agilent J&W DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[4] |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 100°C, hold for 1 min Ramp: 10°C/min to 240°C Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Visualizations
Caption: Troubleshooting workflow for this compound calibration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. HPLC-ELSD - reproducibility issues - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 7. s4science.at [s4science.at]
Optimizing injection parameters for Methyl linolelaidate analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of methyl linolelaidate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Question: Why am I seeing peak splitting or broadening for my this compound peak?
Answer: Peak splitting or broadening for this compound can arise from several factors related to the injection process, column conditions, or sample preparation.
-
Improper Injection Technique: A slow or inconsistent manual injection can introduce the sample in a non-uniform manner, leading to split peaks.[1] Using an autosampler can improve reproducibility.
-
Inlet Issues: A dirty or active inlet liner can cause peak distortion. Regular maintenance and use of deactivated liners are recommended. The formation of aerosol droplets instead of a homogenous vapor in the inlet can also contribute to this issue; using a liner with glass wool packing can help ensure complete vaporization.[2][3]
-
Solvent-Stationary Phase Mismatch: Injecting a sample in a solvent that is not compatible with the polarity of the GC column's stationary phase can cause peak splitting.[2][3][4] For example, using a nonpolar solvent like hexane with a highly polar wax column can be problematic.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks.[4] Consider diluting the sample or increasing the split ratio.
-
Co-elution with Isomers: this compound has geometric isomers (like methyl linoleate) which may not be fully resolved, leading to broadened or apparently split peaks.[5][6] Optimization of the temperature program and selection of a highly polar column are crucial for separating these isomers.[6]
Question: My retention times for this compound are inconsistent. What could be the cause?
Answer: Fluctuations in retention time can be caused by several factors:
-
Leaks in the System: Leaks in the carrier gas flow path, particularly at the injector, can lead to variable flow rates and shifting retention times. An electronic leak detector should be used to check for leaks.
-
Insufficient Column Equilibration: If the GC oven does not have enough time to stabilize at the initial temperature between runs, retention times can vary. Increase the equilibration time in your method.
-
Oven Temperature Program: A rapid oven temperature ramp rate can sometimes lead to less reproducible retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures, which can affect retention.
Question: I am observing ghost peaks in my chromatogram when analyzing this compound. What are they and how can I eliminate them?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:
-
Contaminated Inlet: Septum bleed or contamination in the inlet liner can introduce volatile compounds that appear as peaks in subsequent runs. Regularly replacing the septum and liner is important.
-
Carryover: Residual sample from a previous injection can elute in a later run, causing ghost peaks. A thorough cleaning of the syringe and a high-temperature bake-out of the inlet and column can help.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at the initial temperature and then elute as the oven temperature increases. Using high-purity gas and appropriate traps is essential.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection port temperature for this compound analysis?
A1: A common starting point for the injector temperature is 250 °C.[7][8] However, the optimal temperature can depend on the specific liner and injection technique used. It is important that the temperature is high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. Given that the boiling point of this compound is approximately 373-374 °C at atmospheric pressure, an injector temperature in the range of 220-250 °C is generally suitable.[8][9][10]
Q2: Should I use a split or splitless injection for this compound analysis?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[11][12][13]
-
Split Injection: This is the most common technique and is ideal for samples with relatively high concentrations of the analyte.[13] It works by venting a portion of the injected sample, preventing column overload and producing sharp peaks.[11][12] Typical split ratios range from 10:1 to 100:1.[8][10]
-
Splitless Injection: This technique is used for trace analysis where the analyte concentration is very low.[12] The entire sample is transferred to the column, maximizing sensitivity.[12][13] However, it can lead to broader peaks if not optimized correctly.[13]
Q3: What type of GC column is best for separating this compound from its isomers?
A3: For the separation of geometric isomers of fatty acid methyl esters (FAMEs) like this compound and methyl linoleate, highly polar stationary phases are required.[6] Columns with cyanopropyl-based stationary phases, such as a DB-23 or a similar highly polar column, are effective for this purpose.[6] Ionic liquid-based columns have also shown excellent performance in separating geometric isomers of FAMEs.[6]
Experimental Protocols
Standard Gas Chromatography (GC-FID) Method for this compound Analysis
This protocol provides a general procedure for the analysis of this compound using a gas chromatograph with a flame ionization detector (FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Autosampler for reproducible injections.
-
Capillary GC column (e.g., highly polar cyanopropyl or wax-based column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Materials:
-
This compound standard
-
Hexane or other suitable solvent
-
Carrier gas (Helium or Hydrogen, high purity)
-
FID gases (Hydrogen and Air, high purity)
-
Makeup gas (Nitrogen or Helium, high purity)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
-
GC Instrument Setup:
-
Injector: Set the temperature to 250 °C. Use a split injection with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/minute.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector (FID): Set the temperature to 280 °C. Set the hydrogen and air flows as per the manufacturer's recommendations.
-
Carrier Gas: Set a constant flow rate for helium at 1.0 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram and integrate the peak corresponding to this compound.
Data Presentation
Table 1: Typical GC Injection Parameters for this compound Analysis
| Parameter | Recommended Value | Potential Issues if Not Optimized |
| Injector Temperature | 220-250 °C[8][10] | Too low: Incomplete vaporization, peak broadening. Too high: Sample degradation. |
| Injection Mode | Split or Splitless[11][12][13] | Splitless for trace analysis; may cause broader peaks. Split for higher concentrations. |
| Split Ratio | 10:1 to 100:1[8][10] | Too low: Column overload, peak fronting. Too high: Poor sensitivity. |
| Injection Volume | 1 µL | Too large: Column overload, peak distortion. |
| Liner Type | Deactivated, with glass wool | Active sites can cause peak tailing. Glass wool aids vaporization.[2][3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | ~373-374 °C @ 760 mmHg | [9] |
| Molecular Weight | 294.48 g/mol | [9] |
| Density | ~0.88 g/mL at 25°C | [14] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common GC issues in this compound analysis.
References
- 1. google.com [google.com]
- 2. GC Troubleshooting—Split Peaks [restek.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Buy this compound | 2462-85-3 [smolecule.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. Split vs Splitless Injection [restek.com]
- 12. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of Methyl Linolelaidate and Methyl Linoleate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Methyl linolelaidate and Methyl linoleate, the trans and cis isomers of methyl octadeca-9,12-dienoate, respectively. By presenting supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate informed decisions in research and development.
Introduction
Methyl linoleate, the methyl ester of the omega-6 fatty acid linoleic acid, is a common component of biological systems and is known for its roles in cellular structure and signaling. In contrast, this compound, its trans isomer, is less common in nature and is often formed during the industrial processing of fats and oils. The geometric difference in their double bond configurations leads to distinct three-dimensional structures, which in turn dictates their biological activities. This guide explores the differential effects of these two molecules in key biological assays.
Data Presentation: A Comparative Overview
The biological effects of Methyl linoleleaidate and Methyl linoleate, particularly concerning cell proliferation, can be starkly different. The following table summarizes the findings from a comparative study on the free fatty acid forms, linolelaidic acid and linoleic acid, which provide insight into the potential activities of their methyl esters.
Table 1: Comparative Effects of Linoleic Acid (cis) and Linolelaidic Acid (trans) on MOLT-4 Leukaemia Cell Proliferation [1]
| Concentration (µM) | Linoleic Acid (cis) - % of Control Proliferation (Day 4) | Linolelaidic Acid (trans) - % of Control Proliferation (Day 4) |
| 100 | Stimulatory | Stimulatory |
| 200 | Stimulatory | Stimulatory |
| 400 | Markedly Inhibitory | Inhibitory |
Data is qualitatively described from the source. At concentrations of 200 µM or less, linoleic acid was growth stimulatory, while at 400 µM it was markedly inhibitory. Linolelaidic acid stimulated proliferation at 100 and 200 µM but inhibited growth at 400 µM. Cells treated with 400 µM linoleic acid also showed ultrastructural evidence of apoptosis.[1]
Biological Activities and Assay Performance
Cell Viability and Proliferation
The geometric isomerism of these fatty acids significantly influences their impact on cell viability and proliferation. In a study on MOLT-4 T-lymphoblastic leukaemia cells, linoleic acid (the cis isomer) was found to be growth stimulatory at concentrations up to 200 µM, but markedly inhibitory at 400 µM.[1] In contrast, linolelaidic acid (the trans isomer) also stimulated proliferation at 100 and 200 µM but was inhibitory at 400 µM.[1] Notably, at the higher concentration of 400 µM, cells treated with linoleic acid exhibited clear signs of apoptosis, including vacuolization, membrane blebbing, and chromatin margination.[1] This suggests that while both isomers can have dose-dependent effects on cell proliferation, the cis isomer may be a more potent inducer of apoptosis at higher concentrations in this cell line.
Inflammatory Response
The inflammatory properties of cis and trans fatty acid isomers are a subject of considerable research. While direct comparative studies on this compound and Methyl linoleate are limited, inferences can be drawn from studies on related compounds.
Methyl Linoleate (cis): In its unoxidized form, linoleic acid is not considered pro-inflammatory.[2] However, when oxidized, methyl linoleate has been shown to induce a strong pro-inflammatory response in RAW264.7 macrophages, significantly elevating the expression of TNF-α, IL-1β, and COX-2.[3] This is a critical consideration in experimental design, as the oxidative stability of the compound can dramatically alter its biological effects. Some research suggests that linoleic acid may even have anti-inflammatory properties by reducing the production of certain cytokines in specific contexts.[4]
This compound (trans): The effects of trans fatty acids on inflammation are complex and isomer-specific. Studies on conjugated linoleic acid (CLA) isomers, which are also geometric and positional isomers of linoleic acid, have demonstrated that different isomers can have opposing effects on inflammatory signaling pathways such as NF-κB.[5][6] For instance, the trans-10, cis-12 CLA isomer has been shown to modulate TNF-α production and NF-κB activation in a PPARγ-dependent manner.[5][6] This suggests that this compound is also likely to have distinct effects on inflammatory pathways compared to its cis counterpart.
Signaling Pathways
The differential biological activities of this compound and Methyl linoleate can be attributed to their distinct interactions with key signaling pathways, particularly those involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.
The activation of NF-κB is a critical step in the inflammatory cascade. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of this pathway through Toll-like receptor 4 (TLR4). The differential effects of fatty acid isomers can be mediated through their influence on this pathway. For example, some trans isomers of conjugated linoleic acid have been shown to modulate NF-κB activation, an effect that may be dependent on the activation of PPARγ.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of fatty acid methyl esters on the viability of adherent or suspension cell lines.
Materials:
-
Cells of interest (e.g., MOLT-4, RAW 264.7)
-
Complete culture medium
-
Methyl linoleate and this compound stock solutions (e.g., in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of Methyl linoleate and this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Macrophage Inflammation Assay
This protocol is designed to assess the pro- or anti-inflammatory effects of Methyl linoleate and this compound on macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methyl linoleate and this compound stock solutions
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and RT-qPCR
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Methyl linoleate or this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[7]
-
Gene Expression Analysis: a. Wash the cells with PBS and lyse them using a suitable lysis buffer. b. Extract total RNA and synthesize cDNA. c. Perform RT-qPCR to determine the relative expression levels of target genes (e.g., Tnf, Il6, Cox2) using a suitable housekeeping gene for normalization.[3]
Conclusion
The available evidence indicates that this compound and Methyl linoleate, as geometric isomers, exhibit distinct biological activities. Their effects on cell proliferation are dose-dependent and isomer-specific, with the cis isomer, Methyl linoleate, potentially being a more potent inducer of apoptosis at high concentrations in certain cancer cell lines.[1] While direct comparative data on their inflammatory properties is lacking, studies on related fatty acid isomers strongly suggest that they will also have differential effects on inflammatory signaling pathways such as NF-κB. The pro-inflammatory potential of oxidized Methyl linoleate highlights the importance of sample purity and handling in experimental settings.[3] Further research is warranted to fully elucidate the comparative effects of these two molecules on inflammatory responses and their underlying molecular mechanisms.
References
- 1. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]
- 5. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Sourced Methyl Linolelaidate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for research and informational purposes only. The information provided should not be used for diagnostic or therapeutic applications.
Introduction: The Source Question
Methyl linolelaidate, the methyl ester of linoelaidic acid (a trans-isomer of linoleic acid), is a subject of interest for its potential biological activities. As with many bioactive compounds, a critical question for researchers is whether the source of the molecule—either derived from a natural origin or produced through chemical synthesis—impacts its biological efficacy.
This guide will objectively compare these factors, present available experimental data on the biological activities of this compound and related compounds, detail relevant experimental protocols, and visualize key signaling pathways.
Comparison of Synthetic vs. Natural Sources
The primary distinctions between synthetically produced and naturally sourced this compound lie in their production, purity, and scalability. These differences are summarized in the table below.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | High purity is achievable through controlled chemical reactions and rigorous purification techniques like chromatography. | Purity can be variable and is dependent on the natural source, extraction method, and subsequent purification steps. |
| Isomeric Control | Synthesis can be designed to produce a specific trans-isomer, such as the (9E, 12E)-octadeca-9,12-dienoate, with high selectivity. | Natural sources often contain a mixture of fatty acid isomers, including various cis and trans configurations. |
| Potential Impurities | May contain residual reagents, catalysts, solvents, or by-products from the synthesis process. | May contain other lipids, pigments, sterols, and a wide range of secondary metabolites from the original biological source (e.g., plant phenolics, alkaloids). |
| Scalability | Highly scalable for large-scale, consistent production to meet research and development demands. | Limited by the availability, seasonality, and lipid content of the natural source material. |
| Cost-Effectiveness | Can be more cost-effective for producing large quantities of a highly pure, single isomer. | May be cost-effective for smaller-scale extractions or when a crude, multi-component extract is acceptable for the intended application. |
| Consistency | Offers high batch-to-batch consistency in terms of purity and isomeric composition. | Can exhibit significant batch-to-batch variability due to environmental and genetic factors affecting the natural source. |
Biological Activity Profile
While direct comparative data is lacking, the following sections summarize the known biological activities of linoelaidic acid and its methyl ester. The presented quantitative data is derived from studies that may not specify the source, but it provides a baseline for the compound's expected potency. It is crucial to consider that impurities in naturally sourced extracts could either enhance (synergistically) or diminish these observed effects.
Cytotoxic and Pro-Apoptotic Activity
Linoelaidic acid, the free fatty acid form of this compound, has demonstrated the ability to induce apoptosis in various cell types, particularly endothelial cells, which is a key area of research in cardiovascular disease.
Table 2: Cytotoxicity of Linoelaidic Acid on Human Umbilical Vein Endothelial Cells (HUVEC) [1]
| Concentration (µmol/L) | Duration (hours) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 50 | 24 | 10.5 ± 1.2 | 2.1 ± 0.3 |
| 100 | 24 | 18.7 ± 1.5 | 3.8 ± 0.5 |
| 200 | 24 | 25.4 ± 2.1 | 5.2 ± 0.6 |
| 400 | 24 | 32.1 ± 2.8 | 7.9 ± 0.8 |
| 50 | 48 | 15.2 ± 1.3 | 4.3 ± 0.4 |
| 100 | 48 | 24.8 ± 1.9 | 6.1 ± 0.7 |
| 200 | 48 | 33.6 ± 2.5 | 9.7 ± 1.1 |
| 400 | 48 | 45.3 ± 3.1 | 14.2 ± 1.5 |
Data represents the percentage of cells undergoing apoptosis and necrosis as determined by flow cytometry.[1]
Studies have also indicated that linoelaidic acid can inhibit the growth of certain cancer cell lines, such as MOLT-4 T-lymphoblastic leukemia cells, at concentrations around 400 µM.[2]
Antimicrobial Activity
Fatty acid methyl esters (FAMEs) are known to possess antimicrobial properties. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely reported, data from related FAMEs and extracts rich in these compounds suggest potential activity against various bacteria and fungi. The data below is for methyl linoleate, a closely related isomer, which is often a major component in naturally derived FAME mixtures.
Table 3: Representative Antimicrobial Activity of a Related Fatty Acid Methyl Ester (Methyl Linoleate)
| Organism | Type | MIC (µg/mL) | Reference |
| Paracoccidioides brasiliensis | Fungus | 62.5 | [3] |
| Candida glabrata | Fungus | 15.6 | [2] |
| Candida krusei | Fungus | 15.6 | [2] |
| Staphylococcus aureus | Bacterium | >1000 | [4] |
| Bacillus subtilis | Bacterium | >1000 | [4] |
Note: The antifungal activity of FAMEs from sources like sunflower oil has been attributed to their high methyl linoleate content.[2][3]
Signaling Pathways
This compound and its free acid form are believed to exert their biological effects through the modulation of several key signaling pathways.
Apoptosis Induction via Caspase Activation
Experimental evidence strongly suggests that linoelaidic acid induces apoptosis in endothelial cells by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of effector caspases.[1]
Modulation of Inflammatory Pathways (NF-κB)
Trans fatty acids have been linked to inflammatory responses. Studies suggest that linoelaidic acid may stimulate inflammation through the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.
Regulation of Metabolism via PPAR Signaling
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and inflammation. While direct studies on this compound are limited, related conjugated linoleic acids are known to be potent activators of PPARα and PPARγ.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound (synthetic or naturally sourced)
-
Solvent (e.g., DMSO or ethanol)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density (OD) at 600 nm.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired final concentrations. Ensure the final solvent concentration in each well is consistent and does not inhibit bacterial growth.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum only (no compound).
-
Negative Control: Wells containing MHB only (no bacteria or compound).
-
Solvent Control: Wells containing MHB, the bacterial inoculum, and the same concentration of solvent used in the test wells.
-
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control), bringing the total volume in each well to a final, consistent volume (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the OD at 600 nm with a microplate reader.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Adherent cell line (e.g., HUVEC, MCF-7)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Controls:
-
Untreated Control: Cells treated with medium only.
-
Solvent Control: Cells treated with medium containing the highest concentration of the solvent used.
-
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The fundamental principle in comparing synthetic and naturally sourced this compound is that the biological activity of the pure compound should be identical regardless of its origin. The key differentiators for researchers and drug development professionals are the practical aspects of production and composition:
-
For Targeted Mechanism-of-Action Studies: Synthetic this compound is the superior choice. It offers high purity, isomeric specificity, and batch-to-batch consistency, ensuring that observed biological effects are attributable to the compound itself and not to confounding variables.
-
For Exploratory and Natural Product Research: Naturally sourced extracts containing this compound may be of interest. However, it is critical to acknowledge that any observed biological activity could be due to the this compound itself, other fatty acid esters, or a synergistic interaction with other co-extracted metabolites. Extensive purification and characterization are necessary to attribute activity to a single component.
Ultimately, the choice between a synthetic and a natural source depends on the specific research question and the level of chemical definition required for the experimental design. For drug development and rigorous scientific inquiry, the controlled and consistent nature of synthetic compounds is indispensable.
References
- 1. The caspase pathway of linoelaidic acid (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Objective Lens: Validating Methyl Linolelaidate as a Biomarker for Dietary Trans Fat Intake
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the intricate world of nutritional science and disease prevention, the accurate assessment of dietary intake is paramount. Self-reported dietary information is notoriously prone to bias and inaccuracy. Consequently, the identification and validation of objective biomarkers of dietary exposure are critical for advancing our understanding of diet-disease relationships. This guide provides a comprehensive comparison of methyl linolelaidate as a biomarker for dietary intake of trans fatty acids, particularly linoelaidic acid, against other established and emerging biomarkers.
Performance Metrics: A Head-to-Head Comparison
The validation of a dietary biomarker hinges on several key performance characteristics. An ideal biomarker should demonstrate a strong, dose-dependent relationship with the intake of the dietary component of interest, exhibit high sensitivity and specificity, and be robust across different populations and matrices. While specific quantitative data for this compound is still emerging, we can compare its expected performance with other trans fatty acid biomarkers based on available literature.
| Biomarker | Matrix | Correlation with Dietary Intake (r) | Sensitivity | Specificity | Key Advantages | Key Limitations |
| This compound | Plasma, Adipose Tissue | Data emerging; expected to be moderate to strong for linoelaidic acid intake. | Under investigation | Under investigation | Specific to linoelaidic acid, a key industrial trans fat. | Limited direct validation studies; potential for metabolic interferences. |
| Elaidic Acid (C18:1t9) | Plasma, Adipose Tissue, Erythrocytes | Moderate to Strong (approx. 0.4-0.6) | Good | Moderate (also present in ruminant fats) | Most abundant trans fat from partially hydrogenated oils; well-studied. | Not specific to a single dietary source (industrial vs. ruminant). |
| Total Trans-18:1 Isomers | Plasma, Adipose Tissue, Erythrocytes | Moderate to Strong | Good | Low (various isomers from different sources) | Captures a broader range of industrial trans fats. | Lack of specificity for individual fatty acids and their dietary origins. |
| Total Trans-18:2 Isomers | Plasma, Adipose Tissue, Erythrocytes | Moderate | Moderate | Moderate | Reflects intake of heated vegetable oils and some industrial sources. | Isomer-specific analysis is complex; lower concentrations than C18:1 isomers. |
| Ruminant-derived TFAs (e.g., Vaccenic Acid) | Plasma, Adipose Tissue, Erythrocytes | Moderate | Good for dairy and ruminant meat intake | High for ruminant sources | Good indicator of dairy and ruminant fat consumption. | Does not reflect industrial trans fat intake. |
Note: The performance metrics provided are estimates based on a review of the current literature and may vary depending on the study population, dietary assessment method, and analytical technique used.
Experimental Protocols: A Roadmap to Validation
The validation of a dietary biomarker is a multi-step process that requires rigorous experimental design and analytical precision. Below are detailed methodologies for the key experiments involved in validating this compound as a biomarker of dietary intake.
Dietary Intervention Study Protocol
This controlled study design is the gold standard for establishing a causal link between dietary intake and biomarker levels.
-
Objective: To determine the dose-response relationship between the intake of linoelaidic acid and the concentration of this compound in biological samples.
-
Study Design: A randomized, controlled, crossover feeding trial.
-
Participants: A cohort of healthy adults with a stable diet, providing informed consent.
-
Intervention: Participants consume a series of controlled diets with varying, precisely measured amounts of linoelaidic acid (e.g., low, medium, and high intake levels) for a specified duration (e.g., 2-4 weeks per diet). A washout period with a trans-fat-free diet is included between each intervention arm.
-
Sample Collection: Fasting blood samples are collected at baseline and at the end of each dietary intervention period. Adipose tissue biopsies may also be collected at baseline and the end of the study.
-
Dietary Assessment: Detailed food records are maintained by participants and reviewed by a registered dietitian to ensure compliance.
-
Biomarker Analysis: Plasma and adipose tissue samples are analyzed for their fatty acid profile, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Statistical Analysis: Correlation and regression analyses are used to determine the relationship between the known intake of linoelaidic acid and the measured concentrations of this compound.
Observational Study Protocol
This design assesses the performance of the biomarker in a real-world setting with free-living individuals.
-
Objective: To evaluate the correlation between self-reported dietary intake of trans fatty acids and measured this compound levels in a larger population.
-
Study Design: A cross-sectional or prospective cohort study.
-
Participants: A large and diverse population sample.
-
Dietary Assessment: Habitual dietary intake is assessed using validated food frequency questionnaires (FFQs) or multiple 24-hour dietary recalls.
-
Sample Collection: A single blood sample is collected from each participant.
-
Biomarker Analysis: Plasma or erythrocyte fatty acid composition, including this compound, is determined by GC-MS.
-
Statistical Analysis: Correlation coefficients are calculated to assess the association between estimated dietary linoelaidic acid intake and measured this compound levels. Sensitivity and specificity can be evaluated using receiver operating characteristic (ROC) curve analysis, comparing individuals with high and low trans fat intake.
Analytical Method Protocol: Quantification of this compound
Accurate and precise analytical methods are fundamental to biomarker validation.
-
Sample Preparation (Plasma):
-
Lipid Extraction: Total lipids are extracted from plasma using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl. This step converts linoelaidic acid to this compound.
-
Extraction of FAMEs: The resulting FAMEs are extracted with a non-polar solvent like hexane.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A highly polar capillary column (e.g., SP-2560 or CP-Sil 88) is used to achieve separation of fatty acid isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for this compound are monitored for quantification (Selected Ion Monitoring - SIM).
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., a non-naturally occurring fatty acid methyl ester) of a known concentration.
-
Visualizing the Process: Workflows and Pathways
To further clarify the intricate processes involved in biomarker validation and its biological basis, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
The validation of this compound as a biomarker for dietary intake of linoelaidic acid holds significant promise for improving the accuracy of dietary assessment in research and clinical settings. While further studies are needed to establish robust quantitative performance metrics, the specificity of this compound for its parent fatty acid is a key advantage. The experimental protocols outlined in this guide provide a clear framework for conducting the necessary validation studies. By employing rigorous methodologies and standardized analytical techniques, the scientific community can objectively evaluate the utility of this compound and other trans fatty acid biomarkers, ultimately leading to a better understanding of the role of dietary fats in human health and disease.
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Linolelaidate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of analytical methodologies for the quantification of Methyl linolelaidate, a trans isomer of methyl linoleate. The focus is on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, two common techniques for the analysis of fatty acid methyl esters (FAMEs). The principles and practices outlined here are based on established analytical validation concepts.
Cross-validation of analytical methods is crucial when transferring a method between laboratories or when comparing data from different analytical techniques.[1][2] This process ensures that the methods provide equivalent results and that any observed differences are within acceptable limits.
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation and cross-validation of an analytical method.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of this compound, based on data reported for FAMEs.
| Validation Parameter | GC-MS | HPLC-UV |
| Specificity | High, based on retention time and mass fragmentation patterns. | Moderate, based on retention time and UV absorbance at a specific wavelength (e.g., 205 nm). |
| Linearity (r²) | > 0.99 | > 0.99[3][4] |
| Accuracy (% Recovery) | 99.8% - 101.3% for similar FAMEs | Not explicitly stated for this compound, but generally expected to be within 80-120%. |
| Precision (%RSD) | < 10% for plasma samples, < 5% for standards.[5] | < 3% for repeatability.[3][4] |
| Limit of Detection (LOD) | Low femtomol range on column.[5] | 0.21 to 0.54 µg/mL for various FAMEs.[6] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD. | 0.63 to 1.63 µg/mL for various FAMEs.[6] |
| Robustness | Generally robust to small variations in temperature program and flow rate. | Sensitive to mobile phase composition and flow rate. |
| Sample Preparation | Requires derivatization of fatty acids to FAMEs, followed by extraction. | Can directly analyze FAMEs, but may require extraction from complex matrices. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a generalized procedure for the analysis of FAMEs and is adaptable for this compound.
a. Sample Preparation (Derivatization to FAMEs)
For samples containing free fatty acids, derivatization is necessary. If the sample is already in the form of this compound, this step can be omitted.
-
Acid-Catalyzed Methylation:
-
To approximately 100 mg of the oil sample, add 1 mL of a 10% solution of boron trifluoride in methanol (BF3-MeOH).[6]
-
Heat the mixture in a sealed vial at 70°C for 90 minutes.[6]
-
Cool the vial to room temperature and add 1 mL of hexane and 1 mL of distilled water.
-
Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial.[7] Anhydrous sodium sulfate can be used to remove any residual water.[7]
-
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.[8]
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Inlet Temperature: 250°C.[7]
-
Injection Mode: Splitless.[7]
-
Oven Temperature Program: Initial temperature of 100°C, ramp at 10°C/min to 300°C, and hold for 5 minutes.[7]
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Data Acquisition: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a method developed for the analysis of FAMEs in biodiesel samples and can be adapted for this compound.[3]
a. Sample Preparation
-
Dissolve a known amount of the this compound sample in the mobile phase (acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
b. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detector: UV detector set to 205 nm.[3]
-
Injection Volume: 10 µL.[3]
Conclusion
Both GC-MS and HPLC-UV are suitable methods for the quantification of this compound. GC-MS offers higher specificity due to mass spectrometric detection and is generally more sensitive.[5] However, it often requires a derivatization step for samples containing free fatty acids. HPLC-UV is a simpler and often faster method that can directly analyze FAMEs, but it may lack the specificity of GC-MS, especially in complex matrices.[3]
The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For regulatory submissions or when comparing data across different laboratories, a thorough cross-validation of the chosen methods is essential to ensure data integrity and reliability.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxicity of Methyl Linolelaidate and Other Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of methyl linolelaidate against other common fatty acid methyl esters (FAMEs). The information presented is curated from experimental data to assist researchers in oncology, cardiovascular disease, and toxicology in understanding the cellular impacts of these bioactive lipids.
Comparative Cytotoxicity of FAMEs
The cytotoxic potential of fatty acid methyl esters is influenced by factors such as chain length, degree of saturation, and the configuration of double bonds (cis vs. trans). The following table summarizes the available quantitative data on the cytotoxicity of various FAMEs across different cell lines. It is important to note that direct comparative studies across a wide range of FAMEs in a single cell line are limited, and thus, data has been compiled from multiple sources.
| Fatty Acid Methyl Ester (FAME) | Common Name | Chemical Formula | Cell Line | Assay | Incubation Time | Cytotoxic Concentration/Effect | Reference |
| This compound | Linoelaidic Acid Methyl Ester | C19H34O2 | Human Umbilical Vein Endothelial Cells (HUVEC) | Annexin V/PI | 24 hours | Dose-dependent increase in apoptosis at 50, 100, 200, 400 µmol/l | [1] |
| This compound | Linoelaidic Acid Methyl Ester | C19H34O2 | MCF-7 (Breast Cancer) | MTT | 24 hours | 5 µM decreased cell viability by 81.82% | |
| Methyl Elaidate | Elaidic Acid Methyl Ester | C19H36O2 | Human Umbilical Vein Endothelial Cells (HUVEC) | Annexin V/PI | 24 hours | Induced apoptosis at 0.1, 1.0, and 5.0 mM | [2] |
| Methyl Palmitate | Palmitic Acid Methyl Ester | C17H34O2 | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Viability | 24 hours | 0.25 and 0.5 mM significantly decreased cell viability | [3] |
| Methyl Oleate | Oleic Acid Methyl Ester | C19H36O2 | Neonatal Rat Ventricular Myocytes | Apoptosis Assay | 24 hours | 0.1 mM inhibited palmitate-induced apoptosis | [4] |
| Methyl Stearate | Stearic Acid Methyl Ester | C19H38O2 | Human Endothelial Cells | Trypan Blue Exclusion | Not Specified | 0.2 mM reduced cell viability | |
| Methyl Linoleate | Linoleic Acid Methyl Ester | C19H34O2 | MOLT-4 (Leukemia) | Cell Counting | 4 days | Markedly inhibitory at 400 µM | [5] |
Note: The data presented is for the free fatty acid form (linoelaidic acid) in some studies, as direct data for the methyl ester was not available. It is generally understood that the ester form is rapidly hydrolyzed to the free fatty acid within the cellular environment.
Experimental Protocols
A detailed understanding of the methodologies used to assess cytotoxicity is crucial for the interpretation of the presented data. The most common assay identified in the literature for evaluating FAME-induced cell death is the MTT assay.
MTT Assay for Cytotoxicity of FAMEs
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
FAMEs of interest (e.g., this compound)
-
Cell line of interest (e.g., HUVEC, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Treatment with FAMEs: Prepare various concentrations of the FAMEs in complete cell culture medium. It is crucial to first dissolve the FAMEs in a suitable solvent like ethanol or DMSO at a high concentration and then dilute to the final concentration in the medium, ensuring the final solvent concentration is non-toxic to the cells. Remove the old medium from the wells and add 100 µL of the FAME-containing medium. Incubate for the desired treatment period (e.g., 24 or 48 hours).[6]
-
Addition of MTT Reagent: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
Solubilization of Formazan: After the 4-hour incubation, carefully aspirate the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathways and Visualizations
Experimental Workflow for FAME Cytotoxicity Assessment
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of Fatty Acid Methyl Esters.
Caption: Workflow for assessing FAME cytotoxicity.
Signaling Pathway of Linoelaidic Acid-Induced Apoptosis
Linoelaidic acid, the free fatty acid form of this compound, has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The diagram below outlines the key steps in this process.
Caption: Linoelaidic acid-induced apoptosis pathway.
Studies have demonstrated that linoelaidic acid can trigger the activation of initiator caspases, specifically caspase-8 (associated with the death receptor pathway) and caspase-9 (linked to the mitochondrial pathway).[1] Both of these caspases converge to activate the executioner caspase-3, which then orchestrates the biochemical events leading to apoptosis, or programmed cell death.[1] Furthermore, treatment with linoelaidic acid has been shown to induce the release of mitochondrial cytochrome c, a key event in the intrinsic apoptotic pathway.[1] It has also been observed that linoelaidic acid is a more potent inducer of apoptosis and the production of reactive oxygen species (ROS) in endothelial cells when compared to elaidic acid.[2][7]
References
- 1. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans fatty acids induce apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells | PLOS One [journals.plos.org]
- 4. Oleate prevents palmitate-induced cytotoxic stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Properties of Methyl Linolelaidate and Methyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of methyl linolelaidate, the trans isomer, and its corresponding cis isomer, methyl linoleate. The biological activities are primarily inferred from studies on their parent fatty acids, linoelaidic acid/elaidic acid (trans) and linoleic acid (cis), as the majority of research has been conducted on these forms. Industrial trans fatty acids are generally shown to be pro-inflammatory, whereas cis-unsaturated fatty acids are often considered to have neutral or anti-inflammatory effects.[1][2][3]
Comparative Analysis of Bioactivity
The geometric configuration of the double bonds in this compound (trans, trans) and methyl linoleate (cis, cis) is a critical determinant of their interaction with cellular signaling pathways, leading to divergent effects on inflammatory responses. Generally, trans fatty acids are associated with activating pro-inflammatory cascades, while cis isomers like linoleic acid are linked to neutral or potentially anti-inflammatory outcomes.[1][4][5]
Data Summary
The following table summarizes the observed effects of the parent fatty acids of this compound and methyl linoleate on key inflammatory markers and pathways.
| Parameter | This compound (inferred from trans fatty acids) | Methyl Linoleate (inferred from linoleic acid) | References |
| Systemic Inflammation | Increases C-Reactive Protein (CRP) | Inversely associated with C-Reactive Protein (CRP) | [1][5] |
| Pro-inflammatory Cytokines | Increases TNF-α, IL-6, IL-1β | Inversely associated with IL-6 | [5][6][[“]] |
| NF-κB Signaling Pathway | Activates TLR4/MyD88/NF-κB pathway | May inhibit NF-κB pathway (via PPARα) | [6][[“]][8] |
| MAPK Signaling Pathway | Stimulates MAPK pathway | - | [6] |
| PPAR Signaling | No significant activation reported | Precursors to PPARα activators | [8][9] |
| Oxidative Stress | Increases Reactive Oxygen Species (ROS) via NADPH Oxidase | - | [[“]] |
| Prostaglandin E2 (PGE2) | Reduced splenic production in one rat study | - | [10][11] |
Signaling Pathways and Experimental Workflow
The distinct inflammatory profiles of these isomers can be attributed to their differential engagement with key signaling cascades. This compound is believed to promote inflammation primarily through the NF-κB pathway, while methyl linoleate may exert protective effects through PPAR-mediated pathways.
References
- 1. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
- 5. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
- 6. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic and α-linolenic acids differently modify the effects of elaidic acid on polyunsaturated fatty acid metabolism and some immune indices in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Differences in metabolic fate of Methyl linolelaidate and Methyl oleate.
A Comparative Guide to the Metabolic Fates of Methyl Linolelaidate and Methyl Oleate
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of fatty acid isomers is critical for evaluating their physiological and pathological implications. This guide provides a detailed comparison of the metabolic fates of this compound and methyl oleate, focusing on their differential absorption, distribution, biotransformation, and impact on cellular signaling. While direct comparative studies on the methyl esters are limited, this guide synthesizes available data, including extensive research on their corresponding free fatty acids, elaidic acid and oleic acid, to provide a comprehensive overview.
Introduction
This compound is the methyl ester of linolelaidic acid, a trans fatty acid isomer of linoleic acid.[1][2][3] Methyl oleate is the methyl ester of oleic acid, a cis-monounsaturated fatty acid and a major component of membrane phospholipids.[4][5] The fundamental difference in their metabolic processing and physiological effects stems from the geometric isomerism of their parent fatty acids—the trans versus cis configuration of the double bonds.[6][7][8] Naturally occurring unsaturated fatty acids are typically in the cis conformation, while trans fatty acids are primarily formed through industrial processes like partial hydrogenation of vegetable oils, with elaidic acid being a predominant isomer.[6][9]
Comparative Metabolic Data
The following tables summarize the key differences in the metabolic processing of this compound and methyl oleate, with data largely inferred from studies on their corresponding free fatty acids.
Table 1: Comparative Incorporation into Lipid Fractions
| Lipid Fraction | This compound (inferred from Elaidic Acid) | Methyl Oleate (inferred from Oleic Acid) | Reference |
| Liver Phospholipids | Higher incorporation into phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and phosphatidylserine compared to oleate when co-administered with safflower oil. | Lower incorporation compared to elaidic acid under the same conditions. | [10] |
| Adipose Tissue Lipids | Significantly higher incorporation, particularly into phospholipids, when co-administered with safflower oil. | Lower incorporation compared to elaidic acid under the same conditions. | [10] |
| Plasma Chylomicron-Triacylglycerol | Tendency for lower concentration compared to oleate. | Tendency for higher concentration compared to linoleate and palmitate. | [11] |
| Plasma Nonesterified Fatty Acid (NEFA) | Lower concentration compared to oleate. | Higher concentration compared to linoleate and palmitate. | [11] |
| Plasma VLDL-Triacylglycerol | Lower concentration compared to oleate. | Higher concentration compared to linoleolate and palmitate. | [11] |
| Plasma Cholesteryl Ester & Phospholipid | Lower incorporation compared to linoleate. | Lower incorporation into phospholipids compared to linoleate. | [11] |
Table 2: Differential Effects on Cellular Processes and Gene Expression
| Cellular Process / Gene | Effect of this compound (inferred from Elaidic Acid) | Effect of Methyl Oleate (inferred from Oleic Acid) | Reference |
| Insulin-Stimulated Glucose Uptake (C2C12 myotubes) | No significant effect. | Increased uptake. | [12] |
| IL-6 Expression (C2C12 myotubes) | No significant effect. | Increased expression. | [12][13] |
| IL-15 mRNA Levels (C2C12 myotubes) | Reduced levels. | No significant effect. | [12] |
| TNF-α Expression (C2C12 myotubes) | Increased expression. | No significant effect. | [12][13] |
| Resistin Gene Expression (3T3-L1 adipocytes) | No significant effect. | Reduced expression. | [12][13] |
| Adiponectin Gene Expression (3T3-L1 adipocytes) | No significant effect. | Increased expression. | [12][13] |
| NAMPT Activity & NAD+ Levels (Hepatocytes) | Does not ameliorate palmitate-induced reduction. | Ameliorates palmitate-induced reduction. | [14] |
Experimental Protocols
1. Cellular Fatty Acid and Lipid Analysis in HepG2 Cells [15]
-
Cell Culture and Treatment: HepG2 human hepatocellular carcinoma cells were cultured to 70-80% confluence. Cells were then treated with bovine serum albumin (BSA)-conjugated fatty acids (palmitate, oleate, elaidate, or vaccenate) alone or in combination for 4 or 8 hours.
-
Lipid Extraction: After treatment, cells were washed, scraped, and homogenized. Lipids were extracted using a modified Folch method with chloroform/methanol.
-
Fatty Acid Analysis (GC-FID): Total fatty acids were saponified and methylated. The resulting fatty acid methyl esters were analyzed by gas chromatography with flame ionization detection (GC-FID).
-
Triglyceride, Diglyceride, and Ceramide Analysis (LC-MS/MS): The overall amounts of triglycerides, diglycerides, and ceramides were measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Normalization: All lipid data were normalized to the total protein content of the samples.
2. In Vitro Myokine and Adipokine Expression Analysis [12][13]
-
Cell Culture and Differentiation: C2C12 myoblasts were differentiated into myotubes, and 3T3-L1 preadipocytes were differentiated into adipocytes.
-
Fatty Acid Treatment: Differentiated cells were pretreated with either oleic acid or elaidic acid for 24 hours.
-
Gene Expression Analysis (RT-qPCR): Total RNA was extracted, reverse-transcribed to cDNA, and quantitative real-time PCR was performed to measure the mRNA levels of selected myokines (IL-6, TNF-α, IL-15) and adipokines (resistin, adiponectin).
-
Protein Secretion Analysis (ELISA): The concentration of secreted proteins in the cell culture medium was determined using enzyme-linked immunosorbent assays (ELISAs).
-
Glucose Uptake Assay: Basal and insulin-stimulated 2-deoxyglucose uptake was measured to assess insulin sensitivity.
Metabolic Pathways and Cellular Effects
The differential metabolic fates of this compound and methyl oleate lead to distinct downstream cellular effects, particularly concerning inflammation and insulin sensitivity.
Caption: Comparative metabolic pathways of this compound and Methyl Oleate.
Experimental Workflow for Comparative Lipidomics
The following diagram illustrates a typical workflow for comparing the effects of this compound and methyl oleate on the cellular lipidome.
Caption: Workflow for comparative lipidomic analysis.
Conclusion
The metabolic fates of this compound and methyl oleate diverge significantly due to the trans and cis configurations of their parent fatty acids. This compound, through its conversion to elaidic acid, tends to be incorporated more readily into certain cellular lipids and can promote a pro-inflammatory cellular environment.[10][12] In contrast, methyl oleate is metabolized to oleic acid, which can enhance insulin sensitivity and promote a more favorable adipokine profile.[12][13] These differences underscore the importance of fatty acid stereochemistry in cellular metabolism and signaling, providing a critical framework for researchers in drug development and nutritional science. Further direct comparative studies on the methyl esters themselves are warranted to fully elucidate their distinct metabolic pathways and physiological consequences.
References
- 1. This compound | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2566-97-4: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Methyl oleate: synthesis and its application research_Chemicalbook [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cis & Trans Fatty Acids | Advice | Megalac [megalac.com]
- 7. quora.com [quora.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic and alpha-linolenic acids differently modify the effects of elaidic acid on polyunsaturated fatty acid metabolism and some immune indices in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in partitioning of meal fatty acids into blood lipid fractions: a comparison of linoleate, oleate, and palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Oleate ameliorates palmitate-induced reduction of NAMPT activity and NAD levels in primary human hepatocytes and hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Purity of Commercial Methyl Linolelaidate Standards
For researchers in lipidomics, drug development, and nutritional science, the purity of analytical standards is paramount for generating accurate and reproducible data. Methyl linolelaidate, the methyl ester of the trans-isomer of linoleic acid, is a critical standard in many of these studies. This guide provides a framework for evaluating the purity of commercial this compound standards, offering a comparison of stated purities from major suppliers and detailed experimental protocols for independent verification.
Comparison of Supplier-Stated Purities
| Supplier | Product Name | Stated Purity (by GC) | Analytical Method |
| Sigma-Aldrich | This compound analytical standard | ≥99.0% | Gas Chromatography (GC)[1] |
| Nu-Chek Prep | Not specified for individual product, but general purity guarantee | >99%+ | Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC)[2][3] |
| Cayman Chemical | Linoleic Acid methyl ester (cis-isomer) | ≥98% | Not specified, but batch-specific data with GC-MS is available[4][5] |
Note: Data for all suppliers for the specific this compound standard was not uniformly available. The purity of related compounds or general company statements on purity are included for a broader perspective. Researchers should always obtain the lot-specific Certificate of Analysis for the most accurate information.
Experimental Workflow for Purity Verification
Independent verification of the purity of a commercial standard is a crucial step in ensuring data integrity. The following workflow outlines the key steps for analyzing the purity of a this compound standard.
Caption: Experimental workflow for the purity evaluation of this compound standards.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of purity. The following are example protocols for Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques for analyzing fatty acid methyl esters (FAMEs).
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
GC-FID is the most widely used method for the quantitative analysis of FAMEs due to its high resolution and sensitivity. The use of a highly polar capillary column is crucial for the separation of geometric isomers (cis and trans)[6].
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: Highly polar column, such as a poly(biscyanopropyl siloxane) (e.g., HP-88, SP-2560, or CP-Sil 88) or a SCION-FAME column (100 m x 0.25 mm x 0.2 µm)[6].
-
-
Materials:
-
This compound standard.
-
High-purity n-Heptane or Hexane for sample dilution.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in n-Heptane (e.g., 1 mg/mL).
-
Perform serial dilutions to create a range of concentrations for linearity assessment (e.g., 0.1 to 100 µg/mL).
-
-
GC-FID Conditions:
-
Injector Temperature: 220-250°C.
-
Detector Temperature: 250-300°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1-2 µL.
-
Split Ratio: 10:1 to 100:1.
-
Oven Temperature Program: A typical program starts at 100°C, holds for 4 minutes, then ramps up at 3°C/min to 240°C and holds for a further period. This program should be optimized for the specific column and instrument to achieve the best separation of potential impurities, particularly isomeric forms of methyl linoleate.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound standard as the percentage of the main peak area relative to the total area of all peaks.
-
Identify potential impurities by comparing their retention times to those of known FAME standards.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be a valuable complementary technique to GC, especially for the analysis of geometric isomers which can be challenging to separate under certain GC conditions[5]. Reversed-phase HPLC with a suitable column can provide excellent resolution.
-
Instrumentation:
-
Materials:
-
This compound standard.
-
HPLC-grade solvents such as acetonitrile, methanol, and water.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or an isocratic elution with a mixture of methanol and 2-propanol-hexane can be effective[7]. The exact composition should be optimized for the specific column and isomers of interest.
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 40°C[7].
-
Injection Volume: 5-20 µL.
-
Detection: UV at 205 nm (for compounds with double bonds) or RI detection[7].
-
-
Data Analysis:
-
Integrate the peak areas of all separated components.
-
Calculate the purity based on the relative peak area of the this compound peak.
-
Conclusion
The evaluation of commercial this compound standards is a critical practice for ensuring the reliability of research outcomes. While suppliers provide purity specifications, independent verification using robust analytical methods like GC-FID and HPLC is highly recommended. By employing the detailed protocols and workflow outlined in this guide, researchers can confidently assess the purity of their standards, leading to more accurate and reproducible scientific findings.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. nu-chekprep.com [nu-chekprep.com]
- 3. biolauniversity-ca.safecollegessds.com [biolauniversity-ca.safecollegessds.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. リノールエライジン酸メチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Derivatization Techniques for Trans Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of trans fatty acids (TFAs) is a critical aspect of various analytical workflows. Gas chromatography (GC) is the gold standard for TFA analysis, but the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs). The choice of derivatization method can significantly influence the accuracy, precision, and overall efficiency of the analysis. This guide provides an objective, data-driven comparison of common derivatization techniques for TFAs.
Key Derivatization Strategies: An Overview
The most prevalent derivatization methods for TFA analysis fall into two main categories: acid-catalyzed and base-catalyzed esterification. Other specialized reagents are also employed, each with its own set of advantages and disadvantages. The selection of an appropriate method depends on factors such as the sample matrix, the specific fatty acids of interest (free fatty acids vs. glycerolipids), and the desired analytical performance.[1]
Commonly Used Derivatization Reagents:
-
Acid-Catalyzed:
-
Boron Trifluoride in Methanol (BF3-Methanol)
-
Methanolic Hydrochloric Acid (HCl/Methanol)
-
Sulfuric Acid in Methanol (H2SO4/Methanol)
-
-
Base-Catalyzed:
-
Potassium Hydroxide in Methanol (KOH/Methanol)
-
Sodium Methoxide in Methanol (NaOCH3/Methanol)
-
-
Other Reagents:
-
(Trimethylsilyl)diazomethane (TMS-DM)
-
m-(Trifluoromethyl)phenyltrimethylammonium Hydroxide (TMTFTH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) - for silylation
-
Quantitative Performance Comparison
The efficacy of a derivatization technique is determined by several quantitative parameters, including recovery, repeatability, and derivatization efficiency. The following tables summarize the performance of various methods based on published experimental data.
Table 1: Comparison of Recovery and Repeatability for TFA Derivatization
| Derivatization Method | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| KOCH3/HCl | Unsaturated Fatty Acids (UFAs) | 84 - 112 | - | [2][3][4] |
| TMS-DM | Unsaturated Fatty Acids (UFAs) | 90 - 106 | < 6 (intraday and interday) | [2][3][4] |
| Acid-Catalyzed (BF3-Methanol) | Total Fatty Acids | Not specified, but fewer FAME peaks observed compared to base-catalyzed | - | [5] |
| Base-Catalyzed (KOH/Methanol) | Total Fatty Acids | Not specified | - | [5] |
| TMTFTH | Fatty Acids | High (not specified) | High reproducibility | [6][7] |
Table 2: Qualitative Comparison of Derivatization Methods
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Acid-Catalyzed (e.g., BF3-Methanol) | Broad applicability for various lipid types.[1] | Can lead to changes in double bond configuration and artifact formation.[2][4] Longer reaction times and higher temperatures may be required.[8] | Analysis of both free fatty acids and esterified fatty acids. |
| Base-Catalyzed (e.g., KOH/Methanol) | Rapid and efficient for glycerides.[1] Milder conditions. | May not fully methylate free fatty acids.[2][4] | High-throughput analysis of samples where fatty acids are primarily in glyceride form. |
| TMS-DM | High recovery and less variation for UFAs.[2][3][4] | Diazomethane requires special precautions during handling.[2] More expensive and time-consuming than KOCH3/HCl.[2][3] | Accurate and thorough analysis of samples rich in cis and trans unsaturated fatty acids. |
| TMTFTH | Least work-intensive and highly accurate in terms of reproducibility and derivatization efficiency.[6][7] | - | Quantitative analysis requiring high accuracy and reproducibility. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the most common derivatization techniques.
Caption: General workflow for fatty acid analysis by GC.
Caption: Comparison of acid- and base-catalyzed workflows.
Detailed Experimental Protocols
Below are detailed methodologies for key derivatization experiments discussed in the literature.
Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a widely used acid-catalyzed method.[5][9][10]
-
Sample Preparation: Weigh 1-25 mg of the lipid extract into a micro-reaction vessel.[9]
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution.[9][10]
-
Incubation: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.[9]
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane.[9]
-
Phase Separation: Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane layer. Allow the layers to separate.[9]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[9]
-
Drying (Optional): The hexane layer can be dried by passing it through a small column of anhydrous sodium sulfate.[9]
Protocol 2: Base-Catalyzed Derivatization using Potassium Hydroxide/Methanol (KOH/Methanol)
This method is a rapid base-catalyzed procedure.[5][11]
-
Sample Preparation: Weigh approximately 50 mg of the fat or oil sample into a reaction vial.[5]
-
Reagent Addition: Add 1 mL of hexane and 2 mL of 2-4 M methanolic KOH solution.[2][5]
-
Incubation: Cap the vial and heat at 50°C for 30 minutes with stirring.[5]
-
Extraction: Cool the mixture to room temperature and add 1 mL of water.
-
Phase Separation: After phase separation, an aliquot of the upper organic layer is transferred to a GC vial for analysis.[5]
Protocol 3: Combined Base- and Acid-Catalyzed Derivatization (KOCH3/HCl)
This two-step method aims to improve the derivatization of all fatty acid types.[2][3][4]
-
Base-Catalyzed Step:
-
Redissolve the lipid extract in 2 mL of n-hexane.
-
Add 1 mL of 2 M methanolic KOH solution.
-
Shake vigorously for 30 seconds and then heat in a water bath at 70°C for 2 minutes.[2]
-
-
Acid-Catalyzed Step:
-
Add 1.2 mL of 1.0 M HCl and stir gently.[2]
-
Centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
-
Protocol 4: Derivatization using (Trimethylsilyl)diazomethane (TMS-DM)
This method is noted for its high recovery of unsaturated fatty acids.[2][3][4]
-
Base-Catalyzed Hydrolysis:
-
Redissolve the lipid extract in 2 mL of n-hexane.
-
Add 1 mL of 2 M sodium methoxide (NaOCH3).
-
Heat in a water bath at 60°C for 5 minutes.[2]
-
-
Methylation with TMS-DM:
-
After cooling, add the TMS-DM reagent for complete methylation of all free fatty acids.
-
The resulting FAMEs in the hexane layer are then analyzed by GC.
-
Conclusion
The choice of derivatization technique for trans fatty acid analysis is a critical decision that impacts the quality of the analytical results.
-
Acid-catalyzed methods , such as those using BF3-Methanol, are versatile but carry the risk of altering the fatty acid profile.
-
Base-catalyzed methods are rapid and efficient for glycerides but may be incomplete for free fatty acids.
-
Combined methods and the use of specialized reagents like TMS-DM and TMTFTH can offer higher accuracy and recovery, particularly for unsaturated and trans fatty acids, though they may be more expensive or require more careful handling.
Researchers should carefully consider the specific requirements of their analysis, including the sample matrix, target analytes, and desired level of accuracy, when selecting the most appropriate derivatization protocol. The experimental data and protocols provided in this guide offer a foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. rhizolab.com [rhizolab.com]
Safety Operating Guide
Proper Disposal of Methyl Linolelaidate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of methyl linolelaidate, a common fatty acid methyl ester used in various research applications. While generally considered to have low toxicity, adherence to established protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedure, it is essential to be familiar with the immediate safety precautions associated with this compound. While not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or the Globally Harmonized System (GHS), good laboratory practice dictates careful handling.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or natural rubber).[3]
-
Skin and Body Protection: A standard laboratory coat is recommended.
In the event of a spill, immediately remove all sources of ignition, ensure adequate ventilation, and absorb the substance with an inert material such as sand, diatomite, or universal binders.[1][2] The collected material should then be placed in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, state, and federal regulations.[1][4] The following steps provide a general framework for proper disposal:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols. They will be familiar with local and state regulations and can provide guidance on waste stream management.
-
Waste Characterization: While this compound itself is generally not considered hazardous waste, it is crucial to determine if it has been mixed with any solvents or other hazardous materials. If it is a component of a mixed waste, it must be disposed of according to the most hazardous component in the mixture.
-
Containerization and Labeling:
-
Place the waste this compound in a chemically compatible, leak-proof container.
-
Clearly label the container with "Waste this compound" and include any other components if it is a mixed waste. Ensure the label is legible and securely attached.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Arrange for Pickup and Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Common disposal methods include incineration at an approved facility.[1] Do not pour this compound down the drain or dispose of it with regular trash unless explicitly permitted for very small quantities by your local regulations and institutional policies.[2][5][6]
Summary of Hazard and Physical Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| Flash Point | > 200 °C / > 392 °F | [3] |
| Water Solubility | Insoluble | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl linolelaidate
Essential Safety and Handling Guide for Methyl Linolelaidate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for this compound, fostering a secure and productive research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe storage and handling.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless to pale yellow | [2] |
| Odor | Characteristic fatty odor | [2] |
| Melting Point | -35 °C / -31 °F | [3] |
| Flash Point | > 200 °C / > 392 °F | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
| Stability | Air sensitive. Stable under recommended storage conditions. | [1][3] |
Hazard Identification and Safety Ratings
This compound is not classified as a hazardous substance according to GHS and OSHA 29 CFR 1910.1200.[4][5] However, it is important to be aware of its potential hazards.
| Hazard Rating System | Health | Flammability | Reactivity/Instability |
| NFPA | 0 | 1 | 0 |
| HMIS | 0 | 0 | 0 |
Note: While the hazard ratings are low, this substance is combustible and may pose a slight fire hazard when exposed to heat or flame.[4][6] It can also degrease the skin upon contact.[4][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure minimal exposure and safe handling of this compound.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][7] |
| Skin Protection | Protective gloves (e.g., Natural rubber, Butyl rubber, Nitrile rubber, Neoprene, PVC) and appropriate protective clothing. | Inspect gloves before use. Refer to manufacturer's recommendations for breakthrough time and glove thickness (EU standard EN 374).[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1][5] In case of aerosol formation or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[5] | Conforming to OSHA 29 CFR 1910.134. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step procedures should be followed.
Handling and Storage Protocol
-
Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices.[1][3] Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
Avoiding Exposure: Avoid all personal contact, including inhalation and contact with skin and eyes.[4][6]
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[4][8]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4][6] Keep refrigerated and store under an inert atmosphere.[3]
Spill Management Protocol
-
Minor Spills:
-
Major Spills:
Disposal Plan
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3][9]
-
Containerization: Collect waste in suitable, sealed, and clearly labeled containers.[9]
-
Disposal Method: Dispose of the waste at a licensed waste disposal site.[9] For smaller quantities, disposal with household waste may be an option, but this must be confirmed with local authorities.[5]
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[9] Do not re-use empty containers.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. CAS 2566-97-4: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. agilent.com [agilent.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
